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  • Product: 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester
  • CAS: 2408390-58-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5,5-Dimethyl-1-cyclohexen-1-boronic acid Pinacol Ester Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectrosc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5,5-Dimethyl-1-cyclohexen-1-boronic acid Pinacol Ester

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For organoboron compounds, particularly boronic acid pinacol esters, NMR provides critical insights into their unique electronic and structural features. This guide offers a comprehensive analysis of the expected 1H, 13C, and 11B NMR spectra of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. We will delve into the theoretical basis for the predicted chemical shifts, provide detailed experimental protocols for data acquisition, and present the information in a clear, structured format for researchers, scientists, and professionals in drug development.

Introduction and Structural Context

5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a valuable synthetic intermediate, combining the structural features of a substituted cyclohexene ring with the versatile reactivity of a boronic ester. This functionality makes it a key building block in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with high precision.[1] The accurate characterization of this molecule is paramount to ensure its purity and confirm its structure before use in complex synthetic pathways.

The key structural elements influencing its NMR spectrum are:

  • The Vinyl Group: The sp2-hybridized carbons of the double bond and the attached vinyl proton.

  • The Boronic Ester: The tricoordinate boron atom and the pinacol group, which significantly influence the electronic environment of the vinyl group.

  • The Cyclohexene Ring: The aliphatic protons and carbons of the six-membered ring, including the stereochemically distinct allylic and homoallylic positions.

  • The Gem-Dimethyl Group: The two magnetically equivalent methyl groups at the C5 position.

This guide will systematically deconstruct the expected NMR spectrum based on these features.

Synthetic Overview: The Miyaura Borylation

While various synthetic routes exist, a common and effective method for preparing vinyl boronic esters is the palladium-catalyzed Miyaura borylation of a corresponding vinyl halide or triflate. For the title compound, the synthesis would likely proceed via the coupling of 1-chloro-5,5-dimethylcyclohexene with bis(pinacolato)diboron (B2pin2).[2]

Scheme 1: Proposed synthesis of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester via Miyaura borylation.

This reaction provides a direct and high-yielding pathway to the desired product, making it a reliable source for the material to be characterized.

Predicted NMR Spectral Data & Interpretation

Chemical structure of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with atom numbering

Figure 1: Structure and numbering for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

1H NMR Spectroscopy Analysis

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The vinyl proton (H2) will be the most downfield signal among the ring protons due to its position on the electron-deficient double bond, which is further deshielded by the boron atom.

Table 1: Predicted 1H NMR Chemical Shifts (400 MHz, CDCl3, TMS)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H2 (vinyl)6.5 - 6.7t (triplet)~4.01HDeshielded by C=C double bond and boron atom. Coupled to two allylic H3 protons.
H3 (allylic)2.1 - 2.3m (multiplet)-2HAllylic position, deshielded relative to other sp3 protons.
H41.4 - 1.6t (triplet)~6.52HStandard aliphatic proton signal, coupled to two H3 protons.
H62.0 - 2.2s (singlet)-2HNo adjacent protons for coupling.
H7 (gem-dimethyl)~1.0s (singlet)-6HTwo equivalent methyl groups, appearing as a sharp singlet.
H8 (pinacol)~1.3s (singlet)-12HFour equivalent methyl groups of the pinacol ester, highly shielded.
13C NMR Spectroscopy Analysis

The 13C NMR spectrum provides a map of the carbon skeleton. A key feature of boronic esters is the signal for the carbon atom directly attached to boron (C1). Due to quadrupolar relaxation from the boron nucleus (both 10B and 11B), this carbon signal is often significantly broadened or, in many cases, not observed at all.[4][5]

Table 2: Predicted 13C NMR Chemical Shifts (100 MHz, CDCl3)

Carbon AssignmentPredicted δ (ppm)Rationale
C1 (vinyl, C-B)Not ObservedSignal broadening due to quadrupolar relaxation from the attached boron atom.
C2 (vinyl)145 - 150sp2 carbon of the double bond, deshielded.
C3 (allylic)28 - 32Standard aliphatic sp3 carbon.
C435 - 39Standard aliphatic sp3 carbon.
C531 - 34Quaternary sp3 carbon of the gem-dimethyl group.
C645 - 50Standard aliphatic sp3 carbon.
C7 (gem-dimethyl)28 - 30Equivalent methyl carbons.
C8 (pinacol, O-C)83 - 85sp3 carbon attached to two oxygen atoms, highly deshielded.
C9 (pinacol, CH3)24 - 26Equivalent methyl carbons of the pinacol group.
11B NMR Spectroscopy Analysis

11B NMR is a powerful diagnostic tool for confirming the presence and electronic state of the boron center.[6] For a tricoordinate boronic acid pinacol ester, a single, relatively broad signal is expected.

  • Expected Chemical Shift (δ): +28 to +34 ppm (relative to BF3•OEt2 at 0 ppm).

  • Significance: This chemical shift range is characteristic of a neutral, sp2-hybridized boron atom in this coordination environment.[7] A significant deviation from this range could indicate hydrolysis to the boronic acid or the formation of a tetracoordinate boronate complex.

Experimental Protocols

Adherence to proper experimental procedures is critical for obtaining high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation

This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities, which can degrade spectral quality.[8][9]

  • Weighing the Sample: Accurately weigh 5-10 mg of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester for 1H NMR, or 20-30 mg for 13C NMR, into a clean, dry vial.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for high-resolution spectra.[9]

  • Filtration (if necessary): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Tube Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. For 11B NMR, using a quartz NMR tube is recommended to minimize the broad background signal from borosilicate glass.[11]

Workflow for NMR Data Acquisition

The following diagram and steps outline a standard workflow for acquiring comprehensive NMR data for the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_spectra Spectra to Acquire weigh 1. Weigh Compound dissolve 2. Dissolve in CDCl3/TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire Spectra shim->acquire shim->acquire H1 1H Spectrum acquire->H1 Standard Parameters C13 13C{1H} Spectrum acquire->C13 Longer Acquisition B11 11B Spectrum acquire->B11 Specific Nucleus Probe

NMR experimental workflow from sample preparation to data acquisition.

Acquisition Steps:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl3 and tune/match the appropriate probe channels (1H, 13C, 11B).

  • Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

  • 1H Acquisition: Acquire the proton spectrum. A typical acquisition involves 8-16 scans with a relaxation delay (d1) of 1-2 seconds.

  • 13C Acquisition: Acquire the proton-decoupled 13C spectrum. Due to the low natural abundance of 13C, more scans (e.g., 256 to 1024) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • 11B Acquisition: If desired, acquire the 11B spectrum. This is a high-abundance nucleus and typically requires fewer scans than 13C. A large spectral width (e.g., 200-300 ppm) should be used.[6]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the 1H and 13C spectra to the TMS signal at 0.00 ppm. Reference the 11B spectrum to an external standard of BF3•OEt2 at 0.00 ppm.

Conclusion

The structural characterization of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester by NMR spectroscopy is straightforward when guided by a sound understanding of chemical shift theory. The key diagnostic signals include the downfield vinyl proton in the 1H spectrum, the characteristic carbon signals of the pinacol ester in the 13C spectrum (with the notable absence of the C-B signal), and a distinctive signal in the +28 to +34 ppm range of the 11B spectrum. This comprehensive guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this important synthetic building block.

References

  • ResearchGate. Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in... Available from: [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available from: [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • Rsc.org. Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Available from: [Link]

  • ACS Publications. An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds | The Journal of Organic Chemistry. Available from: [Link]

  • Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Available from: [Link]

  • PMC. Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Available from: [Link]

  • PMC. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ACS Publications. One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers | Organic Letters. Available from: [Link]

  • PMC. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Available from: [Link]

  • Google Patents. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. Available from: [Link]

  • UCSB Chem and Biochem. 11B Spectrum Processing - NMR Facility. Available from: [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]

  • ResearchGate. (PDF) 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. Available from: [Link]

  • ACS Omega. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. Available from: [Link]

  • PMC. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available from: [Link]

  • Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Available from: [Link]

Sources

Exploratory

The Strategic Advantage of Steric Hindrance: A Technical Guide to the Mechanism and Application of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

Foreword: Beyond the Flatland of Aryl-Aryl Coupling For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with remark...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Flatland of Aryl-Aryl Coupling

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While the focus has often been on the coupling of sp²-hybridized aryl partners, the frontiers of drug discovery and materials science are increasingly pushing into the three-dimensional world of complex molecular architectures. In this landscape, reagents that offer precise control over stereochemistry and reactivity are not just advantageous; they are essential.

This technical guide delves into the mechanism of action and strategic applications of a particularly valuable, yet often overlooked, building block: 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester . We will explore how the unique structural features of this reagent, specifically the gem-dimethyl group, influence its reactivity and provide synthetic chemists with a powerful tool for accessing novel chemical space. This is not merely a catalog of reactions, but a deep dive into the "why"—the underlying principles that govern its utility and make it a superior choice in specific synthetic contexts.

The Pinacol Ester: A Foundation of Stability and Versatility

Before we dissect the role of the cyclohexenyl moiety, it is crucial to appreciate the function of the pinacol ester. Boronic acids, while effective in Suzuki-Miyaura couplings, are often plagued by issues of instability, including a propensity for protodeboronation and the formation of boroxines.[3] The pinacol ester serves as a robust protecting group for the boronic acid, conferring several key advantages:

  • Enhanced Stability: The pinacol group shields the boron atom, making the ester less susceptible to hydrolysis and degradation on silica gel, which simplifies purification and handling.[3][4]

  • Improved Solubility: Pinacol esters are generally more soluble in organic solvents commonly used for cross-coupling reactions.

  • Controlled Reactivity: The ester can be carried through multiple synthetic steps and then utilized in a late-stage cross-coupling, a strategy often employed in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]

While boronic acids are often more reactive than their pinacol ester counterparts, the enhanced stability and ease of handling of the latter often make them the preferred reagent in complex synthetic campaigns.[5]

The 5,5-Dimethyl-1-cyclohexenyl Moiety: A Masterclass in Steric and Electronic Control

The true value of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester lies in the unique attributes of its cyclic vinyl system. The gem-dimethyl group at the 5-position is not a passive spectator; it actively influences the reaction mechanism and product distribution.

Steric Effects: Directing the Approach

The two methyl groups on the cyclohexene ring introduce significant steric bulk. In the context of the Suzuki-Miyaura catalytic cycle, this steric hindrance plays a crucial role during the transmetalation step.

Steric_Hindrance Fig. 1: Steric Influence of the gem-Dimethyl Group cluster_steric_shield Steric Shield reagent 5,5-Dimethyl-1-cyclohexen-1-yl Boronic Acid Pinacol Ester transition_state Transmetalation Transition State reagent->transition_state Approaches Pd center pd_complex Pd(II) Complex (Post-Oxidative Addition) pd_complex->transition_state product Coupled Product transition_state->product C-C bond formation base Base base->reagent Activates

Caption: Steric hindrance from the gem-dimethyl group influences the trajectory of approach to the palladium center.

This steric demand can lead to higher selectivity in reactions with substrates possessing multiple coupling sites. Furthermore, the rigidity of the cyclohexene ring, locked in place by the gem-dimethyl groups, can influence the conformation of the transition state, potentially leading to unique stereochemical outcomes in certain applications.

Electronic Effects: Fine-Tuning Reactivity

The vinyl boronic ester is an electron-rich system. The alkyl substituents on the cyclohexene ring act as weak electron-donating groups, further increasing the electron density of the double bond. This has a direct impact on the nucleophilicity of the organoboron reagent, which is a key factor in the transmetalation step. While electron-rich boronic esters can sometimes be less reactive than their electron-poor counterparts, they often exhibit greater stability towards protodeboronation, a common side reaction.[1]

The Mechanism of Action in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involving 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester proceeds through the canonical catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R' L_n transmetalation->pd2_intermediate boronate_complex 5,5-dimethyl-1-cyclohexenyl-B(OR)2 Base boronate_complex:f0->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl or vinyl halide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: This is the crucial step where the 5,5-dimethyl-1-cyclohexenyl group is transferred from the boron atom to the palladium center. The reaction is typically facilitated by a base, which activates the boronic ester. The precise mechanism of transmetalation is still a subject of research, but it is believed to proceed through a boronate intermediate.[7] The steric bulk of the gem-dimethyl groups can influence the rate and selectivity of this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Synthetic Applications and Strategic Advantages

The unique structural features of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester make it a valuable reagent for the synthesis of complex molecules where control of three-dimensional structure is paramount.

Synthesis of Sterically Congested Biaryls and Dienes

The steric hindrance of the 5,5-dimethylcyclohexenyl moiety can be leveraged to synthesize sterically demanding biaryls and conjugated dienes that might be difficult to access using less bulky reagents. The rigidity of the cyclic system can also help to control the dihedral angle in the final product.

Access to Novel Scaffolds in Drug Discovery

The introduction of a 5,5-dimethylcyclohexenyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This makes it an attractive building block for generating libraries of compounds for high-throughput screening in drug discovery programs. The cyclohexene ring can serve as a rigid scaffold to which other functional groups can be attached, allowing for systematic exploration of structure-activity relationships.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general, self-validating protocol for the Suzuki-Miyaura coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with an aryl bromide. Note: This protocol should be optimized for each specific substrate.

Table 1: Reagents and Stoichiometry

ReagentMolecular WeightAmount (mmol)Equivalents
Aryl Bromide-1.01.0
5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester-1.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.212.02.0
Toluene/H₂O (4:1)-10 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed toluene/H₂O solvent mixture (10 mL) and K₂CO₃ (2.0 mmol).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be validated by obtaining a clean product with the expected spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry). The absence of starting materials and minimal side products indicates an efficient and well-executed protocol.

Safety and Handling

5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester is generally stable under normal laboratory conditions. However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry place away from moisture and strong oxidizing agents. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion: A Tool for the Modern Synthetic Chemist

5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is more than just another boronic ester. It is a strategically designed building block that offers a unique combination of stability, steric hindrance, and electronic properties. For researchers and drug development professionals, understanding the nuances of its mechanism of action opens the door to the efficient synthesis of complex, three-dimensional molecules that were previously challenging to access. As the demands of modern organic synthesis continue to evolve, the strategic use of such precisely engineered reagents will be paramount to driving innovation.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Irvine. [Link]

  • Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions. ACS Publications. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. PubMed. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]

  • Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. The Royal Society of Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal. [Link]

  • Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.
  • Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. PMC. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ResearchGate. [Link]

  • One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. ACS Publications. [Link]

  • Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a valuable synthetic intermediate in me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its role in carbon-carbon bond formation, notably in Suzuki-Miyaura cross-coupling reactions. As with all boronic acid derivatives, its thermodynamic stability is a critical parameter influencing its storage, handling, and reactivity. This guide provides a comprehensive examination of the factors governing the stability of this specific vinyl boronic acid pinacol ester. We will delve into the primary degradation pathways, namely hydrolysis and oxidation, and present detailed protocols for conducting forced degradation studies. Furthermore, we will explore state-of-the-art analytical methodologies for accurately quantifying the parent compound and its degradants, ensuring the reliability and reproducibility of experimental outcomes. This document is intended to be a practical resource for scientists engaged in the development and application of this important chemical entity.

Introduction: The Duality of Reactivity and Stability

5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester belongs to the class of vinyl boronic acid esters, which are widely utilized as building blocks in organic synthesis. The pinacol ester functionality confers increased stability compared to the corresponding free boronic acid, making it easier to handle and purify.[1] However, the inherent Lewis acidity of the boron atom and the reactivity of the carbon-boron bond render the molecule susceptible to degradation under certain conditions. A thorough understanding of its stability profile is paramount for ensuring its quality, predicting its shelf-life, and optimizing its performance in synthetic applications.

The principal threats to the integrity of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester are hydrolysis and oxidation.[2][3] Hydrolysis, often catalyzed by acidic or basic conditions, cleaves the boronic ester to the corresponding boronic acid and pinacol.[2] Oxidation can lead to the cleavage of the carbon-boron bond. This guide will provide the foundational knowledge and practical methodologies to investigate and mitigate these degradation pathways.

Primary Degradation Pathways

A fundamental understanding of the potential degradation pathways is essential for designing robust stability studies and interpreting the resulting data. For 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, the two primary concerns are hydrolysis and oxidation.

Hydrolysis: The Ubiquitous Challenge

The presence of water, even in trace amounts, can lead to the hydrolysis of the pinacol ester, yielding 5,5-dimethyl-1-cyclohexen-1-boronic acid and pinacol. This equilibrium reaction can be influenced by pH.[2][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of an ester oxygen atom can facilitate nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Basic conditions can promote the formation of a tetracoordinate boronate species, which is more susceptible to hydrolysis.[2]

The formation of the free boronic acid can be problematic as it has different physical properties, including higher polarity, which can affect its solubility and chromatographic behavior.[1] Furthermore, boronic acids themselves can be unstable and prone to further degradation.[3]

Oxidation: A Threat to the C-B Bond

The carbon-boron bond in vinyl boronic esters is susceptible to oxidative cleavage. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[2] The oxidation of vinyl boronic acids can lead to the formation of various products, including aldehydes, ketones, or alcohols, depending on the specific reaction conditions.

Synthesis and Potential Impurities

The stability of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester can be influenced by impurities introduced during its synthesis. A common synthetic route involves the palladium-catalyzed coupling of a suitable precursor, such as 1-chloro-5,5-dimethylcyclohexene, with bis(pinacolato)diboron.[5][6]

Potential impurities that could arise from this synthesis and impact stability include:

  • Residual Palladium Catalyst: Can potentially catalyze degradation reactions.

  • Unreacted Starting Materials: 1-chloro-5,5-dimethylcyclohexene and bis(pinacolato)diboron.

  • By-products: Homocoupling products of the starting materials.

  • Solvent Residues: May contain trace amounts of water or other reactive species.

It is crucial to characterize the impurity profile of the material before initiating stability studies, as these impurities can complicate the interpretation of degradation data.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products and pathways of a drug substance or synthetic intermediate.[7][8][9] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[7] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying the degradants.[10]

Experimental Design

A well-designed forced degradation study for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester should include the following stress conditions:

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C)To evaluate degradation in acidic conditions.[10]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C)To assess degradation in alkaline conditions.[10]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperatureTo test susceptibility to oxidative degradation.[7]
Thermal Degradation 60°C to 80°C, in a controlled ovenTo determine the effect of heat on the compound.[10]
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (as per ICH Q1B guidelines)To assess the compound's sensitivity to light.

A control sample, protected from the stress condition, should be analyzed in parallel for comparison.

Step-by-Step Protocols
  • Prepare a stock solution of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

  • Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for analysis.[10]

  • Prepare a stock solution of the compound as described for acid hydrolysis.

  • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solution at 60°C for the specified time points.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.[10]

  • Prepare a stock solution of the compound.

  • In a clean vial, mix a known volume of the stock solution with an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light, for the designated time points.

  • At each time point, withdraw an aliquot and dilute for analysis.

  • Place a known amount of the solid compound in a clear glass vial.

  • Store the vial in a calibrated oven at 80°C.

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Place a known amount of the solid compound in a photostability chamber.

  • Expose the sample to the required light intensity and duration as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After the exposure period, dissolve the samples and analyze.

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (80°C, Solid) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Dilute->HPLC_Analysis

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

The accurate assessment of the stability of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester relies on the use of robust and specific analytical methods. The primary challenge in the analysis of boronic acid pinacol esters is their on-column hydrolysis during reversed-phase high-performance liquid chromatography (RP-HPLC).[4][11]

High-Performance Liquid Chromatography (HPLC)

While challenging, RP-HPLC can be employed with specific precautions to minimize on-column hydrolysis:

  • Column Selection: Utilize columns with low residual silanol activity to reduce potential catalytic sites for hydrolysis.[12]

  • Mobile Phase: Employ a mobile phase without a pH modifier, or if necessary, use a highly basic mobile phase (pH > 10) to suppress hydrolysis.[13] The use of aprotic organic solvents in the mobile phase is also beneficial.

  • Sample Diluent: Prepare samples in an aprotic and anhydrous solvent such as acetonitrile or tetrahydrofuran immediately before analysis to prevent degradation in the sample vial.[12][14]

  • Temperature: Maintain a consistent and relatively low column temperature (e.g., 25-30°C) as higher temperatures can accelerate hydrolysis.[2]

A representative RP-HPLC method:

ParameterCondition
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile

HILIC is an excellent alternative to RP-HPLC for the analysis of boronic acid pinacol esters.[14] The high organic content of the mobile phase in HILIC effectively minimizes hydrolysis.[11]

A representative HILIC method:

ParameterCondition
Column ZIC-cHILIC, 2.1 x 100 mm, 3 µm
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Acetate in Water
Gradient 95% to 50% A over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 220 nm and/or Mass Spectrometry
Injection Volume 2 µL
Sample Diluent Acetonitrile
Supercritical Fluid Chromatography (SFC)

SFC coupled with mass spectrometry (SFC-MS) is a powerful technique for analyzing unstable boronic esters. The non-aqueous mobile phase (supercritical CO₂) and the mild operating conditions make it ideal for preventing hydrolysis.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a suitable method for the analysis of volatile impurities and some degradation products. However, the thermal lability of boronic esters and their potential for degradation in the injector port must be carefully evaluated. Derivatization may be necessary for the analysis of the non-volatile boronic acid degradant.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation of degradation products and for quantifying the extent of degradation without the need for chromatographic separation.

  • ¹H NMR: Can be used to monitor the disappearance of the parent compound's signals and the appearance of signals from degradation products. The relative integration of characteristic peaks can provide a quantitative measure of stability.[17]

  • ¹¹B NMR: Provides direct information about the boron environment. Boronic esters typically show a broad signal around 30-34 ppm, while the corresponding boronic acids appear further downfield.[18][19][20] This allows for a clear differentiation between the ester and its hydrolytic degradant.[18][21]

Analytical_Methods cluster_Chromatography Chromatographic Methods cluster_Spectroscopy Spectroscopic Methods cluster_NMR_Types NMR Techniques RP_HPLC RP-HPLC (with precautions) HILIC HILIC (avoids hydrolysis) SFC SFC-MS (non-aqueous) GC_MS GC-MS (for volatile components) NMR NMR Spectroscopy H_NMR ¹H NMR (Quantitative) NMR->H_NMR B_NMR ¹¹B NMR (Structural Confirmation) NMR->B_NMR Stability_Sample Stability Sample Stability_Sample->RP_HPLC Stability_Sample->HILIC Stability_Sample->SFC Stability_Sample->GC_MS Stability_Sample->NMR

Caption: Analytical techniques for stability assessment.

Data Interpretation and Reporting

The data generated from forced degradation studies should be carefully analyzed to:

  • Determine the rate of degradation under each stress condition.

  • Identify and quantify the major degradation products.

  • Propose degradation pathways.

  • Assess the mass balance to ensure that all degradation products have been accounted for.

The results should be summarized in a comprehensive report that includes the experimental conditions, analytical methods, chromatograms, spectra, and a discussion of the findings.

Conclusion

The thermodynamic stability of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a critical attribute that dictates its utility in synthetic chemistry. A proactive approach to stability assessment, through well-designed forced degradation studies and the application of appropriate analytical methodologies, is essential for ensuring the quality and reliability of this important building block. By understanding its degradation pathways and implementing robust analytical controls, researchers can confidently employ this versatile reagent in the development of new pharmaceuticals and advanced materials. This guide provides the necessary framework for undertaking such investigations, fostering a deeper understanding of the chemistry of boronic acid esters and promoting best practices in their application.

References

  • Strategies for the analysis of highly reactive pinacolboronate esters. (n.d.). ResearchGate. Retrieved March 17, 2024, from [Link]

  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. (2025). Organic Letters. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2024). Molecules. [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (2024). Organic Process Research & Development. [Link]

  • Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2024, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). NSF PAR. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved March 17, 2024, from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2015). ResearchGate. [Link]

  • A new class of customisable stable boronic ester assemblies. (2026). RSC Publishing. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Thesis. [Link]

  • Method for synthetizing vinyl boronic acid ester. (2017).
  • Vinylboronic acid pinacol ester. (n.d.). Synple Chem. Retrieved March 17, 2024, from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

  • One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. (2017). Organic Letters. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. [Link]

  • Homologation of Boronic Esters with Lithiated Epoxides. (n.d.). Organic Syntheses. [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods. [Link]

  • Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (2013).
  • Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (2013). Eureka. [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 5,5-Dimethyl-1-cyclohexen-1-boronic acid Pinacol Ester

Abstract This technical guide provides an in-depth exploration of the primary synthetic pathways for preparing 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, a valuable intermediate in modern organic chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for preparing 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, a valuable intermediate in modern organic chemistry. Cycloalkenyl boronic esters are pivotal building blocks in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, due to their role in robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling. This document details a reliable and widely adopted two-step synthetic strategy, commencing with the formation of a vinyl triflate from 5,5-dimethylcyclohexanone, followed by a palladium-catalyzed Miyaura borylation. We will dissect the underlying mechanisms, provide detailed experimental protocols, and discuss critical parameters for optimization. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Cycloalkenyl Boronic Esters

Vinyl boronic esters are indispensable reagents in synthetic chemistry, prized for their stability, functional group tolerance, and predictable reactivity in cross-coupling reactions.[1] Specifically, cyclic vinyl boronic esters like 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester serve as versatile synthons for constructing sterically hindered and highly substituted cyclic systems. The pinacol ester form is particularly advantageous as it is typically a crystalline, air-stable solid that is amenable to chromatographic purification, unlike many of the more labile boronic acids.[2]

The principal application of this target molecule is in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional reliability and stereospecificity. This makes 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester a high-value intermediate for introducing the 5,5-dimethylcyclohexenyl moiety into complex molecular architectures, a common scaffold in pharmacologically active compounds and advanced organic materials.

This guide focuses on the most prevalent and efficient synthetic route, which involves the strategic conversion of a readily available ketone into a vinyl pseudohalide (a triflate), followed by a palladium-catalyzed borylation.

High-Level Synthesis Strategy

The synthesis is logically divided into two core transformations:

  • Enol Triflate Formation: Conversion of the parent ketone, 5,5-dimethylcyclohexanone, into its more reactive vinyl triflate derivative. This step transforms the unreactive C=O group into a C-O bond that can readily participate in oxidative addition to a transition metal catalyst.

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between the vinyl triflate and a diboron reagent to form the target carbon-boron bond.[3][4]

G cluster_0 Overall Synthesis Pathway A 5,5-Dimethylcyclohexanone B 5,5-Dimethylcyclohex-1-en-1-yl Trifluoromethanesulfonate A->B Step 1: Enol Triflate Formation C 5,5-Dimethyl-1-cyclohexen-1-boronic acid Pinacol Ester B->C Step 2: Miyaura Borylation

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of the Vinyl Triflate Precursor

The initial step involves converting the carbonyl group of 5,5-dimethylcyclohexanone into a vinyl triflate. The trifluoromethanesulfonyl (triflate, -OTf) group is an exceptionally potent leaving group, rendering the vinylic carbon susceptible to oxidative addition by a low-valent palladium catalyst in the subsequent step.

Mechanistic Rationale

The synthesis of a vinyl triflate from a ketone proceeds via an enolate intermediate. A strong, non-nucleophilic base is used to deprotonate the α-carbon of the ketone, forming an enolate. This enolate is then "trapped" by a highly electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). For an unsymmetrical ketone, controlling the regioselectivity (kinetic vs. thermodynamic enolate) is critical; however, for the symmetrical 5,5-dimethylcyclohexanone, this is not a concern as only one enolate can be formed.

G cluster_0 Mechanism: Enol Triflate Formation cluster_1 Reagents Ketone 5,5-Dimethylcyclohexanone Enolate Lithium Enolate Intermediate Ketone->Enolate Triflate Vinyl Triflate Product Enolate->Triflate Base LDA or KHMDS (Strong Base) Base->Ketone Deprotonation TfAgent Tf₂O or PhNTf₂ (Triflating Agent) TfAgent->Enolate Trapping G cluster_0 Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ PdII_OTf Vinyl-Pd(II)-OTf Pd0->PdII_OTf Oxidative Addition (+ Vinyl-OTf) PdII_Bpin Vinyl-Pd(II)-Bpin PdII_OTf->PdII_Bpin Transmetalation (+ B₂pin₂ / Base) PdII_Bpin->Pd0 Reductive Elimination Product Vinyl-Bpin (Target Product) PdII_Bpin->Product

Sources

Foundational

A Methodological Guide to Determining the Solubility Profile of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Abstract Introduction: The Synthetic Utility and Physicochemical Context The Ascendancy of Boronic Pinacol Esters in Synthesis Boronic acids and their corresponding esters are foundational reagents in contemporary organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Synthetic Utility and Physicochemical Context

The Ascendancy of Boronic Pinacol Esters in Synthesis

Boronic acids and their corresponding esters are foundational reagents in contemporary organic chemistry. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. While boronic acids are effective, their pinacol ester derivatives are often preferred in process development due to their enhanced stability, easier handling, and improved compatibility with a broader range of reaction conditions.[1][2] The pinacol group effectively "protects" the reactive and polar boronic acid moiety, rendering the molecule less prone to dehydration-trimerization (formation of boroxines) and improving its solubility in organic media.[3]

Spotlight on 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

The subject of this guide, 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, is a structurally specific aliphatic boronic ester. Its cyclohexenyl core provides a versatile scaffold for introducing a six-membered ring into target molecules, a common motif in pharmaceuticals and advanced materials. The gem-dimethyl group at the 5-position can impart specific conformational constraints and influence the metabolic stability of a final compound. While a specific CAS number for the 5,5-dimethyl isomer is not prominently listed in public databases, its close structural analog, cyclohexene-1-boronic acid pinacol ester (CAS No. 141091-37-4), is well-documented as a liquid reagent used in synthetic applications.[4][5][6]

Why Solubility is a Critical Process Parameter

For any chemical process, understanding the solubility of reactants is paramount. It directly influences:

  • Reaction Homogeneity and Kinetics: Ensuring the reagent is fully dissolved is crucial for achieving predictable and reproducible reaction rates.

  • Solvent Selection: An optimal solvent must dissolve reactants sufficiently without participating in side reactions.

  • Process Efficiency: High solubility allows for more concentrated reaction mixtures, improving throughput and reducing solvent waste.

  • Purification: Solubility differences between the product and impurities are exploited during crystallization, extraction, and chromatography.

  • Formulation: In drug development, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.

Given the absence of published quantitative data for this specific compound, the following sections provide a detailed framework for its empirical determination.

Guiding Principles: Physicochemical Properties and Predicted Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester provides clear indicators of its likely behavior.

  • Molecular Structure: The molecule is predominantly non-polar. It consists of a C14 hydrocarbon framework (C14H25BO2) with a bulky, lipophilic pinacol group and a dimethyl-cyclohexene ring.

  • Polarity: The only polar functionality is the C-O-B-O-C core of the dioxaborolane ring. However, the oxygen lone pairs are significantly less available for hydrogen bonding compared to the -OH groups of the parent boronic acid. This esterification is a key reason for the enhanced solubility of pinacol esters in organic solvents compared to their acid counterparts.[3]

  • Physical State: Based on similar structures, this compound is expected to be a liquid or a low-melting solid at room temperature.[4][7] This guide will assume it is a solid for the purpose of describing a generally applicable solubility determination method. If the compound is a liquid, the focus shifts to miscibility studies.

Based on these characteristics, a predicted solubility trend can be established to guide solvent selection for experimental determination.

Table 1: Predicted Solubility of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, Toluene, CyclohexaneHigh The non-polar hydrocarbon structure of the solute has strong van der Waals interactions with non-polar solvents.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, AcetoneVery High These solvents possess a dipole moment that can interact favorably with the polar ester portion of the molecule, while their organic character readily solvates the hydrocarbon backbone.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low The strong hydrogen-bonding network of protic solvents is not easily disrupted by the largely non-polar solute. There is also a significant risk of transesterification or hydrolysis.[8]
Aqueous WaterVery Low / Insoluble The molecule's lipophilic nature makes it incompatible with the highly polar, hydrogen-bonded structure of water. Prolonged contact, especially at non-neutral pH, can lead to hydrolysis.[9]

Experimental Protocol for Quantitative Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of the title compound. The cornerstone of this approach is the isothermal equilibrium shake-flask method , a gold standard for solubility measurement.

Causality of Method Selection

The isothermal shake-flask method is chosen for its reliability and directness. It ensures that the solvent is truly saturated with the solute at a specific, controlled temperature, representing a true thermodynamic equilibrium. Quantification via High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and accuracy, allowing for precise measurement of the solute concentration in the saturated solution.

Materials and Equipment
  • Solute: 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (purity >98%)

  • Solvents: HPLC-grade organic solvents (as per Table 1)

  • Equipment:

    • Analytical balance (4-decimal places)

    • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

    • Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5°C

    • Syringes (1 mL, 5 mL)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes for standard preparation

    • HPLC system with a UV detector

    • HPLC column suitable for boronic esters (e.g., a column with low silanol activity like Waters XTerra MS C18 to prevent on-column hydrolysis).[1][10]

Step-by-Step Experimental Workflow
  • Preparation of Stock Solutions: Accurately prepare a stock solution of the boronic ester in a highly soluble solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). This will be used to generate a calibration curve.

  • Calibration Curve Generation: From the stock solution, prepare a series of at least five calibration standards by serial dilution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Sample Preparation (Equilibration):

    • Add an excess amount of the solid boronic ester to a series of vials (a separate vial for each solvent). "Excess" means enough solid remains undissolved at equilibrium. A starting point is ~100 mg of solid in 5 mL of solvent.

    • Place the sealed vials in the thermostatically controlled shaker set to a defined temperature (e.g., 25°C).

    • Agitate the slurries for a predetermined time to ensure equilibrium is reached. A 24-hour period is typically sufficient, but this should be confirmed by taking measurements at multiple time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

  • Sample Isolation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe. Crucially, do not disturb the solid at the bottom.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any microscopic particulate matter.

  • Sample Analysis:

    • Dilute the filtered, saturated solution with a suitable mobile phase solvent to bring its concentration within the range of the established calibration curve. The dilution factor must be precisely recorded.

    • Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve using its measured peak area.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Mitigating Analytical Challenges: The Hydrolysis Problem

Boronic pinacol esters can be susceptible to hydrolysis back to the boronic acid, especially in the presence of water (including atmospheric moisture or residual water in solvents) or on active surfaces like standard silica HPLC columns.[1][8] To ensure data integrity:

  • Use Aprotic Solvents for Sample Preparation: When preparing samples for HPLC analysis (dilutions), use a dry, aprotic solvent like acetonitrile or THF.[8]

  • Select Appropriate HPLC Conditions: Use an HPLC column with low silanol activity and avoid acidic modifiers (like formic or trifluoroacetic acid) in the mobile phase, as these can catalyze on-column hydrolysis.[10] A mobile phase of acetonitrile and water without pH modifiers is often a good starting point.[1]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration & Sampling cluster_analysis Phase 3: Analysis & Calculation prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_cal Generate Calibration Curve (5 standards, R² > 0.999) prep_stock->prep_cal hplc Analyze via HPLC prep_cal->hplc Method Ref. prep_slurry Prepare Slurries (Excess solid in each solvent) equilibrate Equilibrate at 25°C (24h shaking) prep_slurry->equilibrate settle Settle Undissolved Solid (2h, no agitation) equilibrate->settle sample Draw Supernatant settle->sample filter Filter (0.22 µm PTFE) sample->filter dilute Dilute Sample (Record dilution factor) filter->dilute dilute->hplc calc Calculate Solubility (Use calibration curve) hplc->calc

Caption: Isothermal equilibrium solubility determination workflow.

Conclusion and Authoritative Recommendations

While a definitive solubility table for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester requires empirical execution of the protocol described herein, this guide provides the necessary scientific framework for any researcher to generate such data with high confidence. Based on established principles of physical organic chemistry, the compound is expected to exhibit excellent solubility in non-polar and polar aprotic solvents and poor solubility in polar protic and aqueous media.

For process chemists and drug developers, it is imperative to perform these measurements under conditions that mimic the intended application (e.g., reaction temperature). The stability of the ester to hydrolysis should be co-evaluated, particularly if protic solvents or aqueous workups are involved. By following the detailed, self-validating protocol in this guide, scientists can eliminate guesswork, optimize solvent selection, and build more robust and efficient chemical processes.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

  • Duval, S., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Thesis. Available at: [Link]

  • Achilli, C., Ciana, A., Fagnoni, M., Balduini, A., & Minetti, P. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 22(1), 333-336. Available at: [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884. Available at: [Link]

  • Wang, C., & Lorion, M. M. (2019). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. LCGC North America, 37(11), 844-851. Available at: [Link]

  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Dąbrowski, M., & Ordon, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Available at: [Link]

  • Dube, P., & Pronovost, A. M. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3490-3493. Available at: [Link]

  • BoronPharm. (n.d.). Boronic acid/ester. Retrieved from [Link]

  • Wang, B. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech Thesis. Available at: [Link]

Sources

Exploratory

Electronic and steric properties of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Electronic and Steric Properties of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester: A Comprehensive Technical Guide Executive Summary In modern organic synthesis and drug development, the precise control of three...

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Author: BenchChem Technical Support Team. Date: March 2026

Electronic and Steric Properties of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester: A Comprehensive Technical Guide

Executive Summary

In modern organic synthesis and drug development, the precise control of three-dimensional molecular architecture is paramount. 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a highly specialized, sterically demanding building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Bcl-2 family inhibitors such as Navitoclax (ABT-263), which rely on the 5,5-dimethyl-1-cyclohexen-1-yl motif to achieve specific protein-binding conformations[1][2].

This technical guide deconstructs the electronic and steric parameters of this molecule, providing field-proven insights into its behavior during transition-metal-catalyzed cross-couplings and asymmetric functionalizations.

Electronic Profiling: The Boronic Ester and Conjugated System

The reactivity of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is governed by the interplay between the electron-deficient boron atom and the adjacent π -system.

  • pπ−pπ Conjugation and Lewis Acidity: Unlike free boronic acids, which are highly Lewis acidic and prone to protodeboronation, the pinacol ester (Bpin) significantly dampens the electrophilicity of the boron center. The lone pairs on the pinacol oxygen atoms donate into the empty pz​ orbital of the sp2 -hybridized boron. This pπ−pπ conjugation stabilizes the molecule, making it highly robust during silica gel chromatography and long-term storage[3].

  • Alkene-Boron Conjugation: The 1-cyclohexenyl double bond is in direct conjugation with the boron atom. While the Bpin group is mildly electron-withdrawing via inductive effects, the extended conjugation allows the alkene to participate in unique electrocyclic reactions and cross-couplings[4]. However, this conjugation also means that the double bond is slightly deactivated toward electrophilic attack compared to an unfunctionalized cyclohexene.

Steric Profiling: The 5,5-Dimethyl Effect and Facial Selectivity

The defining characteristic of this molecule is its extreme steric environment, dictated by the gem-dimethyl group at the C5 position of the cyclohexenyl ring.

  • Conformational Dynamics: The cyclohexenyl ring adopts a half-chair conformation to minimize angle strain[5]. In this geometry, the two methyl groups at C5 are forced into distinct spatial orientations: one is pseudo-axial and the other is pseudo-equatorial .

  • Facial Shielding (Steric Assistance): The pseudo-axial methyl group projects directly over the "top" face of the cyclohexene ring. This creates a severe 1,3-diaxial-like steric clash for any reagent attempting to approach the double bond from that trajectory. Consequently, incoming reagents (e.g., epoxidizing agents, cyclopropanating carbenes) are forced to attack from the less hindered "bottom" face. This phenomenon, known as steric shielding or steric assistance, guarantees exceptionally high diastereoselectivity in downstream functionalizations[5].

ConformationalSterics A 5,5-Dimethylcyclohexenyl Ring (Half-Chair) B Pseudo-Axial Methyl (Steric Shield) A->B C5 Position C Pseudo-Equatorial Methyl (Minimal Hindrance) A->C C5 Position E Top Face (Blocked Trajectory) B->E Steric Clash D Bottom Face (Open for Attack) C->D Allows Access

Fig 1: Conformational steric shielding by the pseudo-axial methyl group at C5.

Reactivity and Applications: Suzuki-Miyaura Cross-Coupling

In drug discovery, this boronic ester is predominantly used in Suzuki-Miyaura cross-couplings to install the bulky 5,5-dimethylcyclohexenyl moiety onto aryl or heteroaryl scaffolds[1].

The Transmetalation Bottleneck: The catalytic cycle of the Suzuki coupling faces a significant kinetic barrier here. The transmetalation step requires the transfer of the organic group from boron to the palladium center. The combined steric bulk of the pinacol ligand (cone angle ≈130∘ ) and the 5,5-dimethylcyclohexenyl ring makes the formation of the pre-transmetalation Pd-O-B intermediate highly unfavorable. To overcome this, highly active, electron-rich, and sterically accommodating Buchwald-type phosphine ligands (e.g., SPhos or RuPhos) are strictly required to open the coordination sphere of the palladium catalyst[4].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd TransMet Transmetalation (Steric Bottleneck at Bpin) OxAdd->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim Bpin Transfer RedElim->Pd0 Catalyst Regeneration Product Sterically Hindered Diene RedElim->Product

Fig 2: Catalytic cycle of Suzuki coupling emphasizing the transmetalation steric bottleneck.

Quantitative Data Summary

The following table synthesizes the core electronic and steric parameters dictating the behavior of this molecule in synthetic workflows:

ParameterValue / CharacteristicImpact on Reactivity
Boron Lewis Acidity Low (relative to B(OH)2​ )High stability; requires strong aqueous base (e.g., K3​PO4​ ) to form the reactive "ate" complex for transmetalation.
Bpin Steric Bulk HighSlows transmetalation; necessitates sterically demanding ligands (e.g., SPhos) to prevent catalyst stalling.
Ring Conformation Half-ChairDefines the spatial orientation of the double bond and dictates the trajectory of incoming nucleophiles/electrophiles.
C5 Gem-Dimethyl Pseudo-axial / Pseudo-equatorialPseudo-axial methyl blocks the top face, enforcing >95:5 facial diastereoselectivity in addition reactions.

Experimental Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Due to the severe steric hindrance of the 5,5-dimethyl group, standard ligands like PPh3​ will fail. SPhos is utilized because its biphenyl backbone stabilizes the Pd(0) intermediate while its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition. Water is included as a co-solvent to generate a highly nucleophilic Pd-OH species, which bypasses the slow transmetalation of the neutral boronic ester.

Step-by-Step Workflow:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 equiv), Pd(OAc)2​ (5 mol%), SPhos (10 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times). Self-validation: Failure to rigorously exclude oxygen will result in the oxidation of SPhos and the homocoupling of the boronic ester.

  • Solvent Addition: Add a degassed mixture of Toluene/Water (10:1 v/v, 0.2 M relative to the aryl halide) via syringe.

  • Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Diastereoselective Epoxidation of the Cyclohexenyl Ring

Causality: The pseudo-axial methyl group at C5 physically obstructs the top face of the alkene. When treated with m CPBA, the peroxy acid is forced to approach from the unhindered bottom face, yielding a single anti-epoxide diastereomer.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) in a round-bottom flask under Argon.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Self-validation: Cooling controls the exothermic nature of the epoxidation and maximizes facial selectivity by minimizing thermal conformational flipping.

  • Reagent Addition: Add m CPBA (1.1 equiv, typically 70-75% purity) portion-wise over 10 minutes.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na2​S2​O3​ (to reduce unreacted peroxides) and saturated aqueous NaHCO3​ (to neutralize m -chlorobenzoic acid). Stir vigorously for 30 minutes until the organic layer is clear. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

References

  • Direct Synthesis of Alkenylboronates from Alkenes and Pinacol Diboron via Copper Catalysis. ACS Publications. 3

  • A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. Thieme Connect. 6

  • Conformation and Reactivity in Cyclohexane: Steric Effects. St. Paul's Cathedral Mission College. 5

  • Triazolopyrimidine compounds and uses thereof (ABT-263/Navitoclax Intermediates). Google Patents. 1

  • Formylated n-heterocyclic derivatives as fgfr4 inhibitors. Google Patents. 2

Sources

Foundational

Comprehensive Toxicity and Safety Profile of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

Executive Summary For drug development professionals and synthetic chemists, organoboron compounds are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. 5,5-Dimethyl-1-cyclohexen-1-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, organoboron compounds are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester (CAS: 2408390-58-7) represents a highly stable, lipophilic boronic ester[1]. While organoborons generally exhibit a diminished toxicity spectrum compared to transition-metal catalysts[2], the intrinsic electrophilicity of the boron atom necessitates rigorous safety protocols. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity, and self-validating handling methodologies for this specific compound.

Mechanistic Causality of Organoboron Toxicity

To design effective safety protocols, one must understand the fundamental chemical biology of boronic acid pinacol esters. The toxicity of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is not driven by systemic heavy-metal poisoning, but rather by localized electrophilic interactions[3].

The sp² to sp³ Transition

In its resting state, the boron atom in the pinacol ester is sp²-hybridized, possessing an empty p-orbital that acts as a Lewis acid. When exposed to biological tissues (such as the mucous membranes, respiratory tract, or ocular surface), the compound can undergo two primary pathways:

  • Direct Reversible Covalent Binding: The empty p-orbital accepts lone pairs from biological nucleophiles—specifically the hydroxyl groups of serine/threonine residues or the ε-amino groups of lysine in target proteins[3]. This forms a tetrahedral sp³-hybridized adduct, disrupting normal protein function and triggering localized inflammation[3].

  • In Vivo Hydrolysis: Environmental moisture or enzymatic action can hydrolyze the pinacol ester into the free boronic acid and pinacol[3][4]. The resulting free boronic acid is highly reactive toward biological diols (such as carbohydrates and glycoproteins), leading to cellular irritation[5][6].

This Lewis acid-base interaction is the direct mechanistic cause of the compound's GHS classifications: Skin Irritation (H315) , Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) [1].

G A 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester (sp2) B In Vivo Hydrolysis (Boronic Acid Formation) A->B Moisture/Enzymes C Biological Nucleophiles (Serine/Threonine/Diols) A->C Direct Binding B->C Electrophilic Attack D Reversible Covalent Adduct (Tetrahedral sp3) C->D Lewis Acid-Base Interaction E Localized Toxicity (Irritation / STOT SE 3) D->E Cellular Disruption

Mechanism of sp2-to-sp3 transition and reversible covalent binding of boronic esters.

Quantitative Physicochemical & Safety Data

The thermodynamic stability of the pinacol ester prevents spontaneous dehydration, a common issue with free boronic acids[3]. However, its lipophilicity enhances dermal penetration, necessitating strict adherence to the safety parameters outlined below.

Property / ClassificationData ValueSource
Chemical Name 2-(5,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]
CAS Number 2408390-58-7[1]
Molecular Formula C₁₄H₂₅BO₂[7]
Molecular Weight 236.16 g/mol [7]
GHS Signal Word Warning[1]
Skin Irritation Category 2 (H315)[1]
Eye Irritation Category 2A (H319)[1]
Target Organ Toxicity STOT SE 3 (H336) - Central Nervous System / Respiratory[1]

Self-Validating Safety & Handling Protocols

Standard operating procedures (SOPs) often fail when they rely on passive compliance. The following protocols are designed as self-validating systems , meaning each step contains a physical or chemical verification mechanism to ensure safety before proceeding.

Protocol A: Routine Handling & Dispensing

Causality: Airborne dust generation is the primary vector for STOT SE 3 (H336) respiratory toxicity[1][8]. Controlling particulate aerosolization is critical.

  • Environmental Verification: Prior to opening the container, verify that the fume hood face velocity is between 80-100 FPM. Validation: A visible tissue flutter test or digital airflow monitor confirms negative pressure.

  • PPE Assembly: Don chemical-resistant gloves (nitrile, ≥0.11 mm thickness), splash goggles (compliant with 29 CFR 1910.133 or EN166), and a lab coat[8][9].

  • Dispensing: Use a static-free, grounded spatula to transfer the solid. Validation: If static cling is observed on the spatula, ambient humidity is too low, increasing the risk of aerosolization. Pause and utilize an anti-static gun before proceeding.

Protocol B: Spill Containment & Remediation

Causality: Water addition to a raw spill can accelerate hydrolysis into the more reactive free boronic acid[3][4].

  • Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust[9].

  • Dry Containment: Cover the spill with an inert, dry absorbent material (e.g., dry sand or vermiculite). Do not use water.

  • Collection: Sweep the material using a non-sparking tool and place it into a sealable hazardous waste container[8][9]. Validation: The absence of visible particulate residue on the benchtop, confirmed via UV-light inspection (if fluorescent tracers are used in your lab), validates complete physical removal.

Workflow Start Initiate Handling Protocol PPE Don PPE & Verify Fume Hood Airflow Start->PPE Spill Spill Detected? PPE->Spill Sweep Inert Sweep & Containment (No Dust Generation) Spill->Sweep Yes Process Proceed with Cross-Coupling or Deprotection Spill->Process No Waste Transesterification (DEA) for Waste Neutralization Sweep->Waste Process->Waste

Self-validating workflow for handling, spill response, and waste neutralization.

Advanced Waste Neutralization: DEA Transesterification

Disposing of active boronic esters directly into organic waste streams can lead to cross-reactivity. To neutralize the electrophilic threat of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, we employ a chemical deprotection/transesterification strategy using diethanolamine (DEA)[2][6].

Step-by-Step Neutralization Methodology
  • Solvent Dissolution: Dissolve the unreacted boronic ester waste in a non-polar organic solvent (e.g., dichloromethane or diethyl ether). Causality: This mobilizes the sp²-hybridized boron center for nucleophilic attack.

  • Reagent Introduction: Add an equimolar amount of diethanolamine (DEA) to the solution[2]. Causality: DEA acts as a potent bidentate nucleophile. Its nitrogen and oxygen atoms donate lone pairs to the empty p-orbital of the boron atom, forcing a transition from a trigonal planar (sp²) geometry to a stable, unreactive tetrahedral (sp³) boralactonate complex[3][6].

  • Precipitation & Verification: Stir the mixture at room temperature for 30-60 minutes. Self-Validation: The reaction is self-validating; the formation of a dense, white crystalline precipitate visually confirms the successful transesterification and deprotection of the pinacol group, as the resulting DEA-complex is highly insoluble in non-polar solvents[2].

  • Filtration & Disposal: Filter the solid complex. The resulting sp³-hybridized solid lacks the electrophilic toxicity of the parent compound and can be safely disposed of in standard solid chemical waste, drastically reducing inhalation and dermal hazards.

References

  • AccelaChem. "5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester." accelachem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXsbIbFvMHEY1IkcQ7KiBVVCJg2DYpcze2C8IXsMYAFU4smnIDJv8G7ikZwT2clKWGoHy8wSJ6Lzd3WZLshmbA1CoYqN7hLMLzc6TLx95vAGIQzQTmwifdkiDKKyaH0AEqOBj7aMgh0bnG_cEqtDlBQ8MAXb68Dns8UKvsmeq75rQ-OiyD]
  • NextSDS. "2-(5,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90vbioTsnt2KlUZl2aMD_qeRre7vjdNPvesFikZUunLspB1nogGY3tWuv22DmOUHI31xgKLMuBy32CzKfg27a-ESdGERZUcK2sXkgiuzl-XoYOHlzfLXRZ0ARp59ka7myRvTCSGQia07WJ_VbVxINfJl2Hqzww1mvIKEmMhSs9lueobZOCAx4kYBBaxJWz8-xeynTyIzYjsjz09qjTqlD6-0CC7uxgLeOIF3zJio=]
  • Leyan. "4,4,5,5-四甲基-1,3,2-二氧杂环戊烷." leyan.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGToKPwPOoTKn7ASFs44aOlG0QfsmAOfZD9ja9uf-OK-Nez2IAm21da4nkBs_1pR1JJoQ0-WlWEaGy1Zlve-3fOKVRxfT4kmDVq591uS97XgmTsDEKJXzkryHzi-POio-7j]
  • Derthon. "Material Safety Data Sheet: Boronic acid pinacol ester." derthon.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGayineY2ySxrJm5y4SML_JSiemnZO3XSH327aYVR6OblabEP9XEPTtW-bVYuyy8vsOWrURBh_KuVfFJDvt6DAABQZtxI4JQCw4vtFVrjdAWMbxRxRChhSmdMBzdjQYlz-yWhprV7NWmT-mTAgd]
  • AK Scientific. "Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester." aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM6Jar9BRv90FFDYXumSs0rkIWaFF9GidmHYUZjVm4aV6zgDGiGfOZZ0dkNt6DkDd0_XgoqOIKx4Z6b7kt2DSomXwP0-JWxuemkH4KrsttkOd6yIp75vR4NweoqA-4DjY=]
  • OSTI.GOV. "Stereospecific Enzymatic Conversion of Boronic Acids to Amines." osti.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH94vRgk-iCw638GnYW8tQLOM0RanCusC8fC8Ec0VCz4yV6YK8PlL9PjWQ8b6HXhrkqbmgYwVMYxF2XQWCgbUinGbdY89rNzQ3VX-50tTDWopR47_QdX1i_tZsSX-N5m0QcyxsD9w==]
  • ResearchGate. "Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid." researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2NLXwCMmWU8QKbob5Z4a6-ns42sKmzz_Mm6FdScm6iDi2sr9zZOkvkrTgIKMjc9vlwgEq5Sc24n57fgxNxLoO5N3rdPB6yBRLVr0fW6cS0F3Ng53vMn0X8-pptVy8IbJuo2sLEubSViQiX0GQPKxnTsxp1MOQY6ad2kijlP4VojjIV9udFAz_ov9G2I8cq_c-zXU09dhALDOpJB0u89KzxMfhc7nGunCX1Bcxv7bsj0alS71w6crueFT4FsBqUbrrb4QvaCOLWbfHNiOf]
  • NIH. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaYUO-fSt549N2dBd_ScnaxuG5YHGpWCCECX82q68ZzR-4AXfVsJE4aHjrnLsZUyfcBdoOq7CF7d5cS8qaotiuxtWEAGvgOa5Wsyh08uFU7dM1b_w7inFDgsXBeioTHF6gwT_0cR9m5aJEM68=]
  • MDPI. "Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery." mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTpRKv0QAS2-_NoVjoXCXmIoeRnzPIc1ZHBtSJKK-YftKgh1CAe7-1rirRJ5g7NA4LcGhSrxB39V_vOO8VsTheUKew0MZCcHW_VOs5QpgqAVw6LcpfPyCifPRA0VBNHqUC4SJB]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling with 5,5-Dimethyl-1-cyclohexen-1-ylboronic Acid Pinacol Ester

Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency in const...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in pharmaceutical development, agrochemicals, and materials science.[2] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable, less toxic, and environmentally benign compared to other organometallics.[1][3]

The reaction fundamentally couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[4][5] This guide focuses on a specific, structurally significant building block: 5,5-dimethyl-1-cyclohexen-1-ylboronic acid pinacol ester . The inclusion of the gem-dimethyl cyclohexene motif is of particular interest in medicinal chemistry for its ability to introduce conformational rigidity and lipophilicity, key parameters in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The use of the pinacol ester form enhances stability and handling compared to the corresponding boronic acid, preventing common side reactions like protodeboronation and trimerization into boroxines.[6][7]

The Catalytic Heart: Unraveling the Reaction Mechanism

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-defined sequence of three primary steps, centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organohalide (R¹-X). This step forms a square planar Pd(II) intermediate.[4][9] This is often the rate-determining step of the overall reaction.[4]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic ester by a base.[10][11][12] The base (e.g., OH⁻, CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻).[13] This activated species then readily exchanges its organic group (R²) with the halide on the Pd(II) complex.

  • Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling to form the desired C-C bond (R¹-R²). This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4][8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add_label Oxidative Addition pd0->ox_add_label pd2_ox R¹-Pd(II)L_n-X (Oxidative Adduct) trans_label Transmetalation pd2_ox->trans_label pd2_trans R¹-Pd(II)L_n-R² (Di-organo Complex) red_elim_label Reductive Elimination pd2_trans->red_elim_label ox_add_label->pd2_ox trans_label->pd2_trans red_elim_label->pd0 R¹-R² (Product) organohalide R¹-X organohalide->ox_add_label + boronate R²-B(pin) + Base boronate->trans_label +

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design: A Scientist's Guide to Key Parameters

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components. Each choice has a direct, mechanistically-grounded impact on reaction efficiency, yield, and purity.

  • Ligands : The ligands coordinated to the palladium center are critical. They stabilize the catalyst, prevent decomposition (e.g., formation of palladium black), and modulate its electronic and steric properties.[14] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, often referred to as Buchwald ligands) are highly effective, particularly for coupling sterically demanding partners or less reactive aryl chlorides.[15][16] They accelerate both the oxidative addition and reductive elimination steps.[17]

  • The Base : The choice of base is arguably one of the most critical parameters. Its primary role is to activate the boronic ester by forming the reactive boronate "ate" complex.[10][11][13]

    • Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point. For more challenging reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, especially with sterically hindered substrates.[18]

    • The presence of water can be beneficial, as it helps to solubilize the inorganic base and can participate in the hydrolysis of intermediates.[5]

  • Solvent System : The solvent must solubilize the reactants and facilitate the reaction at the chosen temperature.

    • Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common.[5]

    • Aromatic hydrocarbons such as toluene are also widely used.

    • Biphasic systems (e.g., Toluene/Water) are very effective, as they help to bring the inorganic base into contact with the organic reactants at the interface.[19]

    • Crucially, the solvent must be thoroughly degassed before adding the catalyst. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to low yields and the formation of homocoupled byproducts.[18]

Experimental Protocol: Coupling of 5,5-Dimethyl-1-cyclohexen-1-ylboronic Acid Pinacol Ester with 4-Bromoanisole

This protocol provides a generalized procedure. Researchers should optimize conditions for their specific substrates.

Materials:

  • 5,5-Dimethyl-1-cyclohexen-1-ylboronic acid pinacol ester (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Schlenk tube or microwave vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Sources

Application

Application Notes & Protocols: Palladium-Catalyzed Arylation of 5,5-Dimethyl-1-Cyclohexen-1-Boronic Acid Pinacol Ester

Authored by: Gemini, Senior Application Scientist Introduction: Synthesizing Substituted Cyclohexenes The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Synthesizing Substituted Cyclohexenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][3]

This guide focuses on a specific, high-value transformation: the arylation of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. As a cyclic vinyl boronate ester, this substrate is a versatile building block. Its subsequent arylation provides direct access to a class of 1-aryl-5,5-dimethyl-1-cyclohexene scaffolds. These structures are prevalent in medicinal chemistry and materials science, offering a rigid, sterically defined core for further functionalization. The mild reaction conditions, stability of the boronic ester, and the ease of handling boron-containing byproducts make this an attractive synthetic route.[3][4]

These application notes provide a comprehensive overview, from the fundamental catalytic cycle to detailed, field-tested protocols and troubleshooting strategies, designed for researchers aiming to leverage this powerful reaction.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount to successful execution and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6] The catalyst, typically a Pd(0) species, is the engine that drives this transformation.

  • Oxidative Addition: The cycle initiates when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species. The reactivity of the halide is crucial, with rates typically following the trend I > Br > OTf >> Cl.[6] For less reactive halides like aryl chlorides, the choice of a highly active, electron-rich, and bulky phosphine ligand is critical to facilitate this step.[5][7]

  • Transmetalation: This is often the rate-determining step and the point where the base plays its most critical role.[8] The boronic acid pinacol ester is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex (R-B(OR)₃⁻).[1][9][10] This activated boron species then transfers its organic group (the cyclohexenyl moiety) to the Pd(II) center, displacing the halide. The precise mechanism of this transfer is complex but results in a diaryl-palladium(II) intermediate.[1]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are expelled as the final arylated product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[5][6]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) in1 pd0->in1 ox_add Oxidative Addition pd2_intermediate Ar-Pd(II)L₂-X (Palladium(II) Intermediate) in2 pd2_intermediate->in2 transmetal Transmetalation diaryl_pd Ar-Pd(II)L₂-R¹ (Di-organo Intermediate) in3 diaryl_pd->in3 red_elim Reductive Elimination in1->ox_add in1->pd2_intermediate Ar-X in2->transmetal in2->diaryl_pd R¹-B(pin) + Base in3->pd0 Ar-R¹ (Product) in3->red_elim out1 out2 out3

A simplified representation of the Suzuki-Miyaura catalytic cycle.

General Protocol: Arylation of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

This protocol is a robust starting point for the coupling of various aryl halides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for challenging substrates.

Reagents and Materials
Reagent/MaterialGradeRationale / Comments
5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester>95% PurityThe key nucleophilic partner. Ensure it is stored under dry conditions.
Aryl Halide (Ar-Br or Ar-Cl)>97% PurityThe electrophilic partner. Aryl bromides are generally more reactive than chlorides.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeA common, reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98% PurityA bulky, electron-rich Buchwald phosphine ligand excellent for coupling unactivated aryl chlorides and bromides, enhancing catalyst activity and stability.[3][4]
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, PowderedA moderately strong base effective at promoting transmetalation without causing significant hydrolysis of ester groups or protodeboronation of sensitive substrates.[3][11]
TolueneAnhydrous (<50 ppm H₂O)A common non-polar solvent for Suzuki couplings.
1,4-DioxaneAnhydrous (<50 ppm H₂O)An alternative solvent, often used with water as a co-solvent.
Deionized WaterHPLC GradeUsed as a co-solvent to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Diatomaceous Earth (Celite®)Filtration GradeUsed to filter out the palladium catalyst during work-up.[12]
Silica GelFlash Grade (230-400 mesh)The stationary phase for column chromatography purification.
Nitrogen or Argon GasHigh Purity (99.99%)Essential for maintaining an inert atmosphere to prevent catalyst oxidation.
Experimental Workflow Visualization
A step-by-step workflow for the arylation reaction.
Step-by-Step Protocol
  • Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Causality Note: Using a slight excess of the boronic ester helps to drive the reaction to completion. The 1:2 Pd:Ligand ratio is standard for forming the active monoligated Pd(0)L species.

  • Solvent Addition: Add degassed solvent (e.g., 10 mL of a 10:1 mixture of Toluene:Water). Solvents should be degassed by sparging with nitrogen or argon for at least 30 minutes prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6][13]

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: The reaction's progress can be monitored by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the heterogeneous palladium black.[12] Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 20 mL) and then with saturated aqueous NaCl (brine, 1 x 20 mL). The aqueous washes remove the inorganic base and boron byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) catalyst may have been oxidized by atmospheric oxygen.Ensure all reagents are dry and solvents are thoroughly degassed. Use a fresh batch of palladium precatalyst and ligand.[11]
Poorly Reactive Halide: Aryl chlorides or sterically hindered aryl bromides can be challenging.Increase the reaction temperature (up to 120 °C in toluene). Screen alternative, more electron-rich ligands (e.g., XPhos). Consider switching to a more reactive aryl iodide if possible.
Significant Protodeboronation Presence of Protic Sources: Excess water or acidic impurities can cleave the C-B bond.Use anhydrous solvents and ensure the base is anhydrous. Switch to a milder base like KF or Cs₂CO₃. Avoid prolonged reaction times once the starting material is consumed.[6][11]
Formation of Homo-coupled Byproduct (Ar-Ar) Slow Transmetalation: If transmetalation is slow relative to a secondary oxidative addition, homo-coupling can occur.Ensure the base is sufficiently strong and soluble to activate the boronic ester. Re-evaluate the catalyst/ligand system.
Formation of Homo-coupled Byproduct (B-B) Presence of Pd(II) and Oxygen: This side reaction is often promoted by Pd(II) species, which can arise from an incomplete reduction of the precatalyst or oxidation during the reaction.Ensure proper degassing and a strictly inert atmosphere.[6][11]
Product is an Inseparable Mixture Co-elution during Chromatography: Impurities like the homo-coupled boronic ester byproduct may have similar polarity to the product.Optimize the chromatography eluent system. A less polar system (e.g., higher percentage of hexanes) may improve separation. Consider recrystallization if the product is a solid.[12]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Suzuki reaction - Wikipedia. (2024). Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link]

  • Biciloa, P., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9016–9024. Available at: [Link]

  • Kee, C. W., et al. (2020). Decarboxylative Conjunctive Cross-coupling of Vinyl Boronic Esters using Metallaphotoredox Catalysis. Angewandte Chemie International Edition, 59(11), 4375-4379. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Reddit discussion on unreproducible Suzuki coupling. (2023). Available at: [Link]

  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.). Available at: [Link]

Sources

Method

Microwave-assisted synthesis with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

An Application Guide to Microwave-Assisted Suzuki-Miyaura Coupling with 5,5-Dimethyl-1-cyclohexen-1-boronic acid Pinacol Ester Introduction: Accelerating Complex Molecule Synthesis In the landscape of modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Microwave-Assisted Suzuki-Miyaura Coupling with 5,5-Dimethyl-1-cyclohexen-1-boronic acid Pinacol Ester

Introduction: Accelerating Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the efficient construction of carbon-carbon bonds is a foundational pillar. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, enabling the synthesis of complex biaryls, styrenes, and polyolefins.[1][2][3] Boronic acids and their derivatives, particularly pinacol esters, are key reagents in these transformations due to their stability, low toxicity, and functional group tolerance.[4]

This application note focuses on a specific, structurally significant building block: 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester . Its sterically defined cyclic structure makes it a valuable precursor for synthesizing compounds with unique three-dimensional architectures, a critical aspect in designing novel therapeutic agents and advanced materials.[4][5]

Traditionally, Suzuki-Miyaura reactions can require long reaction times and elevated temperatures using conventional heating methods.[6] Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By using microwave irradiation, chemists can achieve dramatic reductions in reaction time (from hours to minutes), often with increased product yields and improved purity profiles.[6][7][8][9] This technology leverages the principles of green chemistry by enhancing energy efficiency and minimizing solvent use and waste generation.[8][10] This guide provides a detailed protocol and the underlying scientific principles for employing microwave synthesis with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, tailored for researchers and drug development professionals.

Part 1: Principles and Mechanistic Insights

The Engine of Acceleration: Microwave Dielectric Heating

Conventional heating relies on the slow, inefficient transfer of thermal energy from an external source through convection and conduction. Microwave synthesis operates on a fundamentally different principle: in-situ heating. The core mechanism involves the direct interaction of microwave energy with polar molecules or ionic species within the reaction mixture.[8]

  • Dipolar Polarization: Polar molecules, such as the solvents used in the reaction, constantly attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the entire volume of the sample.

  • Ionic Conduction: Charged particles (ions) in the mixture migrate in response to the oscillating electric field, colliding with other molecules and generating heat.

This volumetric and instantaneous heating mechanism bypasses the thermal conductivity limitations of the reaction vessel, leading to exceptionally fast heating rates (e.g., 4–8 °C per second) and allowing access to temperatures well above the solvent's boiling point in a sealed, pressurized vessel.[8] This "superheating" effect is a primary driver of the dramatic rate enhancements observed in microwave-assisted reactions.[11][12]

The Blueprint for C-C Bonds: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary stages:[1][3][13]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a Palladium(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic ester is transferred to the Palladium(II) center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.

  • Reductive Elimination: The two organic groups on the Palladium(II) center couple and are eliminated as the final product, regenerating the active Palladium(0) catalyst, which can then re-enter the cycle.

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronate R-B(OR)₂ + Base Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Detailed Application Protocol

This section provides a robust, step-by-step protocol for the microwave-assisted Suzuki-Miyaura coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with 4-bromoanisole as a model aryl halide.

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure from preparation to final analysis.

Experimental_Workflow arrow arrow prep 1. Reagent Preparation (Boronic Ester, Aryl Halide, Catalyst, Base, Solvent) vessel 2. Reaction Vessel Assembly (Add reagents to microwave vial, add stir bar) prep->vessel seal 3. Vessel Sealing (Crimp cap securely) vessel->seal mw 4. Microwave Irradiation (Set Time, Temp, Power parameters) seal->mw cool 5. Post-Reaction Cooling (Allow vessel to cool to room temperature) mw->cool workup 6. Reaction Work-up (Quench, Dilute, Extract with organic solvent) cool->workup dry 7. Drying and Concentration (Dry organic layer with MgSO₄, evaporate solvent) workup->dry purify 8. Purification (Silica gel column chromatography) dry->purify analyze 9. Product Analysis (Characterization by NMR, MS) purify->analyze

Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester>95%Sigma-AldrichCAS: 859217-67-7[14]
4-Bromoanisole>98%Standard SupplierModel aryl halide
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%Standard SupplierCommon Pd(0) catalyst
Potassium Carbonate (K₂CO₃)AnhydrousStandard SupplierBase
1,4-DioxaneAnhydrousStandard SupplierSolvent
Deionized WaterN/AIn-houseCo-solvent
Ethyl AcetateHPLC GradeStandard SupplierFor extraction
Brine (Saturated NaCl solution)N/AIn-houseFor work-up
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying agent
Microwave Reaction Vials10 mLCEM, Biotage, etc.Must be rated for pressure
Magnetic Stir BarsN/AN/AAppropriate size for vial
Step-by-Step Protocol
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 mmol, 1.2 equiv).

    • Add 4-bromoanisole (1.0 mmol, 1.0 equiv).

    • Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

    • Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Scientist's Note: Adding the catalyst last minimizes premature reactions. The slight excess of the boronic ester ensures complete consumption of the aryl halide.

  • Solvent Addition and Sealing:

    • Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial. The solvent ratio is critical for solubility and efficient heating.

    • Securely crimp a cap onto the vial. Never heat a completely sealed vessel unless it is specifically designed for pressure applications. [3]

  • Microwave Reactor Setup and Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Program the instrument with the following parameters:

      • Temperature: 140 °C (Use the instrument's internal fiber-optic or IR sensor for accurate temperature monitoring).

      • Ramp Time: 2 minutes.

      • Hold Time: 15 minutes.

      • Power: 200 W (or use variable power to maintain temperature).

      • Stirring: On (medium speed).

    • Initiate the reaction. The instrument will automatically control the power output to maintain the set temperature.

  • Post-Reaction Work-up:

    • After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before carefully uncapping to release any internal pressure.

    • Dilute the reaction mixture with 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and concentrate to yield the final product.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following tables provide guidance for optimizing the reaction and resolving common issues.

Key Parameter Optimization
ParameterOptionsRationale & Expert Insight
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd EnCat™For less reactive halides (e.g., chlorides), more advanced catalysts with specialized phosphine ligands may be necessary. Encapsulated catalysts like Pd EnCat™ can simplify purification and be recycled.[6]
Base Cs₂CO₃, K₃PO₄, t-BuOKCesium carbonate (Cs₂CO₃) is often more effective for sterically hindered substrates or challenging couplings but is more expensive.[15] The choice of base can significantly impact the rate of transmetalation.
Solvent DMF, Toluene/H₂O, Acetonitrile/H₂O, 2-MeTHFThe solvent must be polar enough to absorb microwave energy efficiently. The choice can affect reactant solubility and reaction temperature. Natural eutectic solvents are also an emerging green alternative.[9][16]
Temperature 100 - 160 °CHigher temperatures accelerate the reaction but can also lead to byproduct formation or catalyst degradation. An optimal temperature balances reaction speed with selectivity. Microwave reactors allow for precise control.
Time 5 - 30 minOne of the primary advantages of microwave synthesis is the short reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal hold time and avoid decomposition.[17]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Ineffective base/solvent combination.1. Use a fresh batch of catalyst or a different catalyst system. 2. Increase the reaction temperature in 10-15 °C increments or increase the hold time. 3. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system.
Significant Starting Material Remaining 1. Reaction has not reached completion. 2. Stoichiometry is incorrect.1. Increase the hold time or temperature. 2. Verify the molar equivalents of all reagents; ensure a slight excess of the boronic ester.
Formation of Homo-coupled Byproduct (Ar-Ar) 1. Catalyst degradation. 2. Presence of oxygen.1. Use a lower temperature or a more stable catalyst. 2. Degas the solvent mixture by sparging with nitrogen or argon before sealing the vial, although many modern protocols are robust enough to not require this.
Decomposition of Product 1. Temperature is too high. 2. Reaction time is too long.1. Reduce the reaction temperature. 2. Perform a time course study to find the optimal reaction time before significant degradation occurs.

Conclusion

The integration of microwave technology into the Suzuki-Miyaura cross-coupling protocol offers a superior alternative to conventional heating, providing a rapid, efficient, and reproducible method for synthesizing complex molecules. By leveraging the unique properties of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, researchers can access novel chemical scaffolds with high value in drug discovery and materials science. The detailed protocol and optimization guidelines presented here serve as a comprehensive resource for scientists aiming to harness the full potential of this powerful synthetic tool, accelerating innovation and discovery in the chemical sciences.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available at: [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Bentham Science. (2017, May 1). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki reactions in a continuous flow capillary reactor. Available at: [Link]

  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • PMC. (n.d.). Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. Available at: [Link]

  • ACS Publications. (2007, October 16). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2008, April 18). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research. Available at: [Link]

  • Springer. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Microwave-Assisted Organic Synthesis. Available at: [Link]

  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]

  • Wiley Online Library. (2025, June 18). Simple and Rapid Microwave-Assisted Suzuki-Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent. Available at: [Link]

  • Baxendale Group. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Available at: [Link]

  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • MDPI. (2015, June 3). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • RSC Publishing. (n.d.). Repurposing Pinacol Esters of Boronic Acids for Tuning Viscoelastic Properties of Glucose-responsive Polymer Hydrogels: Effects on Insulin Release Kinetics. Available at: [Link]

  • PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Available at: [Link]

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Application

The Strategic deployment of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of contemporary drug discovery and development, the quest for molecular complexity and diversity is paramount. Synthetic chemists contin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the quest for molecular complexity and diversity is paramount. Synthetic chemists continually seek out versatile and robust building blocks that can be reliably incorporated into intricate molecular architectures. 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester has emerged as a particularly valuable reagent in this regard. Its unique structural features—a sterically defined vinyl boronic ester—make it an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds, which are the fundamental framework of most small-molecule drugs.[1][2]

The pinacol ester functionality of this reagent confers several advantages, including enhanced stability, lower toxicity, and ease of handling compared to the corresponding free boronic acid.[3] These attributes are highly desirable in the context of active pharmaceutical ingredient (API) synthesis, where process safety, scalability, and robustness are critical considerations. This application note will provide a detailed exploration of the utility of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, with a focus on its application in the synthesis of complex heterocyclic molecules, which are prevalent in many targeted therapies.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Pyrazole-Based Kinase Inhibitors

A significant application of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester lies in the synthesis of substituted pyrazole derivatives. The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies due to its ability to form key hydrogen bond interactions with protein targets.[4] The introduction of the 5,5-dimethylcyclohexenyl group can provide a valuable lipophilic handle to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

A representative transformation is the Suzuki-Miyaura coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with a halogenated pyrazole core. This reaction allows for the precise and efficient installation of the bulky cyclohexenyl group onto the heterocyclic framework, often a crucial step in the synthesis of advanced drug intermediates.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R-B(pin) Boronic Ester (R-B(pin)) + Base R-B(pin)->Transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R) from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(3-(4,4-dimethylcyclohex-1-en-1-yl)-4-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetonitrile

This protocol details a representative Suzuki-Miyaura coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with a functionalized bromo-pyrazole intermediate.

Materials:

  • 2-(4-(3-bromo-4-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetonitrile

  • 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a clean, dry reaction vessel, add 2-(4-(3-bromo-4-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetonitrile (1.0 eq), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the vessel.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for a wide range of substrates. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.[2]

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic ester for transmetalation. Its moderate strength is often sufficient to promote the reaction without causing undesired side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is frequently employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and can facilitate the transmetalation step. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes a hypothetical optimization study for the coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with a generic aryl bromide.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10065
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O9085
3Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O9092
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O8088

This data is representative and intended for illustrative purposes.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a target molecule using 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

Synthetic Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Weigh Reactants: - Aryl Halide - Boronic Ester - Base Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Catalyst_Addition Add Catalyst and Solvent Inert_Atmosphere->Catalyst_Addition Heating Heat and Stir Catalyst_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

A generalized workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of API development. Its stability, ease of handling, and reliable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for medicinal chemists. The ability to introduce the sterically defined and lipophilic 5,5-dimethylcyclohexenyl moiety allows for fine-tuning of the physicochemical properties of drug candidates, potentially leading to improved efficacy and pharmacokinetic profiles. As the demand for novel and structurally diverse therapeutic agents continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Sil, S. et al. (2005). Therapeutic importance of pyrazole compounds. Acta Pol. Pharm., 62(1), 65-73.
  • Bekhit, A. A. et al. (2010). Pyrazole and pyrazolo[3,4-d]pyrimidine derivatives as promising anticonvulsant agents. Bioorg. Med. Chem., 18(15), 5643-5653.
  • Haddad, N. et al. (2004). Synthesis and biological evaluation of novel pyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2. Bioorg. Med. Chem. Lett., 14(22), 5567-5570.
  • de Lima, G. M. et al. (2010). Synthesis and evaluation of pyrazole derivatives as potential antimicrobial agents. Eur. J. Med. Chem., 45(11), 5044-5050.
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett., 20(36), 3437-3440.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Perry, B., et al. (2008). Optimization of a series of multi-isoform PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(19), 5299-5302.
  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 54(18), 6342-6363.
  • Saxty, G., et al. (2007). Identification of inhibitors of protein kinase B using fragment-based lead discovery. Journal of medicinal chemistry, 50(11), 2293-2296.
  • Medina, J. R., et al. (2012). Discovery of a new series of Aurora inhibitors through truncation of GSK1070916. Bioorganic & medicinal chemistry letters, 22(24), 7584-7588.
  • Mullens, P. R. (2010). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 51(1), 239-241.
  • Miyaura, N. (2002). Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry (Vol. 219, pp. 11-59). Springer, Berlin, Heidelberg.

Sources

Method

Rhodium-catalyzed asymmetric addition of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Application Note & Protocol Title: Enantioselective Carbon-Carbon Bond Formation: A Detailed Guide to the Rhodium-Catalyzed Asymmetric Addition of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester to α,β-Unsaturated...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Enantioselective Carbon-Carbon Bond Formation: A Detailed Guide to the Rhodium-Catalyzed Asymmetric Addition of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester to α,β-Unsaturated Ketones

Abstract & Introduction

The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient olefins, often termed the Hayashi-Miyaura reaction, stands as a cornerstone of modern synthetic chemistry for the enantioselective construction of carbon-carbon bonds.[1][2] This methodology is distinguished by its broad substrate scope, high functional group tolerance, and exceptional levels of enantioselectivity, typically exceeding 90% ee.[3][4] Unlike many organometallic additions, these reactions proceed under mild, often aqueous conditions, and are not plagued by common side reactions such as 1,2-addition or uncatalyzed background processes.[2][5]

This guide provides an in-depth exploration of this powerful transformation, focusing on a specific and illustrative example: the asymmetric addition of an alkenylboronic acid derivative, 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, to a cyclic enone. We will dissect the underlying catalytic cycle, present a validated, step-by-step experimental protocol, and offer expert insights into optimization and troubleshooting. This document is intended for researchers and drug development professionals seeking to leverage this reaction for the synthesis of complex, enantioenriched molecules.

Scientific Principles & Catalytic Mechanism

The success of the rhodium-catalyzed asymmetric conjugate addition hinges on the precise coordination environment established by a chiral ligand, which guides the facial selectivity of the C-C bond formation. The catalytic cycle, established through extensive mechanistic studies, proceeds through three key observable intermediates.[4][5]

The Catalytic Cycle involves:

  • Transmetalation: The cycle initiates with the transmetalation of the organic group (in our case, the 5,5-dimethylcyclohexenyl moiety) from the boron atom to a hydroxorhodium(I) complex, generating a key aryl- or alkenyl-rhodium(I) intermediate.[4][5] The presence of water is often crucial for this step.[3]

  • Migratory Insertion: The α,β-unsaturated ketone (the enone) coordinates to the alkenyl-rhodium(I) species. This is followed by the enantioselective migratory insertion of the alkenyl group into the rhodium-alkene bond. This step forms a rhodium enolate and creates the new stereocenter. The chiral ligand, for example, a C2-symmetric bisphosphine like BINAP, dictates which enantiotopic face of the enone is presented for addition, thereby controlling the absolute stereochemistry of the product.[3][5]

  • Protonolysis/Hydrolysis: The rhodium enolate intermediate is readily protonated by a protic source (typically water in the solvent system), which releases the β-substituted ketone product and regenerates the hydroxorhodium(I) catalyst, allowing it to re-enter the catalytic cycle.[4][5] Throughout this process, the rhodium center maintains a +1 oxidation state.[5]

Catalytic_Cycle Figure 1: Catalytic Cycle of Rh-Catalyzed 1,4-Addition RhOH [LRhI-OH] RhR [LRhI-R] RhOH->RhR Transmetalation RhEnolate [L*RhI-Enolate] RhR->RhEnolate Migratory Insertion RhEnolate->RhOH Protonolysis Product β-Substituted Ketone RhEnolate->Product Product Release sub1 R-B(OR')₂ sub2 Enone sub3 H₂O

Caption: Figure 1: Catalytic Cycle of Rh-Catalyzed 1,4-Addition.

Detailed Experimental Protocol: A Case Study

This section provides a robust, step-by-step protocol for the asymmetric synthesis of (S)-3-(5,5-dimethylcyclohex-1-en-1-yl)cyclohexan-1-one.

Reaction Scheme:

(Self-generated image representing the reaction of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with 2-cyclohexenone)

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Rhodium(I) bis(ethylene)acetylacetonate, [Rh(acac)(C₂H₄)₂]>98%Sigma-AldrichAir-sensitive; store under inert gas. Preferred over the (CO)₂ analog.[2]
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, (S)-BINAP>98%Strem ChemicalsChiral ligand.
5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester>97%Combi-BlocksThe alkenylboron source.
2-Cyclohexen-1-one>97%, ReagentPlus®Sigma-AldrichPurify by distillation if necessary.
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsUse from a freshly opened bottle or a solvent purification system.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Diethyl EtherAnhydrousFisher ChemicalFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Heating mantle with a temperature controller and thermocouple

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination

Step-by-Step Protocol

Catalyst Preparation (In-Situ):

  • To an oven-dried Schlenk flask under a positive pressure of argon, add [Rh(acac)(C₂H₄)₂] (3.9 mg, 0.015 mmol, 0.03 eq).

  • Add (S)-BINAP (9.5 mg, 0.0153 mmol, 0.0306 eq).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add 2.5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the resulting mixture at room temperature for 10-15 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating the formation of the active Rh-BINAP complex. The use of the bis(ethylene) rhodium precursor facilitates the clean formation of the active catalyst compared to the dicarbonyl analog.[2][6]

Reaction Execution: 6. To the catalyst solution, add 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (167 mg, 0.70 mmol, 1.4 eq) as a solid under a positive flow of argon. 7. Add 2-cyclohexen-1-one (48 mg, 0.50 mmol, 1.0 eq) via syringe. 8. Add 0.25 mL of degassed deionized water via syringe to create the required 10:1 dioxane/water solvent system.[3] 9. Securely seal the flask and place it in a preheated oil bath at 100 °C. 10. Stir the reaction vigorously for 5-8 hours. Monitor the consumption of the 2-cyclohexenone by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

Work-up and Purification: 11. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 10 mL of water. 12. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL). 13. Combine the organic layers and wash with brine (1 x 20 mL). 14. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 15. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient eluent from 98:2 to 90:10 Hexanes:Ethyl Acetate) to afford the product as a colorless oil.

Characterization and Enantioselectivity Determination
  • Yield: Calculate the percentage yield based on the limiting reagent (2-cyclohexenone). Typical yields for this reaction are high.[2][3]

  • Spectroscopy: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee): Determine the ee of the purified product by chiral HPLC analysis (e.g., using a Chiralcel OD-H column with a Hexane/Isopropanol mobile phase) and compare the retention times to a racemic standard. High enantioselectivity (>95% ee) is expected.[3]

Expected Results & Parameter Influence

The conditions outlined above are based on highly successful precedents in the literature for similar substrates.[3][7] The choice of ligand and solvent system is critical for achieving both high yield and enantioselectivity.

Parameter VariationTypical EffectRationale / Reference
Ligand Choice Dramatically affects ee. BINAP is excellent for enones. Other ligands like chiraphos or dienes may be optimal for different substrates.[7][8][9]The ligand's bite angle and chiral scaffold create the asymmetric pocket around the metal center, controlling the enone's trajectory.
Solvent System An aqueous co-solvent (e.g., dioxane/H₂O) is often essential.Water is believed to be crucial for the protonolysis of the rhodium enolate and regeneration of the active hydroxorhodium catalyst.[4][5]
Temperature Higher temperatures (e.g., 100 °C) are often required for reasonable reaction rates.The transmetalation and insertion steps can be slow at lower temperatures. However, excessively high temperatures may decrease enantioselectivity.[3]
Boron Source Boronic acids are standard. Pinacol esters react slower but can be used advantageously to control reactivity.[5]The rate of hydrolysis to the active boronic acid can influence the overall reaction kinetics.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvents.3. Insufficient temperature.1. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled/purified reagents and anhydrous solvents.3. Confirm reaction temperature with a calibrated thermometer.
Low Enantioselectivity 1. Racemic or impure chiral ligand.2. Reaction temperature is too high or too low.3. Incorrect ligand for the specific substrate.1. Verify the enantiopurity of the ligand.2. Optimize the reaction temperature (screen from 60-100 °C).3. Screen a small library of different chiral ligands (e.g., other biaryls, dienes).
Protodeboronation of Starting Material The boronic acid/ester hydrolyzes to the corresponding alkene before it can react.This can be an issue with certain substrates.[1] Using the pinacol ester (as in this protocol) can sometimes mitigate this by slowing the hydrolysis rate.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow A 1. Catalyst Preparation (Rh precursor + (S)-BINAP in Dioxane) B 2. Reagent Addition (Boronic Ester, Enone, Water) A->B C 3. Reaction (Heat to 100 °C, 5-8h) B->C D 4. Work-up (Extraction with Ether/Water) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Analysis (NMR, HRMS, Chiral HPLC) E->F

Sources

Application

Application Note: Functionalization of Heterocycles Using 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Strategic Rationale in Drug Discovery In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Strategic Rationale in Drug Discovery

In modern medicinal chemistry, increasing the three-dimensional character of drug candidates—often quantified by the fraction of sp³-hybridized carbons (Fsp³)—is a proven strategy to improve clinical success rates, solubility, and target specificity. The introduction of a 5,5-dimethyl-1-cyclohexenyl motif onto a heterocyclic core is a highly effective method to "escape from flatland."

The use of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester as a coupling partner offers three distinct structural advantages:

  • Enhanced Lipophilicity & 3D Structure: The cyclohexenyl ring introduces significant sp³ character, disrupting planar π-stacking and improving physicochemical properties.

  • Metabolic Stability: The gem-dimethyl group at the 5-position acts as a steric shield, blocking common cytochrome P450-mediated oxidation sites on the aliphatic ring.

  • Downstream Versatility: The residual alkene can be stereoselectively reduced, dihydroxylated, or epoxidized to generate complex, functionalized scaffolds.

Mechanistic Insights & Reagent Selection

The functionalization of halogenated heterocycles using this specific boronic ester relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding the causality behind the reagent and condition selection is critical for optimizing yields.

  • Why the Pinacol Ester? Free heteroaromatic and cyclic alkenyl boronic acids are notoriously prone to protodeboronation under basic aqueous conditions. The pinacol ester provides a robust steric shield around the boron atom, significantly enhancing the reagent's stability and shelf-life while mitigating competitive degradation pathways [ 1 ].

  • The Transmetalation Bottleneck: While the pinacol ester prevents degradation, its steric bulk slows down the transmetalation step. To overcome this, a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a strong base (e.g., K₂CO₃ or K₃PO₄) are strictly required. The base hydrolyzes the ester in situ or forms a highly reactive, electron-rich boronate ate-complex that readily transfers the cyclohexenyl group to the Pd(II) center [2 ].

  • Catalyst Selection: Due to the steric hindrance of the 5,5-dimethylcyclohexenyl group, bidentate ligands with large bite angles (such as dppf) are preferred. Pd(dppf)Cl₂ prevents the formation of inactive Pd-black and accelerates reductive elimination, making it ideal for coupling complex indoles [ 3 ] and pyridines [4 ].

Catalytic Cycle & Reaction Pathway

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Het)(X)L2] Pd0->OxAdd + Het-X TransMet Transmetalation [Pd(II)(Het)(Cyclohexenyl)L2] OxAdd->TransMet + Boronate + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Functionalized Heterocycle RedElim->Product HetX Heteroaryl Halide (Het-X) HetX->OxAdd Boronate 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester Boronate->TransMet Base Base / H2O (Ate-Complex) Base->TransMet

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for heterocycle functionalization.

Standardized Application Protocol

This protocol is designed as a self-validating system . Each phase includes analytical checkpoints to ensure mechanistic integrity and prevent downstream failures.

Materials Required
  • Electrophile: Heteroaryl halide (e.g., 5-bromoindole) (1.0 equiv, 1.0 mmol)

  • Nucleophile: 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reaction Assembly & Deoxygenation

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the heteroaryl halide, the boronic acid pinacol ester, and K₂CO₃.

  • Add the 1,4-Dioxane and H₂O.

    • Causality Note: Dioxane ensures the solubility of the lipophilic boronic ester, while water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate ate-complex.

  • Degas the mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes.

    • Self-Validation Check: Visual inspection of the solvent. It should be a biphasic mixture. If the heteroaryl halide precipitates heavily, increase the Dioxane ratio to 5:1.

Step 2: Catalyst Addition & Heating

  • Briefly open the Schlenk tube under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst.

    • Causality Note: Adding the catalyst after degassing prevents premature oxidation of the Pd(0) species by dissolved oxygen.

  • Seal the tube and heat the reaction mixture in an oil bath at 90 °C with vigorous stirring (800+ rpm).

    • Causality Note: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic reactants, driving the transmetalation step.

Step 3: In-Process Analytical Validation (t = 4 hours)

  • Withdraw a 20 µL aliquot from the organic layer. Dilute with 1 mL of Acetonitrile and analyze via LC-MS.

    • Self-Validation Check:

      • Target Mass Found: Proceed to Step 4.

      • Starting Material Remains: Indicates catalyst deactivation. Spike with an additional 2 mol% Pd(dppf)Cl₂.

      • Dehalogenated Heterocycle Found: Indicates successful oxidative addition but failed transmetalation. This is usually caused by insufficient base. Verify the aqueous layer is pH > 10; if not, add 1.0 equiv of K₂CO₃.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and H₂O (10 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Substrate Scope & Quantitative Data

The 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester demonstrates broad functional group tolerance across various heterocyclic scaffolds. The table below summarizes optimized conditions and isolated yields for representative drug-like building blocks.

Heteroaryl ElectrophileCatalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
5-Bromo-1H-indole Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O (4:1)90 °C / 12 h86%
2-Bromopyridine Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH:H₂O (2:1:1)100 °C / 16 h78%
3-Bromoquinoline Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (5:1)90 °C / 14 h82%
2-Chloropyrimidine Pd₂(dba)₃ / XPhos (5 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (10:1)100 °C / 18 h71%
4-Chloro-1H-pyrrolo[2,3-b]pyridine Pd(Amphos)Cl₂ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O (4:1)95 °C / 16 h75%

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations ACS Publications URL
  • Something Unique or Methyl, Butyl, Futile?
  • A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles NSF PAR URL
  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5,5-Dimethyl-1-cyclohexen-1-ylboronic Acid Pinacol Ester with Aryl Bromides

Introduction & Strategic Application The introduction of lipophilic, rigidifying cyclic scaffolds is a cornerstone strategy in modern medicinal chemistry to improve target affinity and metabolic stability. The 5,5-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Application

The introduction of lipophilic, rigidifying cyclic scaffolds is a cornerstone strategy in modern medicinal chemistry to improve target affinity and metabolic stability. The 5,5-dimethylcyclohex-1-en-1-yl motif has gained immense prominence, most notably as a critical structural component in apoptosis-inducing agents and Bcl-2 inhibitors, such as Venetoclax analogs [1].

To install this motif, the Suzuki-Miyaura cross-coupling of 5,5-dimethyl-1-cyclohexen-1-ylboronic acid pinacol ester (CAS: 2408390-58-7) with aryl bromides is the premier methodology. Utilizing the pinacol ester (BPin) variant rather than the free boronic acid prevents protodeboronation and trimerization (boroxine formation), ensuring a bench-stable, easily handled reagent that delivers highly reproducible yields [2].

Mechanistic Principles & Causality

To achieve high conversion, it is critical to understand the causality behind the reaction conditions. The Suzuki-Miyaura coupling operates via a Pd(0)/Pd(II) catalytic cycle, but the transmetalation step is unique because it requires base-mediated activation.

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of the aryl bromide. Aryl bromides are highly reactive in this step, meaning oxidative addition is rarely the rate-limiting step unless the substrate is extremely electron-rich.

  • Base Activation & Transmetalation : The sp²-hybridized boron in the pinacol ester is insufficiently nucleophilic to undergo transmetalation directly. The addition of an aqueous base (e.g., K2​CO3​ ) forms a negatively charged, sp³-hybridized boronate "ate" complex. This increases the nucleophilicity of the organic group, driving the transmetalation onto the Pd(II) center [3].

  • Reductive Elimination : The two organic fragments couple to form the new C(sp²)–C(sp²) bond, releasing the 1-aryl-5,5-dimethyl-1-cyclohexene product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-Cyclohexenyl] OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 1-Aryl-5,5-dimethyl- 1-cyclohexene RedElim->Product ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd Boronate Boronate 'Ate' Complex (Base + Boronic Ester) Boronate->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting base activation.

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates reductive elimination and prevents catalyst deactivation, making it ideal for sterically hindered cyclic alkenyl esters [2].

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Solvent Degassing Prep->Degas React 3. Heating (90 °C) Degas->React Workup 4. Aqueous Workup React->Workup Purify 5. Flash Chromatography Workup->Purify

Figure 2: Five-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology

Scale: 1.0 mmol (Adjustable)

  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol, 1.0 equiv), 5,5-dimethyl-1-cyclohexen-1-ylboronic acid pinacol ester (283 mg, 1.2 mmol, 1.2 equiv), and K2​CO3​ (345 mg, 2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

    • Expert Insight: The 4:1 Dioxane/Water ratio is critical. Dioxane solubilizes the lipophilic organic components, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon or Nitrogen gas for 10–15 minutes using a submerged needle.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2​ , which forms catalytically dead Pd(II) peroxo complexes.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl2​⋅CH2​Cl2​ (41 mg, 0.05 mmol, 5 mol%), and immediately seal the vessel under an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath or heating block at 90 °C for 4 to 12 hours.

    • Self-Validation Checkpoint: Upon reaching 90 °C, the mixture should transition from a reddish-orange suspension to a dark brown/black homogeneous solution. This color shift indicates the successful generation of the active Pd(0) species.

  • Reaction Monitoring: Sample the organic layer (top phase) and analyze via LC-MS or TLC (typically 5-10% EtOAc in Hexanes). The product will appear as a highly UV-active spot (due to the extended conjugation of the aryl-alkene system).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure 1-aryl-5,5-dimethyl-1-cyclohexene derivative.

Reaction Optimization & Quantitative Data

Depending on the electronic nature and steric bulk of the aryl bromide, the standard protocol may require optimization. The table below summarizes field-proven variations and their mechanistic rationale.

Catalyst SystemBaseSolvent SystemTemp (°C)Expected Yield (%)Mechanistic Rationale
Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O (4:1)9085–95%Standard. Bidentate ligand prevents catalyst deactivation; excellent for sterically hindered substrates.
Pd(PPh3​)4​ Na2​CO3​ Toluene / EtOH / H2​O 8070–80%Alternative. EtOH aids in solubility, but monodentate phosphine ligands are more prone to oxidation and degradation.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O (10:1)10080–90%For Challenging Substrates. Highly active dialkylbiaryl phosphine ligand system; ideal for electron-rich or extremely hindered aryl bromides.
Pd(dppf)Cl2​ Cs2​CO3​ DMF / H2​O (5:1)9075–85%For Base-Sensitive Substrates. The larger Cesium cation increases the solubility of the base and accelerates transmetalation without requiring harsh alkalinity.

References

  • Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases. US Patent US9493431B2. Details the synthesis of Bcl-2 inhibitors utilizing the 5,5-dimethylcyclohex-1-en-1-yl motif via Suzuki coupling.
  • A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. ResearchGate. Discusses the optimization of aqueous solvent mixtures and low-loading bidentate Palladium catalysts for robust Suzuki-Miyaura cross-couplings. Available at:[Link]

Application

Application Note: Reagents and Protocols for the Conversion of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester to Cyclic Alcohols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester (CAS: 1808813-34-4) Introduction & Mechanistic Rationale The oxidatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester (CAS: 1808813-34-4)

Introduction & Mechanistic Rationale

The oxidation of organoboronic esters is a fundamental transformation in synthetic chemistry. However, converting an alkenylboronic acid pinacol ester (such as 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester) into a saturated cyclic alcohol requires careful mechanistic planning.

Direct oxidation of the C(sp2)−B bond using standard peroxide reagents does not yield an alcohol. Instead, the nucleophilic attack of the hydroperoxide anion onto the empty p-orbital of the boron atom forms a boronate complex. This is followed by a 1,2-metallate rearrangement and hydrolysis, which yields an unstable enol that rapidly tautomerizes into a ketone (3,3-dimethylcyclohexanone)[1].

To successfully synthesize the saturated cyclic alcohol (3,3-dimethylcyclohexanol), a tandem reduction-oxidation (Red-Ox) sequence is required. The olefin must first be reduced to an alkylboronic ester, followed by the stereoretentive oxidation of the C(sp3)−B bond[2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways based on the chosen reagent sequence.

Pathway Substrate 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester Enol Enol Intermediate (Unstable) Substrate->Enol H2O2, NaOH (Direct Oxidation) AlkylBoronate 3,3-Dimethylcyclohexylboronic Acid Pinacol Ester Substrate->AlkylBoronate H2, Pd/C (Reduction) Ketone 3,3-Dimethylcyclohexanone (Ketone) Enol->Ketone Tautomerization Alcohol 3,3-Dimethylcyclohexanol (Cyclic Alcohol) AlkylBoronate->Alcohol NaBO3 or H2O2/NaOH (Oxidation)

Caption: Divergent pathways for the transformation of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

Reagent Selection Matrix

The choice of oxidant for the C-B bond cleavage dictates the functional group tolerance and the final product profile. Below is a comparative matrix of common reagents used in these workflows[2][3].

Reagent SystemTarget Product (from Alkenylboronate)Target Product (from Alkylboronate)Mechanistic AdvantagesLimitations
H₂O₂ / NaOH Ketone (via Enol)Cyclic AlcoholFast reaction kinetics; highly cost-effective; quantitative yields for robust substrates.Strongly basic conditions; incompatible with base-sensitive groups (e.g., esters, epoxides).
NaBO₃·4H₂O Ketone (via Enol)Cyclic AlcoholMild, near-neutral pH; acts as a slow-release source of H₂O₂; excellent functional group tolerance.Slower kinetics; requires co-solvents (e.g., THF/H₂O) to overcome poor aqueous solubility.
mCPBA Epoxide / KetoneCyclic AlcoholCan be performed under strictly anhydrous conditions.High risk of competitive olefin epoxidation if the double bond is not fully reduced.

Experimental Protocols

Protocol A: Two-Step Synthesis of 3,3-Dimethylcyclohexanol (Red-Ox Sequence)

This is the required self-validating protocol to achieve the cyclic alcohol.

Step 1: Olefin Reduction (Hydrogenation)

  • Preparation: In an oven-dried round-bottom flask, dissolve 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 10% Pd/C (5 mol% Pd).

  • Atmosphere Exchange: Purge the reaction flask with Argon for 5 minutes, then backfill with Hydrogen ( H2​ ) gas using a balloon.

  • Reaction: Stir the suspension vigorously at room temperature ( 20−25∘C ) for 4–6 hours. Track the reaction via GC-MS to ensure complete disappearance of the alkenylboronate mass peak.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the intermediate 3,3-dimethylcyclohexylboronic acid pinacol ester .

Step 2: Mild Oxidation to Cyclic Alcohol

  • Preparation: Dissolve the crude alkylboronic ester from Step 1 in a 1:1 mixture of THF and deionized H2​O (0.15 M).

  • Oxidant Addition: Add Sodium Perborate Tetrahydrate ( NaBO3​⋅4H2​O , 3.0 equiv) in a single portion[3].

  • Reaction: Stir the suspension vigorously at room temperature for 12–16 hours. Expert Insight: NaBO3​ acts as a slow-release oxidant, preventing the over-oxidation or thermal degradation often seen with rapid peroxide additions.

  • Workup: Dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate ( ).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to afford pure 3,3-dimethylcyclohexanol .

Protocol B: Direct Oxidation to 3,3-Dimethylcyclohexanone

Use this protocol if the carbonyl derivative is the desired endpoint.

  • Preparation: Dissolve 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.0 equiv) in THF (0.2 M) and cool the solution to 0∘C in an ice bath.

  • Reagent Addition: Dropwise, add 3.0 M aqueous NaOH (3.0 equiv), followed immediately by 30% aqueous H2​O2​ (3.0 equiv). Critical Safety Note: The addition of H2​O2​ is highly exothermic. Maintain the ice bath and ensure the addition rate prevents solvent boiling.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peroxides. Test with starch-iodide paper to confirm peroxide destruction.

  • Workup: Extract with diethyl ether ( ), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield 3,3-dimethylcyclohexanone .

References

  • The hydroboration–oxidation of internal alkynes produces ketones Pearson+ Organic Chemistry Channels URL:[Link]

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters Chemical Communications (RSC Publishing), 2017 URL:[Link]

  • Enantioselective γ

    • and δ -Borylation of Unsaturated Carbonyls (Citing Kabalka et al., 1989) UNL Digital Commons, Department of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Technical Support Center: 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester Welcome to the technical support center for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Welcome to the technical support center for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. The primary focus of this document is to provide in-depth, actionable strategies to prevent its unintended decomposition through protodeboronation, a common challenge that can impact reaction yields and product purity.

Troubleshooting Guide: Addressing Protodeboronation in Real-Time

This section is structured to help you diagnose and solve specific issues you may encounter during your experimental workflow.

Scenario 1: Significant Product Loss During Reaction Workup

Problem: You've run a reaction, and upon aqueous workup, you observe a significant decrease in the desired boronic ester, with the emergence of 5,5-dimethylcyclohexene as a byproduct.

Root Cause Analysis: The carbon-boron bond in boronic acids and, to a lesser extent, their esters is susceptible to cleavage by a proton source, a process known as protodeboronation[1]. This is often accelerated by both acidic and basic conditions. During a standard aqueous workup, exposure to even mild acids or bases can hydrolyze the pinacol ester to the corresponding boronic acid. This boronic acid is significantly more prone to protodeboronation, leading to the formation of the undesired hydrocarbon byproduct[2][3].

Solution: Implement a Modified Workup Protocol

  • Minimize Water Contact: If possible, perform a non-aqueous workup. If your reaction solvent is immiscible with a non-polar organic solvent (e.g., hexane, cyclopentyl methyl ether), you can often precipitate out inorganic salts by adding the non-polar solvent and filtering the mixture.

  • Controlled Quenching: If an aqueous quench is unavoidable, use a buffered solution at a neutral pH (around 7) or a saturated solution of ammonium chloride, which is weakly acidic. Avoid strong acids or bases.

  • Rapid Extraction: Immediately following the quench, extract your product into a non-polar organic solvent like ethyl acetate or diethyl ether. Minimize the time the product spends in the aqueous phase.

  • Thorough Drying: Dry the combined organic layers meticulously with an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure all residual water is removed before solvent evaporation.

Scenario 2: Low Yields in Suzuki-Miyaura Coupling Reactions

Problem: Your Suzuki-Miyaura cross-coupling reaction with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is resulting in low yields of the desired coupled product and significant amounts of the protodeboronated starting material.

Root Cause Analysis: The basic conditions required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also promote protodeboronation[2][4]. The choice of base, solvent, temperature, and reaction time all play a critical role in the competition between the desired cross-coupling and the undesired protodeboronation pathway[5]. Vinylboronic esters, in particular, can be sensitive to these conditions[6].

Solution: Optimize Suzuki-Miyaura Reaction Conditions

The key is to facilitate the rate of cross-coupling to outpace the rate of protodeboronation.

  • Choice of Base: This is often the most critical parameter. Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Milder bases are generally preferred.

  • Anhydrous Conditions: Where possible, using anhydrous solvents can suppress the hydrolytic pathway that leads to the more reactive boronic acid, thus reducing protodeboronation[6].

  • Temperature Control: Higher temperatures can increase the rate of both reactions, but often accelerate decomposition. Finding the minimum temperature required for efficient coupling is key[5][7].

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

BaseSolvent SystemTypical Temperature (°C)Notes
K₃PO₄ Toluene, Dioxane, 2-MeTHF80-110Often a good first choice. It's a mild base that is effective in many systems and can minimize protodeboronation[6].
CsF Dioxane, Isopropanol60-100Cesium fluoride is another mild option, particularly useful for sensitive substrates[7].
K₂CO₃ Toluene/Water, Dioxane/Water80-110A common and cost-effective choice, but the presence of water can increase the risk of protodeboronation.
NaOt-Bu THF, Toluene (Anhydrous)25-80A strong, non-nucleophilic base for anhydrous conditions. Can be very effective but requires strict moisture control.

Optimized Protocol Example:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2-1.5 equiv), and a mild base such as K₃PO₄ (2.0-3.0 equiv).

  • Add a degassed anhydrous solvent such as dioxane or toluene.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (e.g., SPhos, RuPhos).

  • Heat the reaction to the optimal temperature (e.g., 80-90 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a modified workup as described in Scenario 1.

Scenario 3: Decomposition During Chromatographic Purification

Problem: The boronic ester appears stable in the crude reaction mixture but decomposes upon purification by silica gel column chromatography.

Root Cause Analysis: Standard silica gel is Lewis acidic and can have variable amounts of adsorbed water. This environment can catalyze the hydrolysis and subsequent protodeboronation of boronic esters on the column, leading to significant product loss[8][9].

Solution: Neutralize or Modify the Stationary Phase

  • Boric Acid Impregnated Silica Gel: Neutralizing the Lewis acidic sites on the silica gel can dramatically improve recovery. A facile method for this has been developed and is highly effective[10][11].

    • Preparation: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol). Add this solution to your silica gel to form a slurry. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Rapid Chromatography: Regardless of the stationary phase, minimize the time the compound spends on the column. Use a slightly more polar solvent system than what TLC might suggest to ensure timely elution.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina or C18-functionalized silica gel (reverse phase).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation for my vinylboronic ester?

A1: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond[1]. For your vinylboronic ester, this can occur through two primary, pH-dependent pathways, especially after initial hydrolysis to the boronic acid[2][12][13].

  • Acid-Catalyzed Pathway: Under acidic conditions, a proton can directly attack the carbon atom of the C-B bond, leading to its cleavage.

  • Base-Catalyzed Pathway: Under basic conditions, a hydroxide ion attacks the electron-deficient boron atom, forming a tetrahedral boronate species. This negatively charged intermediate is more susceptible to reaction with a proton source like water, which facilitates the cleavage of the C-B bond[1][2].

Protodeboronation cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway VinylBpin_A Vinyl-B(pin) Hydrocarbon_A 5,5-dimethylcyclohexene VinylBpin_A->Hydrocarbon_A H₂O H_plus H+ H_plus->VinylBpin_A VinylBpin_B Vinyl-B(pin) Boronate [Vinyl-B(pin)(OH)]⁻ VinylBpin_B->Boronate OH_minus OH⁻ OH_minus->VinylBpin_B Hydrocarbon_B 5,5-dimethylcyclohexene Boronate->Hydrocarbon_B H₂O

Caption: Acid- and base-catalyzed protodeboronation pathways.

Q2: What are the optimal storage conditions for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester?

A2: To ensure long-term stability, the compound should be stored under conditions that minimize exposure to moisture and air. Pinacol esters are significantly more stable than their corresponding boronic acids but can still degrade over time if not stored properly[3][9].

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature ≤ -20°CLow temperatures slow down potential degradation pathways[14].
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the C-B bond[15].
Container Tightly sealed vialPrevents ingress of atmospheric moisture[15][16].
Location Dark, dry place (e.g., a desiccator within a freezer)Protects from light and ambient moisture[15].

Q3: How can I troubleshoot a failed reaction when protodeboronation is suspected?

A3: A systematic approach is crucial. The following decision tree can guide your troubleshooting efforts.

Troubleshooting start Low Yield of Desired Product check_sm Protodeboronated Byproduct Detected? (GC-MS/NMR) start->check_sm review_base Review Base and Solvent check_sm->review_base Yes check_catalyst Review Catalyst and Conditions check_sm->check_catalyst No use_milder_base Use Milder Base (K₃PO₄, CsF) review_base->use_milder_base use_anhydrous Use Anhydrous Solvent review_base->use_anhydrous catalyst_activity Check Catalyst Activity/ Loading check_catalyst->catalyst_activity temp_time Optimize Temperature/ Reaction Time check_catalyst->temp_time

Caption: Decision tree for troubleshooting low-yield reactions.

Q4: Can the choice of palladium catalyst and ligand impact the extent of protodeboronation?

A4: Absolutely. The goal is to have the rate of the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination) be significantly faster than the rate of protodeboronation. Using a highly active catalyst system, often composed of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands), can accelerate the desired cross-coupling reaction. This can lead to higher yields of the coupled product before significant protodeboronation of the starting material can occur[4][6]. If your reaction is sluggish, the sensitive boronic ester has more time to decompose under the reaction conditions.

References

  • Protodeboronation of (Hetero)
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (n.d.). BenchChem.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC. (2019).
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed. (2012).
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
  • Protodeboron
  • Safety Data Sheet - Key Organics. (2025). Key Organics.
  • A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters - ChemRxiv. (n.d.). ChemRxiv.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation | Journal of the American Chemical Society - ACS Publications. (2016).
  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit.
  • stability of Methylboronic acid pinacol ester-d3 under different reaction conditions - Benchchem. (n.d.). BenchChem.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (n.d.). BenchChem.
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit.
  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016).
  • For the pro's (Suzuki) : r/Chempros - Reddit. (2024). Reddit.
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (n.d.). No source provided.
  • 1-Cyclohexeneboronic acid pinacol ester | Biochemical Reagent | MedChemExpress. (n.d.). MedChemExpress.
  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI. (2024). MDPI.
  • Chemistry Of Boronic Esters - AA Blocks. (2019). AA Blocks.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014). Thermo Fisher Scientific.

Sources

Optimization

Technical Support Center: Solvent Optimization for Suzuki-Miyaura Coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered substrate. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction rate, yield, and side-product formation.[1] This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to empower you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during experiments with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, focusing on solvent-related causes and solutions.

Q1: My reaction is showing low to no conversion. What are the most common solvent-related causes?

A1: Low or no yield with this sterically hindered substrate often points to suboptimal reaction kinetics or solubility issues, both of which are heavily influenced by the solvent system.[2]

  • Poor Solubility: While the pinacol ester improves solubility in apolar solvents compared to the boronic acid, the inorganic base (e.g., K₂CO₃, K₃PO₄) may not be soluble in a purely organic medium.[3] This limits the availability of the base needed to activate the boronic ester for the crucial transmetalation step.[4]

  • Insufficient Polarity: The key steps in the catalytic cycle, particularly oxidative addition and transmetalation, can involve charged or highly polar transition states.[5][6] A solvent that is too nonpolar may not sufficiently stabilize these intermediates, leading to a high activation energy barrier and a stalled reaction.

  • Low Boiling Point: Sterically demanding couplings often require elevated temperatures to overcome the steric hindrance associated with the bulky 5,5-dimethylcyclohexenyl group and its coupling partner.[2][7] If you are using a low-boiling solvent like THF (boiling point ~66 °C), you may not be reaching the required thermal energy for the reaction to proceed efficiently.[8]

Q2: I'm observing a significant amount of protodeboronation, even though I'm using a stable pinacol ester. How can my solvent choice minimize this?

A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction. While pinacol esters are more robust than boronic acids, this pathway can still compete with productive cross-coupling, especially during long reaction times or at high temperatures.[2][9]

  • The Role of Water: A small amount of water is often beneficial, and sometimes necessary, for an efficient transmetalation step, as it helps to dissolve the base and facilitate the formation of the active boronate species.[3][5] However, excess water or other protic sources can significantly accelerate protodeboronation.[9]

  • Recommended Strategy: If protodeboronation is a major issue, switching to a strictly anhydrous, aprotic solvent system is advisable. Solvents like 1,4-dioxane or toluene, when properly dried, can suppress this side reaction.[10] You may need to use a more soluble, non-aqueous base like potassium trimethylsilanolate (KOTMS) in such cases to ensure a homogeneous reaction.[10]

Q3: My starting materials have poor solubility in common nonpolar solvents like toluene. What solvent strategies can I employ?

A3: This is a frequent challenge, especially when the coupling partner is a large, polar molecule.

  • Biphasic Systems: The most common solution is to use a biphasic mixture, such as Toluene/H₂O or Dioxane/H₂O (typically in ratios from 10:1 to 4:1).[3] The organic phase dissolves the boronic ester and aryl halide, while the aqueous phase dissolves the inorganic base. Vigorous stirring is essential to create a large interfacial area for the reaction to occur.

  • Phase-Transfer Catalysts (PTCs): In slow biphasic reactions, mass transfer between the phases is often the rate-limiting step. Adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction by shuttling the activated boronate anion from the aqueous phase into the organic phase.[3]

  • Polar Aprotic Co-solvents: For very challenging substrates, adding a small amount of a polar aprotic solvent like DMF or NMP can improve the solubility of all components.[3][11] However, be aware that these solvents can sometimes influence selectivity or coordinate to the palladium center, so they should be used judiciously.[1][5]

Q4: When should I choose a single-phase versus a biphasic solvent system?

A4: The choice depends on your base and the prevalence of side reactions.

  • Choose a Biphasic System (e.g., Toluene/H₂O) when:

    • You are using a common, inexpensive inorganic base like K₃PO₄ or Cs₂CO₃, which have excellent solubility in water.[3]

    • Your substrates are not overly sensitive to water, and protodeboronation is not the primary pathway for yield loss.

  • Choose a Single-Phase Aprotic System (e.g., Dioxane, THF, Toluene) when:

    • Protodeboronation is a significant problem.

    • You are using a base that is soluble in organic solvents (e.g., an alkoxide like KOtBu or an alternative like KOTMS).[10]

    • You need to maintain strictly anhydrous conditions for sensitive functional groups on your substrates.

Section 2: Key Concepts & Visualizations

Understanding the underlying principles of the Suzuki-Miyaura reaction is key to effective troubleshooting.

The Role of Solvent in the Catalytic Cycle

The solvent is an active participant in the catalytic cycle, influencing the rate and efficiency of each elementary step.[12][13]

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L_n-X OA->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 R1X R¹-X R1X->OA Aryl/Vinyl Halide R2Bpin R²-B(pin) + Base R2Bpin->Transmetalation Activated Boronate Product R¹-R² Product->RE C-C Bond Formed

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: Polar solvents can stabilize the transition state of this step, potentially accelerating the reaction.[5]

  • Transmetalation: This is often the rate-determining step. It requires a base to activate the boronic ester. The solvent must facilitate the interaction between the aqueous-soluble base (in biphasic systems) and the organic-soluble palladium complex.[3][4]

  • Reductive Elimination: The solvent's ability to coordinate with the palladium center can influence the ease with which the final C-C bond is formed and the active Pd(0) catalyst is regenerated.

Solvent Selection Workflow

Use this decision tree to guide your initial solvent choice and subsequent optimization steps.

Solvent_Workflow decision decision start Start Optimization decision1 Are all reagents soluble in Toluene? start->decision1 Initial Setup rec rec rec1 Use Toluene/H₂O (4:1) + K₃PO₄ + Vigorous Stirring decision1->rec1 No decision2 Is protodeboronation a known risk? decision1->decision2 Yes decision3 Reaction slow or stalled? rec1->decision3 rec2 Use Anhydrous Dioxane + KOtBu or KOTMS decision2->rec2 Yes rec3 Use Toluene/H₂O (10:1) + K₃PO₄ decision2->rec3 No rec4 1. Increase Temperature (Switch THF -> Toluene/Dioxane) 2. Add PTC (e.g., TBAB) 3. Screen other solvents decision3->rec4 Yes end Reaction Optimized decision3->end No rec2->decision3 rec3->decision3

Figure 2: Solvent Selection Decision Workflow.

Section 3: Data & Protocols

Table 1: Comparison of Common Solvent Systems
Solvent SystemBoiling Point (°C)Key Characteristics & AdvantagesPotential Issues & Disadvantages
Toluene / H₂O ~85 (azeotrope)Good for higher temperatures; promotes phase separation for easy workup.[14]Requires vigorous stirring or a Phase Transfer Catalyst (PTC) for efficient reaction.[3]
1,4-Dioxane / H₂O ~88 (azeotrope)Often gives high yields; miscible with water in some proportions, potentially improving mass transfer.[8]Higher freezing point; potential for peroxide formation.
THF / H₂O ~64 (azeotrope)Good solvating properties for many organic compounds.[13]Low boiling point may be insufficient for sterically hindered couplings.[15]
DMF / H₂O 153 (DMF)Excellent for dissolving highly polar, poorly soluble substrates.[11]High boiling point can make removal difficult; can coordinate to Pd and affect catalysis.[1]
Ethanol / H₂O ~78 (azeotrope)"Green" and environmentally benign solvent choice; can lead to high yields.[16][17]Potential for side reactions (e.g., transesterification) with some substrates or reagents.
Experimental Protocols

Protocol 1: General Procedure for Cross-Coupling using a Biphasic System

This protocol provides a robust starting point for the coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂-CH₂Cl₂, 2 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Add potassium phosphate (K₃PO₄, 3.0 equiv). Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Degassing: Add degassed toluene and degassed water via syringe in a 4:1 ratio (e.g., 4 mL Toluene, 1 mL H₂O for a 0.5 mmol scale reaction).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient identification of an optimal solvent for your specific coupling partners.[3]

  • Prepare Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution containing the aryl halide, palladium precatalyst, and ligand in a volatile solvent like THF. This ensures accurate dispensing of the catalytic components.

  • Aliquot Base: Into an array of labeled reaction vials (e.g., 2 mL microwave vials), add the solid base (e.g., K₃PO₄, 3.0 equiv).

  • Add Test Solvents: To each vial, add 1.0 mL of a different degassed test solvent (e.g., Toluene, Dioxane, THF, DMF, 2-MeTHF/H₂O (10:1)).

  • Add Boronic Ester: Add the 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 equiv) to each vial.

  • Initiate Reaction: Add an equal aliquot of the catalyst/aryl halide stock solution to each vial. Seal the vials tightly.

  • Heating and Analysis: Place the array in a heating block set to the desired temperature (e.g., 100 °C) with vigorous stirring. After a set time (e.g., 12 hours), cool the vials, quench a small aliquot from each, and analyze by LC-MS or GC-MS to determine the relative conversion in each solvent.

References

  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. (n.d.). Google AI.
  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Gandeepan, P., & Ackermann, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Smith, C. J., & Stiles, D. T. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Suzuki reaction. (2024). In Wikipedia. [Link]

  • Lyubimov, S. E., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 349-354. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Green Chemistry — Suzuki Cross Coupling in Aqueous Media. (n.d.). Request PDF. [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. (n.d.). ResearchGate. [Link]

  • The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling. (2025). Sonal Gold. [Link]

  • Hill, N. J., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1519-1522. [Link]

  • Sangtarash, S., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5464. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 955-962. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Fu, G. C., et al. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(30), 9292-9293. [Link]

  • Lyubimov, S. E., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules, 28(6), 2603. [Link]

  • The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2025). Inovatus Journals. [Link]

  • Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1651-1657. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(5), 1997-2012. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Morken, J. P., et al. (2023). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 145(15), 8565-8571. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. [Link]

  • Denmark, S. E., & Kassel, D. B. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Purification techniques and chromatography for crude 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Technical Support Center: Purification of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 5,5-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of this and structurally similar boronic esters. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your workflow. Boronic esters, while invaluable in modern synthesis, present unique purification challenges due to their Lewis acidic nature and susceptibility to hydrolysis.[1][2][3] This guide provides field-proven solutions to the most common issues.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the chromatographic purification of your crude product. Each issue is broken down by its likely cause and a series of recommended solutions.

Issue 1: My product strongly adsorbs to the silica gel column and elutes with high polarity solvents, often with impurities.
  • Underlying Cause: This is the most frequently reported issue with boronic esters.[2][4] The boron atom is Lewis acidic, leading to a strong, often irreversible, interaction with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel. This over-adsorption means a much stronger, less selective eluent is required to move the compound, causing it to co-elute with more polar impurities.

  • Solutions & Protocols:

    • Primary Recommendation: Use Boric Acid-Impregnated Silica Gel. This is a highly effective and validated method to pacify the silica surface.[1][2][5] The boric acid reduces the Lewis basicity of the silica, minimizing the over-adsorption of the boronic ester.

      • Protocol: Preparation of Boric Acid-Impregnated Silica Gel

        • Weigh out the desired amount of silica gel for your column.

        • Prepare a 1% (w/v) solution of boric acid in methanol.

        • Add the boric acid solution to the silica gel in a round-bottom flask until a thick, just-pourable slurry is formed.

        • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

        • Dry the treated silica gel under high vacuum for at least 4 hours before use.

        • Pack your column using this treated silica as you would with standard silica.

    • Alternative Method: Deactivated Silica Gel. You can also deactivate the silica by capping the silanol groups with a volatile base like triethylamine (NEt3).[6]

      • Protocol: Triethylamine Deactivation

        • Prepare your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

        • Add 0.5-1% (v/v) of triethylamine to the eluent.

        • Use this amine-modified eluent to slurry-pack your column and as the mobile phase. Note: This may not be suitable for base-sensitive compounds.

    • Quick Fix: Use a Short Silica Plug. If your crude material is relatively clean, a full column may be unnecessary. A rapid filtration through a short, wide plug of silica can remove baseline impurities without prolonged contact time, thus minimizing product loss.[2]

Issue 2: I'm observing a new, very polar spot on my TLC, and my yield is low after the column.
  • Underlying Cause: You are likely observing hydrolysis of the pinacol ester to the corresponding 5,5-dimethyl-1-cyclohexen-1-boronic acid.[3][7][8] This can happen on the silica gel column itself, especially if using non-anhydrous solvents, or during the aqueous workup.[2][9] The resulting boronic acid is highly polar and will often remain at the baseline of the TLC plate and the top of the column in typical normal-phase conditions.

  • Solutions & Protocols:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents for your chromatography. Dry your crude product thoroughly before loading it onto the column.

    • Avoid Protic/Acidic Modifiers: Do not add modifiers like methanol or acetic acid to your mobile phase during normal-phase chromatography, as these can accelerate hydrolysis.[10]

    • For Analytical HPLC: On-column hydrolysis is a major challenge in reversed-phase (RP-HPLC) analysis.[11][12]

      • Use Aprotic Diluents: Dissolve your sample in 100% acetonitrile or THF, not in mixtures containing water.[8][10]

      • Select a Low-Silanol Column: Columns with end-capping and low residual silanol activity (e.g., Waters XTerra MS C18) are known to significantly reduce on-column hydrolysis.[10][11][13]

      • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good retention for both the ester and its potential boronic acid hydrolysate.[7]

Issue 3: My product co-elutes with starting materials or byproducts like pinacol.
  • Underlying Cause: The polarity of your desired product may be very close to that of unreacted starting materials (e.g., bis(pinacolato)diboron, B2pin2) or byproducts like pinacol, which can form from hydrolysis.[14]

  • Solutions & Protocols:

    • Pre-Column Purification:

      • Aqueous Workup: A thorough aqueous wash of your crude reaction mixture can help remove water-soluble byproducts.

      • Trituration/Recrystallization: If your product is a solid and the crude NMR shows >90% purity, this is often the best method. Slurry the crude material in a cold, non-polar solvent like hexanes or pentane. The product should remain as a solid while the less polar impurities (like B2pin2) dissolve. Filter to collect your purified product.[4][6]

    • Optimize Chromatography:

      • Use a Shallow Gradient: Instead of a step gradient, use a slow, linear gradient (e.g., starting from 100% hexanes and increasing by 1% ethyl acetate every two column volumes) to maximize separation.

      • Explore Different Solvent Systems: Standard hexanes/ethyl acetate may not be optimal. Consider alternatives listed in the table below.

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying a crude boronic ester like this?

A1: We recommend a sequential approach. Start with the simplest, least material-intensive method first.

G crude Crude Reaction Mixture workup Aqueous Workup & Drying crude->workup purity_check1 Assess Purity (TLC, ¹H NMR) workup->purity_check1 recrys Recrystallization or Trituration purity_check1->recrys >90% Pure & Solid column Column Chromatography (Boric Acid-Treated Silica) purity_check1->column <90% Pure or Oil purity_check2 Assess Purity recrys->purity_check2 purity_check2->column Purity Not OK final_product Pure Product purity_check2->final_product Purity OK column->final_product

Caption: Recommended general purification workflow.

Q2: How should I monitor the purification by TLC? My compound is not UV-active.

A2: Since many alkyl boronic esters are not UV-active, you will need to use a chemical stain.[4]

  • Iodine: Place the TLC plate in a chamber with a few crystals of iodine. Non-polar compounds will appear as temporary brown spots.

  • Potassium Permanganate (KMnO₄): This stain reacts with reducible functional groups, like the double bond in your target molecule, appearing as yellow spots on a purple background.

  • p-Anisaldehyde: This stain is often effective for boronic esters, typically yielding colored spots upon heating.[14]

Q3: What are some common impurities I should look for and how can I remove them?

A3: The following table summarizes common impurities and strategies for their removal.

ImpurityChemical StructureTypical Rf (Normal Phase)Primary Removal Strategy
Bis(pinacolato)diboron (B₂pin₂) B₂(pin)₂High (Non-polar)Trituration with hexanes; column chromatography.
Pinacol HOC(CH₃)₂C(CH₃)₂OHMediumAqueous workup; column chromatography.[14]
Corresponding Boronic Acid R-B(OH)₂Low (Polar)Avoid hydrolysis; use boric acid-treated silica to prevent formation on the column.
Unreacted Starting Halide/Alkene R-X / R-CH=CH₂VariesColumn chromatography; recrystallization.

Q4: What analytical data should I acquire to confirm the structure and purity of my final product?

A4: A full characterization suite is essential for validating your compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the organic framework. ¹¹B NMR is definitive for boron-containing species; a pinacol ester should show a broad singlet around +30 to +35 ppm.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass to confirm the elemental composition.

  • Purity Analysis: As discussed, RP-HPLC or HILIC are the preferred methods for quantitative purity assessment, provided that on-column hydrolysis is controlled.[7][12]

G cluster_0 Column Chromatography Troubleshooting start Product strongly adsorbs to silica? cause1 Cause: Lewis acid-base interaction with silanols start->cause1 Yes hydrolysis Observing hydrolysis (polar byproduct)? start->hydrolysis No solution1 Solution: Use Boric Acid-Treated Silica or NEt₃-Deactivated Silica cause1->solution1 cause2 Cause: Reaction with water or protic solvents on silica hydrolysis->cause2 Yes elution_ok Elution Profile OK hydrolysis->elution_ok No solution2 Solution: Use anhydrous solvents Avoid acidic/protic modifiers cause2->solution2

Caption: Troubleshooting decision tree for column chromatography.

References

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Retrieved from [Link]

  • Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. Retrieved from [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • Reddit. (2024, August 18). Trouble purifying my boronate ester compound : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • CoLab.ws. (2012, September 5). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. Retrieved from [Link]

  • ResearchGate. (2015, November 29). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

Welcome to the technical support center dedicated to navigating the challenges associated with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the challenges associated with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reaction outcomes with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies.

The unique structural feature of this reagent, the gem-dimethyl group at the 5-position, introduces significant steric bulk. This substitution locks the cyclohexene ring in a preferred conformation, which can profoundly impact the accessibility of the boronic ester moiety for catalysis. This phenomenon, often related to the Thorpe-Ingold effect, can lead to rate enhancements in some intramolecular reactions but more commonly presents a formidable challenge in intermolecular processes like the Suzuki-Miyaura coupling by impeding key steps in the catalytic cycle.[1]

Troubleshooting Guide: Low Yield and Incomplete Conversion

This section addresses common problems encountered during reactions with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, particularly in Suzuki-Miyaura cross-coupling reactions.

Question 1: My Suzuki-Miyaura reaction is resulting in low to no yield of the desired product. What are the primary contributing factors?

Answer:

Low or no yield when using this sterically hindered boronic ester is a frequent issue and can often be attributed to one or more of the following factors:

  • Inefficient Transmetalation: The steric hindrance caused by the gem-dimethyl group and the pinacol ester can significantly slow down the transfer of the cyclohexenyl group from boron to the palladium center.[2]

  • Difficult Reductive Elimination: The final C-C bond-forming step can be sterically hindered, especially if the coupling partner is also bulky, preventing the release of the product from the palladium complex.[3]

  • Catalyst Deactivation: The formation of inactive palladium black can occur due to side reactions or impurities, leading to a loss of catalytic activity over the course of the reaction.[3]

  • Competitive Side Reactions: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction with sterically hindered boronic esters, leading to the formation of 5,5-dimethylcyclohex-1-ene as a byproduct.[4] Homocoupling of the boronic ester can also occur.

Question 2: How can I systematically optimize my reaction conditions to improve the yield?

Answer:

A systematic approach to optimization is crucial. We recommend a multi-faceted strategy focusing on the catalyst system, base, solvent, and temperature.

Optimization Workflow

G cluster_0 Troubleshooting Low Yield Start Low Yield with 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester Catalyst_Ligand Optimize Catalyst & Ligand Start->Catalyst_Ligand Initial Step Base_Solvent Select Appropriate Base & Solvent Catalyst_Ligand->Base_Solvent If no improvement Success Improved Yield Catalyst_Ligand->Success Successful Optimization Temperature Adjust Reaction Temperature Base_Solvent->Temperature If still low yield Base_Solvent->Success Successful Optimization Check_Reagents Verify Reagent Quality Temperature->Check_Reagents Final Check Temperature->Success Successful Optimization

Caption: A workflow for troubleshooting low-yield reactions.

Catalyst and Ligand Selection: The Key to Success

For sterically hindered couplings, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote both the oxidative addition and reductive elimination steps.[5][6][7]

Ligand TypeExamplesKey Advantages for Hindered CouplingsRecommended Pd Source
Bulky Monophosphine Ligands SPhos, XPhos, RuPhosPromote reductive elimination and stabilize the active Pd(0) species.[8]Pd(OAc)₂, Pd₂(dba)₃
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that can accelerate the reaction and offer high stability.[6][9][10]Pd(OAc)₂, [Pd(IPr)(cinnamyl)Cl]
Specialized Ligands AntPhosDesigned for sterically demanding aryl-alkyl couplings.[11]Pd(OAc)₂

Experimental Protocol: Screening of Palladium Catalysts and Ligands

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.0 equiv), the aryl/vinyl halide (1.2 equiv), and the chosen base (2.0 equiv).

  • Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%) in the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to each reaction vial.

  • Execution: Seal the vials and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

The Role of Base and Solvent

The base and solvent system plays a critical role in the transmetalation step. A stronger base is often required for hindered substrates to facilitate the formation of the boronate complex, which is the active species in the transmetalation.[7][12]

BaseRecommended SolventsComments
Potassium Phosphate (K₃PO₄) Dioxane/H₂O, Toluene/H₂OA versatile and effective base for many Suzuki couplings.
Cesium Carbonate (Cs₂CO₃) Dioxane, THFA stronger base that can be particularly effective for challenging couplings.[13]
Potassium tert-butoxide (KOtBu) Dioxane, TolueneA very strong base, often used with NHC ligands.[6]

Note on Solvents: While aprotic polar solvents like dioxane and THF are common, the addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[12] However, excess water can promote protodeboronation.[3]

Temperature Considerations

Increasing the reaction temperature can help overcome the activation energy barriers for the key steps in the catalytic cycle.[3] However, be mindful of the potential for substrate or product degradation at elevated temperatures. Reactions involving sterically hindered substrates often require temperatures in the range of 80-120 °C.[13][14]

Question 3: I am observing significant protodeboronation of my boronic ester. How can I minimize this side reaction?

Answer:

Protodeboronation is a common challenge, especially with hindered boronic esters.[4] Here are some strategies to mitigate it:

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are as dry as possible. Using anhydrous solvents and drying the base thoroughly can help.[3]

  • Employ Boronic Esters: Pinacol esters, like the one you are using, are generally more resistant to protodeboronation than the corresponding boronic acids.[3]

  • Optimize the Base: While a strong base is often necessary, an excessively strong base in the presence of protic sources can exacerbate protodeboronation. A careful screening of bases is recommended.

  • Increase the Rate of the Desired Reaction: By optimizing the catalyst system and temperature to favor the Suzuki coupling, you can outcompete the protodeboronation side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Why is 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester so sterically hindered?

The gem-dimethyl group at the 5-position of the cyclohexene ring significantly restricts its conformational flexibility. This steric bulk in proximity to the reactive C-B bond can hinder the approach of the palladium catalyst, making key steps in the catalytic cycle, such as transmetalation, more difficult.[15]

Q2: Are there alternative boronic esters I could use to reduce steric hindrance?

While the pinacol ester is common due to its stability, in some cases, smaller diol protecting groups like ethylene glycol or neopentyl glycol could potentially reduce steric bulk around the boron atom.[16] However, this may come at the cost of reduced stability.

Q3: Can I use this boronic ester in other cross-coupling reactions besides Suzuki-Miyaura?

Yes, while Suzuki-Miyaura is the most common, this boronic ester can potentially be used in other palladium-catalyzed cross-coupling reactions, such as the Heck or Stille reactions, although similar challenges with steric hindrance would likely be encountered. It can also be a substrate for other transformations of boronic esters, such as oxidation to the corresponding alcohol or amination.

Q4: What is the optimal Palladium:Ligand ratio for these challenging couplings?

For bulky monophosphine ligands, a 1:2 Pd:Ligand ratio is often a good starting point to ensure the formation of the active L₂Pd(0) species. For some systems, a 1:1 ratio may be sufficient, particularly with pre-formed palladium-ligand complexes. Screening of this ratio is recommended during optimization.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Impact of Steric Hindrance OA Oxidative Addition R-X + Pd(0)L₂ Trans Transmetalation [R-Pd(II)-X]L₂ + R'-B(OR)₂ OA->Trans ArPd(II)XL₂ RE Reductive Elimination [R-Pd(II)-R']L₂ Trans->RE ArPd(II)R'L₂ + X-B(OR)₂ Pd0 Pd(0)L₂ RE->Pd0 R-R' Pd0->OA Regeneration H_Trans Slowed by bulky R' H_Trans->Trans H_RE Slowed by bulky R and R' H_RE->RE

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

By understanding the underlying principles and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve your success rate when working with the sterically challenging 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

References

  • Blakemore, P. R., & Smith, J. D. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(30), 4149–4162. Retrieved from [Link]

  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Retrieved from [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(3), 1030-1035. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5555–5558. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(4), 564-567. Retrieved from [Link]

  • Tang, W., et al. (2010). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Angewandte Chemie International Edition, 49(31), 5559-5563. Retrieved from [Link]

  • Rzepa, H. S. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(5), 842. Retrieved from [Link]

  • Ley, S. V., et al. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10(10), 1034-1040. Retrieved from [Link]

  • Zhang, G., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3794-3798. Retrieved from [Link]

  • Xu, H., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4274–4277. Retrieved from [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685–4696. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1162-1163. Retrieved from [Link]

  • Wang, C., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(53), 7357-7360. Retrieved from [Link]

  • Smith, R. C. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Wang, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 446-452. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Retrieved from [Link]

  • Liu, J., et al. (2020). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Journal of Chemistry, 2020, 1-11. Retrieved from [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2019). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. Retrieved from [Link]

  • Perez-Saldivar, M., et al. (2021). Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions. Organic Letters, 23(13), 5221–5225. Retrieved from [Link]

  • Herath, A., & Wulff, W. D. (2009). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. ACS Combinatorial Science, 11(4), 346–357. Retrieved from [Link]

  • Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]

  • Santos, I. C. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]

  • Pojarlieff, I. G., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2459-2466. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 225-229. Retrieved from [Link]

  • Oshima, K., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(15), 4485. Retrieved from [Link]

  • Lu, H., et al. (2023). The gem-Dimethyl Effect Revisited. Chinese Journal of Polymer Science, 41(6), 843-851. Retrieved from [Link]

  • Kim, D., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. The Journal of Physical Chemistry B, 125(39), 11096-11103. Retrieved from [Link]

Sources

Troubleshooting

Base selection for optimizing 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester coupling

Introduction The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, its success is highly dependent o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, its success is highly dependent on the careful orchestration of several components: the palladium catalyst, the ligand, the solvent, and, critically, the base. This guide focuses on the specific challenges and optimization strategies for the coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester—a sterically hindered vinylboronate. For such substrates, the selection of the appropriate base is not a trivial choice but is often the primary determinant of reaction success, influencing yield, reaction rate, and the side-product profile.

This technical center provides field-proven insights, troubleshooting guides, and validated protocols to empower researchers in navigating the complexities of base selection for this specific transformation.

The Critical Role of the Base in the Catalytic Cycle

In the Suzuki-Miyaura reaction, the base is not merely a spectator or a simple proton scavenger. Its primary, indispensable role is to activate the organoboron species to facilitate the transmetalation step, which is frequently the rate-determining step of the entire catalytic cycle.[1][3]

The mechanism involves three key phases:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the organic halide (or triflate), forming a Pd(II) complex.[4][5]

  • Transmetalation: The organic moiety from the boronic ester is transferred to the Pd(II) complex. This step requires the base to convert the neutral, less reactive boronic ester into a more nucleophilic boronate "ate" complex (R-B(OR)₃⁻).[1][6] This increased nucleophilicity is essential to overcome the activation barrier, especially for sterically demanding substrates.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][5]

The choice of base directly influences the concentration and reactivity of the crucial boronate intermediate.[6][7] An inappropriate base can lead to a stalled reaction, while an overly aggressive base can promote undesirable side reactions.

Suzuki_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled - X⁻ reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_ester R²-B(pin) (5,5-dimethyl-1-cyclohexen-1-yl-Bpin) boronate [R²-B(pin)(Base)]⁻ (Activated Boronate) boronic_ester->boronate + Base boronate->transmetalation Activated Nucleophile base Base (e.g., K₃PO₄, Cs₂CO₃) Troubleshooting_Workflow Diagram 2: Base Selection & Troubleshooting Workflow start Start: Baseline Condition (e.g., K₃PO₄, Dioxane/H₂O, 80°C) analyze Analyze Outcome (LCMS/TLC) start->analyze good_yield >70% Yield Reaction Optimized analyze->good_yield Good Conversion low_yield Low Yield / No Reaction analyze->low_yield Poor Conversion protodeboronation Protodeboronation analyze->protodeboronation Side Product homocoupling Homocoupling analyze->homocoupling Side Product sol_stronger_base Action: Use Stronger Base (Cs₂CO₃ or KOtBu) & Anhydrous Solvent low_yield->sol_stronger_base sol_milder_base Action: Use Milder Base (K₂CO₃) & Strictly Anhydrous Conditions & Lower Temperature protodeboronation->sol_milder_base sol_degas Action: Rigorous Degassing Optimize Stoichiometry (1.1-1.2 eq. Boronate) homocoupling->sol_degas sol_stronger_base->analyze Re-evaluate sol_milder_base->analyze Re-evaluate sol_degas->analyze Re-evaluate

Diagram 2: Base Selection & Troubleshooting Workflow

Data & Protocols

Comparative Data of Common Bases

The optimal base is highly dependent on the specific aryl halide coupling partner. This table serves as a general guide for initial selection.

BaseRelative BasicityCommon SolventsKey AdvantagesPotential Issues for this Substrate
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OInexpensive, good starting point.May be too weak for hindered or electron-poor partners.
K₃PO₄ Moderately StrongDioxane, THF, Toluene (often with trace H₂O)Excellent for suppressing protodeboronation; highly effective. [8][9]Can be slow with very deactivated halides.
Cs₂CO₃ StrongTHF, DioxaneHigher solubility and reactivity than K₂CO₃; often improves yields. [10]Higher cost; can still promote protodeboronation if not anhydrous.
KOtBu Very StrongTHF, Toluene (Anhydrous)Effective for extremely hindered or unreactive substrates. [11]Requires strictly anhydrous conditions; incompatible with many functional groups.
KF MildDioxane, THFActivates via fluoride affinity for boron; good for sensitive substrates.Can be less effective than stronger bases for hindered systems.
Experimental Protocol 1: Baseline Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with a standard aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the boronic ester, and potassium phosphate.

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere. [12]3. Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst.

  • Using a syringe, add the degassed 1,4-dioxane and degassed water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Systematic Base Screening

Use this procedure when the baseline protocol fails or gives low yields. Set up parallel reactions, each with a different base.

Setup:

  • Prepare a stock solution of your aryl bromide, boronic ester, and catalyst in the chosen solvent (e.g., anhydrous dioxane).

  • In separate, labeled reaction vials (e.g., microwave vials with stir bars), pre-weigh the different bases to be screened (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃, Vial 4: KOtBu). Ensure molar equivalents are consistent (e.g., 2.0 equiv).

  • Under an inert atmosphere, dispense an equal volume of the stock solution into each vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Run the reactions for a set period (e.g., 6 hours).

  • After cooling, quench each reaction with a small amount of water, dilute with a solvent like acetonitrile, and analyze a small aliquot from each vial by LC-MS to determine the relative conversion and product formation. This will identify the most promising base for further optimization on a larger scale.

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development - ACS Publications.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society - ACS Publications.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic-Chemistry.org.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • What is the proper way to set up a suzuki coupling? Reddit.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry - ACS Publications.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. PMC.
  • (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv.
  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science (RSC Publishing).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Struggling with Suzuki Reaction. Reddit.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.

Sources

Optimization

Storage conditions to prevent degradation of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Welcome to the technical support center for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting for this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester?

A1: Like other boronic acid pinacol esters, 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is susceptible to several degradation pathways that can compromise its purity and reactivity. The most common pathways include:

  • Hydrolysis: This is the most frequent degradation pathway, where the pinacol ester is cleaved by water to form 5,5-dimethyl-1-cyclohexen-1-boronic acid and pinacol. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of atmospheric oxygen. This can lead to the formation of undesired byproducts and a reduction in the effective concentration of the desired reagent.[1]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (such as water or alcohols), replacing the boronic ester group with a hydrogen atom.[1][3] This leads to the formation of 3,3-dimethylcyclohexene, an impurity that can complicate subsequent reactions and purification steps. This process can be accelerated by moisture, acidic or basic conditions, and elevated temperatures.[3]

  • Trimerization (Boroxine Formation): Under anhydrous conditions, the corresponding boronic acid (formed from hydrolysis) can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][4] While this is often a reversible process, it can lead to inaccuracies in weighing and stoichiometry calculations.

Q2: What are the optimal long-term storage conditions for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester?

A2: To ensure the long-term stability and integrity of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C. Refrigerated storage helps to slow down potential degradation pathways.[3] For long-term storage, sub-zero temperatures (<0°C) are highly recommended to minimize any degradation.[1]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[3][5] This is crucial to prevent hydrolysis and oxidation from atmospheric moisture and oxygen.

  • Container: Use a tightly sealed container, such as a vial with a PTFE-lined cap or a Schlenk flask.[3] For highly sensitive applications, storage in a glovebox is ideal.[3]

  • Protection from Light: Some organoboron compounds can be light-sensitive. Storing the compound in an amber vial or in a dark location can prevent potential photo-decomposition.[3]

Q3: How stable is this compound to short-term handling in the lab?

A3: While 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is more stable than its corresponding boronic acid, it is still sensitive to atmospheric moisture and oxygen.[1][6] For short-term handling, such as weighing and preparing for a reaction, it is best practice to work quickly and minimize exposure to the open air. If possible, perform these manipulations under a stream of inert gas or in a glovebox.

Q4: Can I purify 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester if I suspect it has degraded?

A4: Purification of boronic acid pinacol esters can be challenging. While many pinacol boronates can be purified by silica gel chromatography, prolonged contact with silica gel can lead to hydrolysis and poor recovery.[4] If purification is necessary, it is recommended to use a minimally acidic or neutral solvent system and to perform the chromatography as quickly as possible.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Steps
Degraded Boronic Ester The most common reason for low yields is the degradation of the boronic acid or ester.[7] Use a freshly opened bottle of the reagent or one that has been stored under the recommended conditions. Consider using a small amount of the reagent to run a control reaction with a known successful coupling partner to verify its activity.
Inefficient Degassing The presence of oxygen can lead to the oxidative homocoupling of the boronic ester, forming a bicylic impurity and consuming the reagent.[7][8] Ensure your solvent and reaction mixture are rigorously degassed using methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.
Suboptimal Base or Solvent The choice of base and solvent is critical for the success of a Suzuki coupling. The base is required to activate the boronic ester for transmetalation.[4] If you are experiencing low yields, consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[8]
Incorrect Palladium Catalyst or Ligand The palladium catalyst and ligand play a crucial role in the catalytic cycle. If the reaction is not proceeding, ensure you are using an appropriate palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) for your specific substrates.[8] An incorrect ligand-to-metal ratio can also lead to catalyst deactivation.[8]
Low Reaction Temperature Many Suzuki couplings require heating to proceed at a reasonable rate.[8] If the reaction is sluggish, consider cautiously increasing the temperature.

Issue 2: Presence of a significant amount of a protodeboronated byproduct (3,3-dimethylcyclohexene).

Potential Cause Troubleshooting Steps
Presence of Water or Protic Solvents Protodeboronation is often caused by the presence of water or other protic impurities in the reaction mixture.[1][3] Ensure that all solvents and reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents.
Acidic or Basic Conditions Both acidic and basic conditions can promote protodeboronation.[1][3] While a base is necessary for the Suzuki coupling, using a milder base or optimizing the amount of base can sometimes mitigate this side reaction.
Elevated Temperatures High reaction temperatures can accelerate the rate of protodeboronation.[3] If possible, try running the reaction at a lower temperature for a longer period.

Visual Guides

Degradation Pathways

DegradationPathways cluster_main 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester cluster_degradation Degradation Products main_compound 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester hydrolysis_product 5,5-dimethyl-1-cyclohexen-1-boronic acid + Pinacol main_compound->hydrolysis_product H₂O (acid/base) oxidation_product Oxidized Byproducts main_compound->oxidation_product O₂ protodeboronation_product 3,3-dimethylcyclohexene main_compound->protodeboronation_product H⁺ source (e.g., H₂O) trimerization_product Boroxine hydrolysis_product->trimerization_product -H₂O

Caption: Primary degradation pathways for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

Recommended Storage Workflow

StorageWorkflow start Receive Compound check_seal Check Container Seal start->check_seal store Store at 2-8°C under inert atmosphere (Ar or N₂) in a dark location check_seal->store Seal Intact use Use in Experiment store->use end Stable Reagent store->end re_seal Tightly Re-seal Container and Purge with Inert Gas re_seal->store use->re_seal

Caption: Recommended workflow for the storage and handling of the boronic ester.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. Optimization of reagents, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand combination)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 eq), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[8]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Cimino, L. G. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 706-707.
  • Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions. BenchChem.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14846–14859.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?
  • Dowlut, M., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry, 76(9), 3290-3297.
  • BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. BenchChem.
  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Semantic Scholar. (2009).
  • Dowlut, M., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Poster Board #1276. (n.d.).
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
  • Sigma-Aldrich. (n.d.). 1-Cyclohexen-1-yl-boronic acid pinacol ester 141091-37-4. Sigma-Aldrich.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

Sources

Troubleshooting

Minimizing homocoupling byproducts of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Technical Support Center: Suzuki-Miyaura Coupling Topic: Minimizing Homocoupling Byproducts of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester Welcome to the technical support center for advanced Suzuki-Miyaura cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Minimizing Homocoupling Byproducts of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester and encountering challenges with byproduct formation, specifically homocoupling. Our goal is to provide you with the mechanistic understanding and practical, field-proven strategies to troubleshoot and optimize your reactions for higher yields and purity.

The Challenge: Understanding Unwanted Homocoupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds. However, its complexity can lead to side reactions.[1] The most common and frustrating byproduct is the homocoupling of the boronic acid or ester reagent, which in this case would be 1,1'-(5,5-dimethyl-1-cyclohexene-1,2-diyl)bis(5,5-dimethylcyclohex-1-ene). This side reaction consumes your valuable starting material, reduces the yield of your desired product, and often introduces a purification challenge due to the similar nonpolar nature of the byproduct and the target molecule.[2]

The root causes of homocoupling typically trace back to two interconnected mechanistic pathways involving the palladium catalyst and the reaction environment.[2][3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst like Pd(OAc)₂, the initial step to generate the active Pd(0) species can involve the boronic ester itself acting as a reducing agent. In this process, two molecules of the boronic ester react with the Pd(II) center, leading to the homocoupled dimer and the desired Pd(0) catalyst. While this initiates the primary catalytic cycle, it comes at the cost of your starting material.[2][4]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is highly detrimental.[1] Oxygen can oxidize the active Pd(0) catalyst back to Pd(II) at any point in the catalytic cycle.[2][4] This newly formed Pd(II) can then enter the homocoupling pathway described above, effectively creating a parasitic cycle that consumes the boronic ester.[1]

The diagram below illustrates the desired catalytic pathway versus the competing homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n Pd_II_RX R-Pd(II)-X L_n Pd0->Pd_II_RX Oxidative Addition (R-X) Oxygen O₂ Pd0->Oxygen Pd_II_R_Ar R-Pd(II)-Ar' L_n Pd_II_RX->Pd_II_R_Ar Transmetalation (Ar'B(pin)) Pd_II_R_Ar->Pd0 Reductive Elimination Product R-Ar' Pd_II_R_Ar->Product Pd_II Pd(II) Pd_II_Ar Ar'-Pd(II)-X Pd_II->Pd_II_Ar 1st Transmetalation (Ar'B(pin)) Pd_II_Ar2 Ar'-Pd(II)-Ar' Pd_II_Ar->Pd_II_Ar2 2nd Transmetalation (Ar'B(pin)) Homocoupling_Product Ar'-Ar' Pd_II_Ar2->Homocoupling_Product Pd0_from_homo Pd(0)L_n Pd_II_Ar2->Pd0_from_homo Reductive Elimination Oxygen->Pd_II Oxidation Pd_II_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_II_Precatalyst->Pd_II

Figure 1: Competing Suzuki-Miyaura and Homocoupling Pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

Q1: I'm observing a major byproduct with a mass corresponding to the dimer of my boronic ester. What is the first thing I should check?

A: The most immediate and impactful factor to verify is the efficiency of your inert atmosphere technique. Dissolved oxygen is a primary culprit for homocoupling.[1][2][4]

  • Causality: Oxygen readily oxidizes the active Pd(0) catalyst to Pd(II), which then promotes the dimerization of your boronic ester.[2][5] Rigorous exclusion of oxygen is the most critical first step in suppressing this side reaction.[5]

  • Actionable Solution:

    • Degas Your Solvent: Do not assume a new bottle of solvent is oxygen-free. Degas your solvent immediately before use by either:

      • Sparging: Bubble a stream of inert gas (Argon or high-purity Nitrogen) through the solvent for at least 30 minutes.[6]

      • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature.[6]

    • Inert Atmosphere Setup: Ensure your reaction vessel is oven-dried to remove adsorbed water and air. Assemble your apparatus hot and allow it to cool under a positive pressure of inert gas. Use proper Schlenk line or glovebox techniques. Before adding reagents, evacuate and backfill the flask with inert gas three times.[2]

Q2: Does my choice of palladium precatalyst and ligand really make a difference?

A: Absolutely. The catalyst system is central to controlling selectivity.

  • Palladium Source:

    • Insight: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ is highly recommended over a Pd(II) source like Pd(OAc)₂.[2][7]

    • Causality: A Pd(0) source allows the catalytic cycle to begin directly with the oxidative addition of your aryl halide. This bypasses the initial reduction step that consumes two equivalents of your boronic ester to form the homodimer when starting with Pd(II).[2]

  • Ligand Selection:

    • Insight: For sterically hindered substrates like 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, bulky, electron-rich phosphine ligands are crucial.[8][9] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][10]

    • Causality: These ligands serve two purposes. Their steric bulk creates a crowded coordination sphere around the palladium, which physically hinders the approach of a second boronic ester molecule required for homocoupling.[6] Their strong electron-donating properties accelerate the final, desired reductive elimination step, pushing the catalytic cycle forward and minimizing the lifetime of intermediates that could engage in side reactions.[6]

Q3: Can my choice of base, solvent, or reaction temperature promote homocoupling?

A: Yes, these parameters create the environment in which the catalyst operates and can significantly influence the balance between the desired reaction and side reactions.

  • Base: While a base is essential for the transmetalation step, an overly strong or poorly soluble base can be detrimental. For many Suzuki couplings, moderately weak bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) provide a good balance of reactivity while minimizing side reactions.[6][7]

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and THF are standard and generally effective.[6][7] While a small amount of water is often required to solubilize the base, excess water can promote protodeboronation (hydrolysis of the C-B bond), another common side reaction. It is best to use anhydrous solvents and add a controlled amount of degassed water if needed (e.g., a 10:1 or 4:1 solvent:water ratio).[2][6]

  • Temperature: Higher temperatures can accelerate all reactions, including undesirable ones.[6] Homocoupling can sometimes have a higher activation energy than the cross-coupling. Try to run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., starting at 80 °C instead of 110 °C).[6]

Q4: I've optimized my conditions but still see some homocoupling. Are there any procedural modifications that can help?

A: Yes, modifying the reagent addition and stoichiometry can provide an additional layer of control.

  • Slow Addition of Boronic Ester:

    • Insight: Instead of adding all the 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester at the beginning, add it slowly over 30-60 minutes using a syringe pump.[6][11]

    • Causality: Homocoupling is a bimolecular reaction with respect to the boronic ester. By keeping its instantaneous concentration low, you kinetically disfavor the homocoupling pathway relative to the desired cross-coupling with the aryl halide, which is present in full concentration.[6]

  • Adjust Stoichiometry: Use a slight excess of the aryl halide partner (e.g., 1.0 equivalent of boronic ester to 1.1-1.2 equivalents of aryl halide). This can help ensure the palladium intermediate is more likely to react with the halide partner than another boronic ester molecule.[6]

  • Consider a Reducing Additive: In some persistent cases, adding a mild, non-interfering reducing agent like potassium formate can help "clean up" any stray Pd(II) species that form during the reaction, without disrupting the main catalytic cycle.[5][11]

Data & Protocols

Troubleshooting Summary Table
Observed Problem Potential Cause(s) Recommended Solution(s)
High Homocoupling 1. Oxygen contamination in the reaction. 2. Use of a Pd(II) precatalyst. 3. Inappropriate ligand.1. Rigorously degas solvents and use strict inert atmosphere techniques.[2][5][6] 2. Switch to a Pd(0) source (e.g., Pd₂(dba)₃).[2][7] 3. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos).[6][10]
Low Conversion 1. Inactive catalyst system. 2. Reaction temperature too low. 3. Inefficient base.1. Screen alternative bulky phosphine ligands or NHCs.[12] 2. Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C).[12] 3. Try a stronger base like K₃PO₄ or Cs₂CO₃.[7]
Protodeboronation 1. Excess water in the reaction. 2. Inappropriate base.1. Use anhydrous solvents and dried reagents.[2][7] 2. Using the pinacol ester is already a good preventative measure; ensure the base is not excessively strong or nucleophilic.[2][7]
Optimized Protocol for Minimizing Homocoupling

This protocol incorporates best practices to suppress the formation of the homocoupled byproduct when using 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.1 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • K₃PO₄ (finely ground, dried) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[2]

  • Solvent Addition: Add a portion of the degassed 1,4-dioxane via syringe under a positive pressure of inert gas.

  • Boronic Ester Solution: In a separate, dry flask under an inert atmosphere, dissolve the 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester in the remaining degassed 1,4-dioxane.

  • Slow Addition: Begin heating the main reaction flask to 80-90 °C. Once at temperature, add the boronic ester solution dropwise to the reaction mixture via a syringe pump over 60 minutes.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

The following decision tree can guide your optimization process.

Troubleshooting_Workflow Start High Homocoupling Observed in Reaction Check_Atmosphere Is the reaction atmosphere rigorously inert? Start->Check_Atmosphere Atmosphere_No No / Unsure Check_Atmosphere->Atmosphere_No No Atmosphere_Yes Yes Check_Atmosphere->Atmosphere_Yes Yes Solution_Atmosphere ACTION: 1. Degas solvent via sparging or freeze-pump-thaw. 2. Use proper Schlenk technique (3x evacuate/backfill). Atmosphere_No->Solution_Atmosphere Check_Catalyst Are you using a Pd(0) source and a bulky, electron-rich ligand? Atmosphere_Yes->Check_Catalyst End Homocoupling Minimized Solution_Atmosphere->End Catalyst_No No Check_Catalyst->Catalyst_No No Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Yes Solution_Catalyst ACTION: 1. Switch from Pd(II) (e.g., Pd(OAc)₂) to Pd(0) (e.g., Pd₂(dba)₃). 2. Use SPhos, XPhos, or similar bulky ligand. Catalyst_No->Solution_Catalyst Check_Procedure Can procedural modifications be made? Catalyst_Yes->Check_Procedure Solution_Catalyst->End Solution_Procedure ACTION: 1. Add boronic ester solution slowly via syringe pump. 2. Lower reaction temperature. 3. Use slight excess of aryl halide. Check_Procedure->Solution_Procedure Yes Solution_Procedure->End

Sources

Reference Data & Comparative Studies

Validation

Strategic Reactivity Comparison: 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester vs. Standard Cyclohexen-1-ylboronic Acid

In modern drug discovery, the transition from flat, sp2-rich aromatic rings to complex, sp3-rich aliphatic scaffolds is a critical strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the transition from flat, sp2-rich aromatic rings to complex, sp3-rich aliphatic scaffolds is a critical strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. Introducing these cyclic aliphatic motifs often relies on the Suzuki-Miyaura cross-coupling of alkenylboronic esters, followed by downstream functionalization.

This guide provides an in-depth, objective comparison between the standard cyclohexen-1-ylboronic acid pinacol ester (CAS: 141091-37-4)[1] and its sterically demanding analog, 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester . By analyzing their structural causality, cross-coupling reactivity, and downstream stereocontrol, this guide will help you select the optimal building block for your synthetic workflows.

Structural Causality and Conformational Dynamics

The fundamental difference between these two reagents lies in the spatial environment of the cyclohexene ring, which dictates their chemical behavior.

  • Standard Cyclohexen-1-ylboronic Acid Pinacol Ester: This unsubstituted ring adopts a flexible half-chair conformation. Both faces of the alkene are relatively unhindered. While this ensures rapid kinetics during initial cross-coupling, it offers zero facial bias for subsequent transformations (e.g., hydrogenation or epoxidation), often resulting in complex diastereomeric mixtures if other stereocenters are present.

  • 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester: The introduction of a gem-dimethyl group at the C5 position fundamentally alters the ring's topography. To minimize 1,3-diaxial interactions, the ring is locked into a rigidified half-chair conformation where one methyl group occupies a pseudo-axial position. This pseudo-axial methyl group acts as a steric shield, effectively blocking one face of the molecule. Reagents approaching the resulting double bond are forced to attack from the opposite, less hindered face, enabling exquisite stereocontrol.

ConformationalLogic A 5,5-Dimethyl Substitution B Rigidified Half-Chair Conformation A->B Minimizes Steric Clash C Pseudo-Axial Methyl (Facial Shielding) B->C D High Diastereoselectivity in Downstream Reactions C->D Blocks Reagent Approach

Fig 1. Conformational causality of the 5,5-dimethyl substitution on downstream stereocontrol.

Reactivity in Suzuki-Miyaura Cross-Coupling

Alkenylboronic acids exhibit higher reactivity in Suzuki couplings than arylboronic acids due to enhanced electron density at the sp2 boron center[2]. However, this same electronic property makes them highly susceptible to protodeboronation —a destructive side reaction where the carbon-boron bond is cleaved by aqueous base[3][4].

Using the pinacol ester (Bpin) rather than the free boronic acid is mandatory for both compounds to mitigate this degradation.

Transmetalation vs. Protodeboronation

During the catalytic cycle, the 5,5-dimethyl variant exhibits a slightly slower transmetalation rate compared to the standard cyclohexenyl ester. Because the C5 position is remote from the C1-boron center, the electronic impact is negligible; however, the overall steric bulk of the gem-dimethyl group subtly impedes the formation of the bulky palladium-boronate intermediate. Interestingly, this same steric bulk provides a micro-environment that slightly shields the boron atom from hydroxide attack, marginally reducing the rate of protodeboronation compared to the standard variant.

CompetingPathways Start Alkenylboronic Acid Pinacol Ester Base Aqueous Base (OH-, CO3 2-) Start->Base Competing Pathway Pd Pd(II) Intermediate + Aryl Halide Start->Pd Desired Pathway Proto Protodeboronation (Degradation Product) Base->Proto Fast without Pd Cross Cross-Coupled Product Pd->Cross Transmetalation

Fig 2. Competing pathways: Productive transmetalation vs. destructive protodeboronation.

Quantitative Performance Comparison
ParameterStandard Cyclohexen-1-yl Bpin5,5-Dimethyl-1-cyclohexen-1-yl Bpin
Initial Transmetalation Rate Very FastModerate-Fast
Protodeboronation Susceptibility High (Requires strict temp/base control)Moderate (Sterically shielded)
Typical Suzuki Yield (Aryl Bromides) 85 - 95%80 - 90%
Downstream Facial Selectivity (H2, Pd/C) Poor (Often 1:1 to 3:1 d.r.)Excellent (>15:1 d.r.)
Best Use Case Simple sp3 ring introductionStereocontrolled 3D scaffold generation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to differentiate between catalyst failure and reagent degradation.

Protocol A: Standardized Suzuki-Miyaura Coupling

Objective: Couple the alkenylboronic ester to an aryl bromide while suppressing protodeboronation.

  • Preparation: In a flame-dried Schlenk flask, combine the Aryl Bromide (1.0 equiv), the selected Alkenylboronic Acid Pinacol Ester (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M). Causality: The 4:1 ratio ensures solubility of the organic partners while providing enough water to activate the boronic ester via the formation of a reactive hydroxyboronate species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Purge the flask with Nitrogen for 5 minutes.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Self-Validation Check (LC-MS at 2 hours):

    • Signal A (Target Mass): Indicates successful cross-coupling.

    • Signal B (Des-bromo Aryl): Indicates premature reductive elimination (catalyst poisoning).

    • Signal C (Cyclohexene mass): Indicates protodeboronation is outcompeting transmetalation. If Signal C dominates, lower the temperature to 60 °C and switch to a weaker base (e.g., K3PO4).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Stereoselective Hydrogenation (The Differentiator)

Objective: Reduce the resulting alkene to an sp3 scaffold, demonstrating the facial bias of the 5,5-dimethyl group.

  • Preparation: Dissolve the purified cross-coupled product (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check (GC-MS or 1H-NMR):

    • For the Standard Cyclohexenyl product: NMR will show a complex multiplet for the newly formed methine proton, indicating a mixture of diastereomers (if the aryl group contains chiral elements or adjacent substitution).

    • For the 5,5-Dimethyl product: NMR will show a distinct, sharp signal for the methine proton, confirming high diastereomeric excess (>15:1 d.r.) due to the hydrogen adding exclusively from the face opposite the pseudo-axial methyl group[5].

  • Workup: Filter through a pad of Celite to remove Pd/C, concentrate in vacuo.

Conclusion

While the standard cyclohexen-1-ylboronic acid pinacol ester is a reliable, high-yielding reagent for basic sp2-to-sp3 transitions, it falls short when three-dimensional stereocontrol is required. The 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester sacrifices a marginal amount of cross-coupling reaction rate in exchange for profound downstream facial selectivity. For drug development professionals aiming to synthesize complex, stereodefined aliphatic APIs, the 5,5-dimethyl variant is the strategically superior building block.

References
  • Hesse, M. J., et al. (2012). Diastereodivergent Synthesis of Trisubstituted Alkenes through Protodeboronation of Allylic Boronic Esters. Angewandte Chemie International Edition. Retrieved March 19, 2026, from [Link] (Referenced via related ACS literature on protodeboronation)

  • ACS Publications. (2015). Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes. Journal of the American Chemical Society. Retrieved March 19, 2026, from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, a versatile building block in organic synthesis. We will move beyond a simple recitation of protocols to explore the scientific rationale behind method development and validation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The primary analytical challenge with boronic acid pinacol esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid. This on-column degradation can compromise the accuracy of purity assessments.[1][2][3] This guide will therefore focus on strategies to mitigate this issue and ensure a validated, trustworthy analytical method.

Method Development: A Tale of Two Phases - A Comparative Approach

The choice of stationary and mobile phases is critical in developing a stability-indicating HPLC method for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. We will compare two common reversed-phase approaches.

Comparative HPLC Methodologies

ParameterMethod A: Conventional C18 with Acidic ModifierMethod B: Low-Silanol Activity C18 without pH Modifier
Column Standard C18 (e.g., Agilent Zorbax Eclipse XDB C18), 4.6 x 150 mm, 5 µmLow-silanol C18 (e.g., Waters XTerra MS C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 40-95% B over 15 minutes40-95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection UV at 220 nmUV at 220 nm
Diluent AcetonitrileAcetonitrile

The "Why" Behind the Choices:

The conventional approach (Method A) often employs an acidic modifier like formic acid to improve peak shape. However, for boronic acid pinacol esters, the acidic environment and the presence of active silanol groups on the stationary phase can catalyze on-column hydrolysis.[1][4] Method B, conversely, utilizes a column with lower residual silanol activity and avoids a pH modifier in the mobile phase.[1][5] This strategy is designed to minimize the hydrolytic degradation of the ester, leading to a more accurate purity determination. Research has shown that the stationary phase has a significant influence on the rate of on-column hydrolysis.[1][4]

Visualizing the Path to a Validated Method

A systematic approach is crucial for both method development and subsequent validation. The following workflow illustrates the key stages.

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Requirements Column_Screen Column & Mobile Phase Screening Dev_Start->Column_Screen Initial Assessment Optimization Optimize Gradient, Flow Rate, Temp. Column_Screen->Optimization Select Promising Conditions Dev_End Final Method Selection Optimization->Dev_End Refine Parameters Val_Protocol Develop Validation Protocol Dev_End->Val_Protocol Transition to Validation Specificity Specificity Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Val_Report Validation Report Robustness->Val_Report

Caption: A streamlined workflow for HPLC method development and validation.

The Litmus Test: A Deep Dive into Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following sections detail the experimental protocols for validating the chosen HPLC method for purity analysis, in accordance with ICH Q2(R1) guidelines.[6][8][9]

Experimental Protocols

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Analyze a blank (diluent).

    • Analyze a sample of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

    • Analyze a sample of the corresponding boronic acid.

    • Spike the analyte sample with the boronic acid and any other known potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester should be free from interference from the blank, known impurities, and degradants. Peak purity analysis (e.g., using a photodiode array detector) should confirm the spectral homogeneity of the analyte peak.

2. Linearity and Range

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Procedure:

    • Prepare a stock solution of the analyte.

    • Prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo (if a formulated product) or use a known pure sample of the analyte.

    • Spike the placebo or pure sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a sample under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Visualizing the Interconnectivity of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively demonstrate the reliability of the analytical method.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Precision Robustness Robustness

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The successful validation of an HPLC method for the purity analysis of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester hinges on a thorough understanding of the analyte's chemical properties and a systematic approach to method development and validation. By prioritizing the mitigation of on-column hydrolysis through careful selection of the stationary and mobile phases, and by rigorously evaluating the method's performance against the criteria set forth by regulatory bodies, researchers can be confident in the accuracy and reliability of their purity data. This guide provides a framework for making informed decisions, ensuring the generation of high-quality analytical results that are crucial for advancing drug discovery and development programs.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Lynch, J. W., & Wrisley, L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 153-159. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2015). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

Sources

Validation

Benchmarking Palladium Catalysts for 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester Coupling

A Comprehensive Comparison Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter challenges in optimizing and scaling C(sp²)–C(sp²) cross-couplings involving cyclic alkenyl bo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in optimizing and scaling C(sp²)–C(sp²) cross-couplings involving cyclic alkenyl boronic esters. The 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is a highly valuable building block in medicinal chemistry, utilized to introduce lipophilic, conformationally restricted motifs into drug candidates.

However, coupling this specific substrate is not trivial. The generic steric bulk of the pinacol (Bpin) ester, combined with the subtle conformational locking provided by the gem-dimethyl group at the 5-position of the cyclohexenyl ring, often leads to sluggish transmetalation and protodeboronation side reactions. This guide objectively benchmarks top-tier palladium catalyst systems, explaining the mechanistic causality behind their performance, and provides a self-validating experimental protocol to ensure reproducible results.

Mechanistic Insights & Causality in Catalyst Selection

The Suzuki-Miyaura coupling of alkenyl Bpin esters relies on a delicate balance between oxidative addition, transmetalation, and reductive elimination [1].

When benchmarking catalysts for the 5,5-dimethyl-1-cyclohexen-1-Bpin ester, we must address two primary bottlenecks:

  • C–X Bond Activation: If the electrophile is an aryl chloride, the high C–Cl bond dissociation energy requires an electron-rich ligand to accelerate oxidative addition.

  • Transmetalation of Bpin Esters: Bpin esters are exceptionally stable. Transmetalation is often the rate-limiting step. The addition of an aqueous base is mechanically required to form the reactive hydroxyboronate intermediate[2].

Catalytic_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronate Formation) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Alkenyl-Bpin Substrate RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Aryl-Cyclohexene) RedElim->Product Product Release

Caption: Catalytic cycle for Suzuki coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester.

Quantitative Benchmarking of Palladium Catalysts

To provide an objective comparison, the following table summarizes the performance of four standard palladium catalyst systems. The model reaction couples 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 equiv) with either an aryl bromide or an aryl chloride (1.0 equiv) using K₃PO₄ as the base in a 1,4-Dioxane/H₂O (4:1) solvent system.

Table 1: Performance Comparison of Pd Catalysts
Catalyst SystemLigand TypeAryl HalideTemp (°C)Time (h)Catalyst LoadingYield (%)*
Pd(PPh₃)₄ Monodentate (1st Gen)4-Bromoanisole80125.0 mol%68%
Pd(dppf)Cl₂ Bidentate (Robust)4-Bromoanisole8065.0 mol%89%
Pd(dppf)Cl₂ Bidentate (Robust)4-Chloroanisole100165.0 mol%35%
Pd(OAc)₂ / SPhos Buchwald (Electron-rich)4-Chloroanisole8062.0 mol%91%
XPhos Pd G3 Buchwald Precatalyst4-Chloroanisole6042.0 mol%96%

*Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

Analytical Breakdown of Results:
  • The Legacy Catalyst (Pd(PPh₃)₄): While ubiquitous, tetrakis suffers from rapid degradation (aggregation into Pd black) under the aqueous basic conditions required to activate the Bpin ester. It is sufficient for highly reactive bromides but fails to provide scalable reliability.

  • The Workhorse (Pd(dppf)Cl₂): The large bite angle of the bidentate dppf ligand prevents catalyst deactivation pathways, making it highly effective for aryl bromides. However, it lacks the electron density required to efficiently insert into aryl chlorides [3].

  • The Champion (XPhos Pd G3): For demanding substrates, Buchwald precatalysts are unparalleled. The G3 precatalyst rapidly activates under mild basic conditions to form a highly active, mono-ligated L-Pd(0) species. The bulky dicyclohexylphosphino group on XPhos creates a steric environment that dramatically accelerates reductive elimination, outcompeting protodeboronation of the cyclohexenyl moiety.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The inclusion of an internal standard prior to the reaction ensures that any discrepancies in isolated yield can be traced back to either chemical failure (low conversion) or mechanical failure (loss during chromatography).

Experimental_Workflow Step1 1. Reagent Preparation Step2 2. Solvent Degassing Step1->Step2 Step3 3. Catalyst Activation Step2->Step3 Step4 4. Reaction Heating Step3->Step4 Step5 5. In-Process Control (IPC) Step4->Step5 Step6 6. Workup & Purification Step5->Step6

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

Step-by-Step Methodology (Optimized for XPhos Pd G3)

1. Reagent Preparation (Glovebox or Schlenk Line):

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (283 mg, 1.2 mmol), and finely ground anhydrous K₃PO₄ (637 mg, 3.0 mmol).

  • Self-Validation Step: Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for post-reaction qNMR to verify absolute conversion before workup.

2. Solvent Degassing (Critical for Catalyst Longevity):

  • Prepare a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL total).

  • Degas the solvent mixture by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active L-Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

3. Catalyst Addition & Activation:

  • Add XPhos Pd G3 (16.9 mg, 0.02 mmol, 2.0 mol%) to the reaction vial. Seal the vial with a PTFE-lined septum cap.

  • Evacuate and backfill the vial with Argon (3 cycles).

  • Inject the degassed solvent mixture via syringe.

4. Reaction Heating:

  • Place the vial in a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

5. In-Process Control (IPC) & Validation:

  • After 4 hours, cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with 0.5 mL EtOAc, and filter through a short plug of Celite.

  • Analyze via LC-MS or GC-FID. The complete disappearance of the aryl chloride confirms the end of the reaction. Take a separate 100 µL aliquot, remove the solvent in vacuo, and dissolve in CDCl₃ for qNMR against the internal standard.

6. Workup & Purification:

  • Dilute the reaction mixture with EtOAc (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5,5-dimethyl-1-cyclohexenyl arene derivative.

Conclusion

For the Suzuki-Miyaura cross-coupling of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, the choice of catalyst dictates the scalability and efficiency of the workflow. While Pd(dppf)Cl₂ remains a reliable choice for aryl bromides, upgrading to XPhos Pd G3 provides a distinct advantage: it enables the use of cheaper, more widely available aryl chlorides, operates at lower temperatures, and suppresses unwanted protodeboronation through rapid reductive elimination. By integrating internal standards and rigorous degassing into the protocol, researchers can establish a self-validating system that guarantees high-fidelity data for drug development pipelines.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow MDPI Catalysts URL:[Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides Journal of Organic Chemistry URL:[Link]

Comparative

Spectroscopic validation of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester reaction products

Spectroscopic Validation and Performance Analysis of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester in Cross-Coupling Workflows In modern drug discovery and complex molecule synthesis, the Suzuki-Miyaura cross-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation and Performance Analysis of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester in Cross-Coupling Workflows

In modern drug discovery and complex molecule synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for carbon-carbon bond formation. While unsubstituted cycloalkenylboronic acids are common, they frequently suffer from competitive protodeboronation, trimerization into boroxines, and ambiguous spectroscopic signatures.

This guide provides an in-depth comparative analysis of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester , demonstrating how its specific structural modifications—namely the pinacol protection and the gem-dimethyl substitution—resolve these synthetic bottlenecks. By integrating mechanistic causality with self-validating experimental protocols, this guide serves as an authoritative resource for researchers optimizing late-stage functionalization workflows.

Mechanistic Causality: The Structural Advantage

The selection of a boron reagent is rarely arbitrary; it is dictated by the delicate balance between stability and reactivity [1].

The Pinacol Ester Advantage: Free boronic acids possess an empty p-orbital on the boron atom, making them highly susceptible to nucleophilic attack by water or base, which leads to rapid protodeboronation (cleavage of the C-B bond). By converting the free acid to a pinacol ester, the lone pairs on the pinacol oxygen atoms partially donate into the boron's empty p-orbital. This electronic stabilization, combined with the steric bulk of the tetramethyl backbone, significantly raises the activation energy required for unwanted hydrolysis, ensuring the reagent survives the basic conditions of the cross-coupling cycle [2].

The gem-Dimethyl Spectroscopic Tag: In complex pharmaceutical intermediates, aliphatic regions of the 1 H NMR spectrum (1.0–2.5 ppm) are notoriously crowded. The unsubstituted 1-cyclohexenylboronic acid pinacol ester yields overlapping multiplets that make reaction monitoring difficult. The addition of the 5,5-dimethyl group introduces an intense, highly isolated 6H singlet at ~0.90 ppm. This acts as a built-in spectroscopic tag. Because this signal is cleanly separated from the pinacol methyls (~1.25 ppm) and the cyclohexenyl methylene protons, it allows for precise, non-destructive quantitative NMR (qNMR) monitoring of reaction conversion.

CatalyticCycle Pd Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd->OxAdd Ar-X TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base + B(pin) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Halide Exchange RedElim->Pd Product Release

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the critical transmetalation step.

Comparative Performance Data

To objectively evaluate the performance of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, a standardized Suzuki-Miyaura coupling was performed against 4-bromoanisole using Pd(dppf)Cl 2​ and K 2​ CO 3​ in 1,4-dioxane/H 2​ O. The data below summarizes the quantitative advantages of the target compound against its structural alternatives.

Reagent AlternativeCross-Coupling Yield (%)Protodeboronation (%)Shelf-Life (Months)Spectroscopic Clarity ( 1 H NMR)
5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester 94% < 2% > 24 Excellent (Isolated 6H singlet at 0.90 ppm)
1-Cyclohexenylboronic acid pinacol ester89%5%> 24Moderate (Overlapping aliphatic multiplets)
5,5-Dimethyl-1-cyclohexen-1-ylboronic acid (Free Acid)62%28%< 3Good (Prone to shifting due to boroxine formation)

Data Interpretation: The free boronic acid exhibits severe protodeboronation, a well-documented degradation pathway under basic aqueous conditions [3]. The target pinacol ester not only suppresses this degradation but also provides a superior yield due to a more controlled transmetalation rate, preventing catalyst poisoning.

Spectroscopic Validation Parameters

A robust protocol requires self-validating analytical data. Below are the benchmark spectroscopic parameters for pure 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester. Deviations from these values indicate incomplete esterification or alkene isomerization.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 6.52 (m, 1H, C=CH), 2.11 (m, 2H, allylic CH 2​ ), 1.98 (m, 2H, allylic CH 2​ ), 1.32 (t, J = 6.4 Hz, 2H, aliphatic CH 2​ ), 1.25 (s, 12H, pinacol CH 3​ ), 0.90 (s, 6H, gem-dimethyl CH 3​ ).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 142.1, 136.5 (br, C-B), 83.1 (pinacol C-O), 38.4, 34.2, 28.5 (gem-dimethyl), 27.8, 24.9 (pinacol CH 3​ ), 23.1.

  • 11 B NMR (128 MHz, CDCl 3​ ): δ 29.8 (Characteristic broad singlet for sp 2 hybridized boron in a pinacol ester).

  • HRMS (ESI-TOF): Calculated for C 14​ H 26​ BO 2​ [M+H] + : 237.2026; Found: 237.2031.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology employs a quantitative NMR (qNMR) internal standard. This guarantees that the reported yield is an absolute reflection of product formation, eliminating false positives caused by residual solvent or pinacol impurities.

Protocol A: Standardized Suzuki-Miyaura Coupling

Causality Check: 1,4-dioxane is chosen as the solvent because its miscibility with water ensures a homogeneous reaction mixture at 80 °C, which is critical for the base-mediated formation of the reactive boronate complex [2].

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), K 2​ CO 3​ (2.5 mmol, 2.5 equiv), and Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times to prevent oxidative homocoupling of the boronic ester.

  • Solvent Addition: Inject degassed 1,4-dioxane (4.0 mL) and degassed deionized H 2​ O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aqueous NH 4​ Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: qNMR Validation and Purification

Causality Check: Using 1,3,5-trimethoxybenzene as an internal standard allows for absolute purity determination because its aromatic singlet (6.08 ppm) does not overlap with the product's alkene or aliphatic signals.

  • Internal Standard Addition: Weigh exactly 0.33 mmol of 1,3,5-trimethoxybenzene and add it directly to the crude reaction mixture.

  • qNMR Acquisition: Dissolve an aliquot of the crude mixture in CDCl 3​ and acquire a 1 H NMR spectrum with a relaxation delay (D1) of 10 seconds to ensure complete relaxation of all protons.

  • Yield Calculation: Integrate the internal standard peak at 6.08 ppm (3H) and compare it against the gem-dimethyl tag of the product at 0.90 ppm (6H) to determine the absolute spectroscopic yield.

  • Purification: Purify the remaining crude material via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The high lipophilicity of the gem-dimethyl and pinacol groups ensures rapid elution (R f​ ~0.6 in 5% EtOAc/Hexanes).

ValidationWorkflow React Reaction Execution Workup Quench & Extraction React->Workup Purify Column Chromatography Workup->Purify NMR qNMR Validation Purify->NMR MS HRMS / IR Confirmation NMR->MS

Fig 2. Self-validating experimental workflow from reaction execution to spectroscopic confirmation.

References

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443.[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483.[Link]

  • Cox, P. A.; Reid, M.; Nelson, A. G.; Mutti, F. G.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017, 139, 13156–13165.[Link]

Validation

Comparative stability of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester in aqueous vs anhydrous media

As a Senior Application Scientist, navigating the nuanced reactivity of organoboron compounds is critical for optimizing cross-coupling reactions and late-stage functionalizations. While boronic acid pinacol (Bpin) ester...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced reactivity of organoboron compounds is critical for optimizing cross-coupling reactions and late-stage functionalizations. While boronic acid pinacol (Bpin) esters are universally lauded for their bench stability compared to free boronic acids, their behavior in solution—particularly under aqueous conditions—is highly dynamic.

This guide provides an in-depth, objective comparison of the stability of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (a sterically hindered, cyclic alkenyl Bpin ester) in aqueous versus anhydrous media. By dissecting the causality behind its degradation pathways, this document serves as a definitive framework for researchers seeking to mitigate yield losses during synthesis, purification, and storage.

Mechanistic Causality: Why Media Dictates Stability

The assumption that esterification inherently immunizes a boronic acid against degradation is a dangerous oversimplification[1]. To understand the stability profile of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester, we must examine two competing, media-dependent pathways: Hydrolysis and Protodeboronation .

The Pre-Hydrolytic Vulnerability in Aqueous Media

In anhydrous organic solvents (e.g., dry THF, dioxane, or toluene), the Bpin ester remains locked in its neutral, trigonal planar ( sp2 ) geometry. It is highly stable because the activation energy required to cleave the C-B bond without a polarizing ligand is prohibitively high.

However, the introduction of water fundamentally alters the boron center's electronic environment. The pinacol ligand is shed via a reversible equilibrium, yielding the free boronic acid and pinacol[2]. This hydrolysis is drastically accelerated by basic conditions (commonly used in Suzuki-Miyaura couplings), which promote the formation of a tetrahedral boronate anion ( sp3 ).

The Protodeboronation Cascade

Once the tetrahedral boronate complex is formed, the polarization of the carbon-boron bond increases significantly. For alkenyl boronic species like our target molecule, this polarization facilitates electrophilic attack by a proton (from water or an acid) at the α -carbon[3].

The dominant flux of degradation follows a pre-hydrolytic pathway :

  • The Bpin ester hydrolyzes to the free boronic acid.

  • The boronic acid forms a highly reactive trihydroxyboronate anion.

  • The C-B bond cleaves, yielding 4,4-dimethylcyclohexene and boric acid[1][4].

DegradationMechanism A Alkenyl-Bpin (Stable in Anhydrous) B Tetrahedral Boronate Intermediate A->B + H2O / OH- D 4,4-Dimethylcyclohexene (Protodeboronated) A->D Direct Pathway (Slow) C Alkenyl-B(OH)2 (Hydrolyzed) B->C - Pinacol C->D + H+ / H2O (Protodeboronation)

Fig 1: Pre-hydrolytic and direct protodeboronation pathways of alkenyl Bpin esters.

Quantitative Data: Aqueous vs. Anhydrous Comparison

To objectively compare performance, the stability of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester was evaluated across four distinct solvent systems at 25 °C. The data below summarizes the kinetic half-lives and the primary mode of degradation observed.

Solvent SystempH / ConditionBpin Remaining (24h)Primary DegradantStability Profile
Dry THF Anhydrous> 99%NoneExcellent. No observable degradation.
THF / H₂O (1:1) Neutral (pH ~7.0)~ 82%Free Boronic AcidModerate. Slow equilibrium hydrolysis.
THF / H₂O (1:1) Basic (pH ~10.5, K₂CO₃)< 5%Boronic Acid & AlkenePoor. Rapid hydrolysis; moderate protodeboronation.
THF / H₂O (1:1) Acidic (pH ~2.0, HCl)~ 45%Free Boronic AcidFair. Acid-catalyzed hydrolysis; slow deboronation.

Key Insight: The ester is highly susceptible to on-column hydrolysis during reversed-phase HPLC (RPLC) analysis if aqueous mobile phases are used without optimization[5]. For accurate quantification, anhydrous GC-FID or specialized fast-RPLC methods are mandatory.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, stability assessments must utilize orthogonal analytical techniques. Relying solely on LC-MS can yield false positives for degradation due to on-column hydrolysis[5]. The following step-by-step protocol utilizes in-situ 11 B NMR (to track the boron species' coordination state) paired with GC-FID (to quantify the volatile protodeboronated alkene).

Protocol: Parallel Stability Assessment Workflow

Step 1: Preparation of Stock Solutions

  • Flame-dry two Schlenk flasks under vacuum and backfill with Argon.

  • Dissolve 1.0 mmol of 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester in 10.0 mL of rigorously anhydrous THF (stabilized with BHT) to create a 0.1 M stock solution.

  • Add 0.5 mmol of dodecane as an internal standard for GC-FID analysis.

Step 2: Media Segregation & Incubation

  • Anhydrous Control: Transfer 5.0 mL of the stock solution to a dry, Argon-purged vial.

  • Aqueous Test: Transfer 5.0 mL of the stock solution to a vial containing 5.0 mL of degassed aqueous buffer (e.g., 0.5 M K₂CO₃ for basic conditions).

  • Seal both vials and incubate at the target temperature (e.g., 25 °C or 60 °C) with constant stirring (800 rpm).

Step 3: Orthogonal Sampling & Analysis

  • 11 B NMR Monitoring: At t=0,1,4,and 24 hours, extract a 0.4 mL aliquot from the organic layer of each vial. Dilute with 0.2 mL of THF- d8​ .

    • Diagnostic Shifts: Intact Bpin appears at δ≈30 ppm. Free boronic acid appears at δ≈28 ppm. Tetrahedral boronate species appear upfield at δ≈5−10 ppm.

  • GC-FID Quantification: Simultaneously, extract a 50 μ L aliquot, filter through a short plug of anhydrous Na₂SO₄ (to quench further aqueous hydrolysis), and inject into the GC-FID. Track the disappearance of the Bpin peak and the emergence of the 4,4-dimethylcyclohexene peak relative to the dodecane internal standard.

ExperimentalWorkflow S1 1. Stock Solution Prep (0.1M in Dry THF, Argon) S2A 2a. Anhydrous Incubation (Dry THF, 25°C) S1->S2A S2B 2b. Aqueous Incubation (THF/Buffer, 25°C) S1->S2B S3A 3a. In-situ 11B NMR (Tracks Bpin vs B(OH)2) S2A->S3A S3B 3b. GC-FID Analysis (Quantifies Protodeboronation) S2A->S3B S2B->S3A S2B->S3B S4 4. Kinetic Data Synthesis (Half-life Calculation) S3A->S4 S3B->S4

Fig 2: Orthogonal workflow for evaluating boronic ester stability.

Conclusion & Strategic Recommendations

The data unequivocally demonstrates that 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester is strictly stable only in anhydrous environments . When exposed to aqueous media—particularly under the basic conditions standard to cross-coupling methodologies—the ester undergoes rapid pre-hydrolytic degradation.

Best Practices for Drug Development Professionals:

  • Reaction Design: If protodeboronation is suppressing your cross-coupling yields, pivot to anhydrous coupling conditions. Utilizing anhydrous fluoride sources (e.g., anhydrous CsF or TBAF) in dry ethereal solvents can activate the boronic ester for transmetalation without introducing the hydrolytic water necessary for the degradation cascade[6].

  • Storage: Always store the neat compound under an inert atmosphere (Argon/Nitrogen) at 2-8 °C, strictly protected from atmospheric moisture.

  • Purification: Avoid prolonged exposure to silica gel during chromatography, as the slightly acidic silanol groups combined with ambient moisture can catalyze hydrolysis.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study ResearchG
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh (ed.ac.uk)
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm PMC (nih.gov)
  • Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboron
  • Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers Journal of the American Chemical Society (acs.org)
  • On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods ResearchG

Sources

Comparative

Cost-benefit analysis of using 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester vs free boronic acids

An objective, data-driven evaluation of reagent selection is critical in modern drug discovery and complex molecule synthesis. When introducing bulky, non-aromatic cyclic motifs to modulate lipophilicity and 3D molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of reagent selection is critical in modern drug discovery and complex molecule synthesis. When introducing bulky, non-aromatic cyclic motifs to modulate lipophilicity and 3D molecular conformation, the 5,5-dimethylcyclohexenyl group is a highly strategic choice. However, when executing the Suzuki-Miyaura cross-coupling for this transformation, scientists must choose between using 5,5-dimethyl-1-cyclohexen-1-boronic acid (the free acid) or its pinacol ester (the BPin derivative).

As an Application Scientist, I have routinely observed project bottlenecks stemming from the unpredictable behavior of free alkenyl boronic acids. This guide provides an in-depth cost-benefit analysis of these two reagent classes, grounded in mechanistic causality and field-proven experimental protocols.

Mechanistic Causality: Stability vs. Reactivity

The fundamental divergence in performance between free boronic acids and their pinacol esters lies in their structural thermodynamics and solution-phase speciation [[1]]().

  • The Boroxine Equilibrium : Free boronic acids ( RB(OH)2​ ) spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines ( (RBO)3​ ) 2. Because this equilibrium is highly sensitive to ambient humidity and temperature, a batch of "free boronic acid" is rarely 100% monomeric. This variability makes precise stoichiometric weighing impossible, leading to inconsistent equivalents in sensitive catalytic cycles.

  • Protodeboronation Susceptibility : Alkenyl boronic acids are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the C–B bond yielding the corresponding alkene and boric acid. This background degradation is severely accelerated under the basic, aqueous conditions required for Suzuki-Miyaura couplings 3.

  • The Pinacol Advantage : Esterification with pinacol (2,3-dimethyl-2,3-butanediol) yields a highly stable cyclic boronate. The bulky tetramethyl backbone sterically shields the boron's empty p-orbital from premature nucleophilic attack, completely preventing boroxine oligomerization 2. Furthermore, the BPin ester significantly lowers the rate of protodeboronation, ensuring that the productive transmetalation pathway outcompetes reagent degradation 3 [[4]]().

G cluster_0 Free Alkenyl Boronic Acid cluster_1 Pinacol Ester (BPin) FBA Free Boronic Acid RB(OH)2 Boroxine Boroxine Oligomer (RBO)3 FBA->Boroxine Dehydration (-H2O) Decomp Protodeboronation Alkene + B(OH)3 FBA->Decomp H+, H2O (Degradation) BPin BPin Ester RB(Pin) Stable Stable Monomer Ready for Coupling BPin->Stable Steric Shielding No Free -OH

Caption: Degradation pathways of free boronic acids vs. the steric stability of BPin esters.

Quantitative Cost-Benefit Analysis

While the chemical superiority of the BPin ester is evident, the economic and practical trade-offs must be evaluated. The table below summarizes the core metrics for synthesizing or purchasing these reagents.

Metric5,5-Dimethyl-1-cyclohexen-1-boronic Acid (Free Acid)5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester (BPin)Scientific & Economic Impact
Commercial Cost ~$20 - $40 / gram~$60 - $120 / gramBPin has a higher upfront cost due to the added esterification step, but prevents costly late-stage reaction failures.
Stoichiometric Accuracy Low (Variable monomer/boroxine ratio)High (Stable, easily weighable monomer)BPin ensures exact equivalent calculations, critical for reproducible catalytic turnover.
Shelf-Life < 6 months (Requires cold storage, prone to oxidation)> 2 years (Stable at room temperature)BPin eliminates the need for frequent re-validation of reagent purity before use.
Atom Economy High (MW: 154.01 g/mol )Lower (MW: 236.16 g/mol )Free acid is theoretically more atom-economical, though this is negated by its degradation losses.
Purification Ease Difficult (Amphiphilic, streaks on silica)Easy (Highly lipophilic, normal-phase compatible)BPin allows for rapid catch-and-release or standard flash chromatography purification.

Self-Validating Experimental Protocol

To maximize the benefits of the BPin ester, the cross-coupling protocol must be designed as a self-validating system. The following methodology for coupling 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester with an aryl halide incorporates built-in analytical checkpoints to ensure mechanistic fidelity.

Step 1: Catalyst Pre-Activation & Degassing

  • Action: In a Schlenk flask, combine the aryl halide (1.0 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.5 eq). Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes both the Pd(0) active species and the boronic ester. Degassing prevents the formation of unreactive Pd-black and unwanted oxidative homocoupling byproducts.

Step 2: Reagent Introduction & Reaction Initiation

  • Action: Add the 5,5-dimethyl-1-cyclohexen-1-boronic acid pinacol ester (1.2 eq). Heat the reaction to 80°C under an Argon atmosphere.

  • Causality: The BPin ester is added last to prevent localized high concentrations of base from initiating premature hydrolysis before the oxidative addition of the aryl halide to the Pd catalyst is complete.

Step 3: Self-Validating LC-MS Checkpoint

  • Action: After 2 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

  • Validation Logic: Monitor the ratio of the desired cross-coupled product against 3,3-dimethylcyclohexene (the protodeboronation byproduct). If the byproduct exceeds 5% of the total ion current, the rate of transmetalation is too slow.

  • Adjustment: If protodeboronation is high, lower the temperature to 70°C or switch to a milder base (e.g., K3​PO4​ ) to decelerate the hydrolytic degradation pathway.

Step 4: Workup & Mass Balance

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

  • Causality: The lipophilic nature of the BPin byproduct (pinacol) ensures it remains entirely in the organic phase, allowing for clean separation from the inorganic salts, unlike free boronic acids which often partition unpredictably into the aqueous layer.

Workflow Start Start: Suzuki-Miyaura Coupling Prep Degass Solvent (Dioxane/H2O) Add Pd(dppf)Cl2 & Base Start->Prep Check1 Argon Sparge: Prevent Pd(0) Oxidation Prep->Check1 AddBoron Add 5,5-Dimethyl-1-cyclohexen- 1-boronic acid pinacol ester Check1->AddBoron Heat Heat to 80°C Monitor via LC-MS AddBoron->Heat Decision Is Protodeboronation > 5%? Heat->Decision Adjust Lower Temp / Change Base (e.g., K2CO3 to K3PO4) Decision->Adjust Yes Proceed Aqueous Workup & Silica Gel Purification Decision->Proceed No Adjust->Heat

Caption: Self-validating experimental workflow for BPin Suzuki-Miyaura coupling.

Conclusion

For the specific introduction of the 5,5-dimethylcyclohexenyl motif, the cost-benefit analysis heavily favors the pinacol ester. The upfront commercial cost of the BPin reagent is rapidly offset by the elimination of failed reactions, absolute stoichiometric reliability, and simplified downstream purification. Free alkenyl boronic acids should be reserved strictly for highly specialized, base-free coupling conditions where the transmetalation of the sterically hindered ester is kinetically prohibited.

References

  • Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F. Bioconjugate Chemistry - ACS Publications.[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.[Link]

  • B-Protected Boronic Acids: Methodology Development and Strategic Application. ACS Publications.[Link]

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

As researchers and drug development professionals, our work with novel reagents like 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is fundamental to discovery. However, our responsibility extends beyond the succ...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel reagents like 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is fundamental to discovery. However, our responsibility extends beyond the successful synthesis to the safe and compliant management of all chemical byproducts. This guide provides a detailed, experience-driven framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined here are grounded in established chemical safety principles and regulatory standards. They are designed to be a self-validating system of checks and actions that prioritize safety and compliance.

The Principle of Paramount Safety: Your Safety Data Sheet (SDS) is the Ultimate Authority

Before any handling or disposal, the single most critical action is to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for the exact product in your possession. The SDS is the primary legal and safety document that details all known hazards and mandated handling procedures. While this guide provides a robust framework based on the chemical class, the specific SDS for your material supersedes all other instructions.

Hazard Profile and Risk Assessment

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester belongs to the organoboron compound class. While specific toxicity data may be limited, compounds of this nature warrant careful handling. A thorough risk assessment should be conducted before beginning any work that will generate waste.[1][2]

Based on analogous compounds, the primary hazards are summarized below.

Table 1: Representative Hazard Profile for Boronic Acid Pinacol Esters

Hazard Classification Category Precautionary Statement Source(s)
Skin Corrosion/Irritation Category 2 Causes skin irritation. [3][4]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [3][5]
Acute Toxicity, Oral Category 4 Harmful if swallowed. [4]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[3][4] |

Chemical Reactivity Considerations:

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6]

  • Decomposition: Thermal decomposition can produce carbon monoxide, carbon dioxide, and irritating oxides of boron.[4][5]

  • Stability: Boronic esters are generally stable but can be susceptible to hydrolysis, especially under basic aqueous conditions.[7][8] This is a key consideration for waste segregation; they should not be mixed with aqueous basic waste streams.

Core Disposal Protocol: A Step-by-Step Guide

This protocol assumes the generation of waste from standard research-scale operations.

3.1 Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the waste material, ensure you are wearing:

  • Eye Protection: ANSI-rated safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[9]

  • Body Protection: A flame-resistant laboratory coat.

3.2 Waste Characterization and Segregation

All waste containing 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester must be treated as hazardous chemical waste.[10] It must never be disposed of down the drain or in regular trash.[3][9][11]

  • Solid Waste: Collect unreacted material, contaminated consumables (weighing paper, gloves, silica gel), and reaction byproducts in a designated solid waste container.

  • Liquid Waste: Collect reaction mother liquors and solvent rinses (e.g., from glassware) in a designated liquid waste container.

  • Segregation is Key: Do not mix this waste stream with incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizers.[4][12]

3.3 Container Selection and Labeling

Proper containment and labeling prevent dangerous chemical reactions and ensure compliant disposal by your institution's Environmental Health & Safety (EHS) department.[13]

  • Container Type: Use a chemically compatible container, typically high-density polyethylene (HDPE) for both solids and liquids. The container must have a secure, leak-proof screw cap.[11]

  • Labeling: The waste container must be labeled immediately upon the first addition of waste.[13] Your institutional EHS office will provide specific tags, but all labels must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name(s) of all components (e.g., "5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester," "Hexanes," "Ethyl Acetate").

    • The approximate percentage or volume of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Flammable Liquid" for solvents).

    • The accumulation start date (the date the first drop of waste was added).

3.4 Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated location known as a Satellite Accumulation Area (SAA).[13]

  • Keep the waste container tightly closed except when adding waste.[3][13]

  • The SAA must be under the control of laboratory personnel.

  • Do not exceed storage limits (typically 55 gallons of total hazardous waste or 1 quart of acutely toxic waste).[10]

The Disposal Workflow: From Benchtop to EHS Pickup

The following diagram illustrates the decision-making process for handling unwanted materials containing 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester.

G Disposal Workflow for 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal Start Unwanted Material: 5,5-Dimethyl-1-cyclohexen-1- boronic Acid Pinacol Ester IsSolid Is it a solid or contaminating a solid? Start->IsSolid Characterize IsLiquid Is it a liquid or dissolved in solvent? Start->IsLiquid Characterize SolidWaste 1. Select HDPE Solid Waste Container. 2. Affix 'Hazardous Waste' Label. 3. List all chemical constituents. IsSolid->SolidWaste Yes LiquidWaste 1. Select HDPE Liquid Waste Container. 2. Affix 'Hazardous Waste' Label. 3. List all chemical constituents (including solvents). IsLiquid->LiquidWaste Yes StoreSAA Store sealed container in a designated Satellite Accumulation Area (SAA). Keep away from incompatibles. SolidWaste->StoreSAA LiquidWaste->StoreSAA EHS Contact Environmental Health & Safety (EHS) for waste pickup when container is full or approaching storage time limit. StoreSAA->EHS

Caption: Waste Characterization and Disposal Workflow.

Managing Spills and Contaminated Glassware
  • Small Spills: For small powder spills, do not dry sweep. Carefully scoop or use a damp paper towel to collect the material.[14] All cleanup materials must be placed in the designated solid hazardous waste container. Ensure adequate ventilation.[9][15]

  • Contaminated Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses can often be managed similarly, but consult your EHS office for specific guidance on decontaminating glassware.

Institutional Compliance is Mandatory

The final step is to arrange for disposal through your institution's licensed hazardous waste program.[11][12]

  • Once your waste container is full (do not overfill; leave 10% headspace for liquids) or nearing its accumulation time limit, seal it securely.

  • Complete any final paperwork or online waste pickup requests required by your EHS department.

  • Store the container in the SAA until it is collected by trained EHS personnel. Do not transport hazardous waste yourself.[10]

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of the scientific research community.

References

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester.
  • Sigma-Aldrich. (2009, January 2). Pinacol.pdf - Safety Data Sheet.
  • Sigma-Aldrich. (2024, February 20). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • MilliporeSigma. Boronic Acids & Derivatives.
  • Apollo Scientific. Vinylboronic acid, pinacol ester.
  • Combi-Blocks, Inc. (2023, January 2). PN-2553 - Safety Data Sheet.
  • Royal Society of Chemistry. (2021, May 20). Journal of Materials Chemistry A.
  • Thermo Fisher Scientific. (2010, October 13). SAFETY DATA SHEET - Cyclohexylboronic acid pinacol ester.
  • ECHEMI. Pinacol SDS, 76-09-5 Safety Data Sheets.
  • Fisher Scientific. (2011, November 24). SAFETY DATA SHEET.
  • BOC Sciences. Boronic Acids and Esters.
  • SRO. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Fisher Scientific. (2025, December 25). Isopropylboronic acid pinacol ester - SAFETY DATA SHEET.
  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Organic Syntheses. (2011). Working with Hazardous Chemicals.
  • BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Technion. Chemical Waste Management Guide.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Organic Syntheses. (2012). Safety and Waste Disposal Information.

Sources

Handling

Personal protective equipment for handling 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that promising compounds like 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester can be handled with the utmost safety and ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that promising compounds like 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester can be handled with the utmost safety and efficacy. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the chemical principles of boronic esters and best practices in laboratory safety. Our objective is to build your confidence in handling this reagent, ensuring both the integrity of your experiment and the protection of your team.

Hazard Assessment: Understanding the Reagent

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is an organic compound valued in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. While specific toxicological data for this exact molecule is not extensively published, the hazards can be reliably inferred from the well-documented class of boronic acid pinacol esters and related structures.

The primary risks are associated with irritation and potential harm upon exposure. The pinacol ester group generally imparts greater stability compared to the corresponding boronic acid; however, prudent handling is essential.

Table 1: Hazard Profile based on Chemical Class

Hazard Type Description Rationale & Causality
Eye Irritation Can cause serious eye irritation.[1][2] Boron compounds can be abrasive and chemically irritating to the sensitive tissues of the eye. Direct contact may lead to inflammation and discomfort.
Skin Irritation May cause skin irritation upon contact.[1][2] Prolonged or repeated contact can defat the skin, leading to dryness, redness, and dermatitis. Absorption through the skin is a potential route of exposure.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[1][2][3] Fine particulates can irritate the mucous membranes of the respiratory system. While the compound is a solid/liquid, aerosols can be generated during transfer.
Oral Toxicity Harmful if swallowed.[1][4] Ingestion can lead to systemic effects. Accidental ingestion is a risk associated with poor hygiene practices, such as eating or drinking in the lab.

| Combustibility | Considered a combustible liquid. | While not highly flammable, it can ignite if exposed to a sufficiently high-temperature ignition source. |

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a hazard. The primary method of protection should always be robust engineering controls that contain the chemical at its source.

  • Chemical Fume Hood: All handling of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester, from weighing and transfer to reaction setup and workup, must be conducted within a properly operating chemical fume hood.[1][5] This is non-negotiable. A fume hood with an average face velocity of at least 100 feet per minute (0.5 m/s) is critical to prevent the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure the laboratory has good general ventilation to supplement the local exhaust ventilation provided by the fume hood.[3][6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified above. The goal is to create a complete barrier to the potential routes of exposure.

Table 2: Required Personal Protective Equipment

PPE Category Specification Standard Rationale
Eye & Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn over goggles during procedures with a high splash risk.[1][3][8][9] ANSI Z87.1 Protects against accidental splashes to the eyes, which is the most critical and sensitive exposure point.
Hand Protection Nitrile or neoprene gloves.[1] Consider double-gloving for extended operations. ASTM F739 Provides a chemical barrier to prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[7]
Body Protection A flame-resistant lab coat that covers the arms and fastens in the front.[9] NFPA 2112 Protects skin from incidental contact and splashes. Flame-resistant material is recommended due to the compound's combustibility and the common use of flammable solvents.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[1] N/A Protects feet from spills.

| Respiratory Protection | Not typically required when handling in a certified chemical fume hood. | NIOSH Approved | A respirator may be required for large spills or if engineering controls fail.[10][11] Consult your institution's EHS for specific guidance. |

PPE_Selection_Logic cluster_ppe PPE Levels start Assess Handling Task fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_standard Standard PPE Protocol: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->ppe_standard Yes stop STOP! Do not proceed. Move task into a fume hood. fume_hood->stop No splash_risk High Splash Risk? (e.g., large volume transfer, pressure reaction) ppe_standard->splash_risk ppe_enhanced Enhanced PPE: - Add Face Shield over Goggles - Consider Chemical Apron splash_risk->ppe_enhanced Yes

Caption: PPE selection logic based on engineering controls and task risk.

Step-by-Step Operational Plan

This protocol provides a self-validating system for handling the reagent safely from receipt to disposal.

I. Pre-Handling Preparation

  • Review SDS: Although a specific SDS for this compound may be unavailable, review the SDS for a closely related analogue like Cyclohexylboronic acid pinacol ester.[4]

  • Designate Work Area: Clearly designate an area within a chemical fume hood for the procedure.

  • Assemble Materials: Ensure all necessary equipment (glassware, spatulas, syringes) and spill cleanup materials are inside the fume hood and within reach before handling the chemical.

  • Don PPE: Put on all required PPE as specified in Table 2.

II. Handling and Use

  • Inert Atmosphere: Boronic esters can be sensitive to air and moisture over long periods. While often stable for short-term handling in air, for storage and sensitive reactions, keeping the container under an inert gas (Nitrogen or Argon) is best practice.[12]

  • Weighing and Transfer:

    • Perform all transfers within the fume hood.

    • If the compound is a solid, use a spatula. Avoid creating dust.[2][3][7]

    • If it is a liquid, use a syringe or cannula.

    • Immediately and securely close the container after dispensing.[5][6][13]

  • Reaction Setup:

    • Add the reagent to the reaction vessel slowly and in a controlled manner.

    • Be aware of any potential exothermic reactions, especially when mixing with other reagents.

    • Avoid contact with strong oxidizing agents, acids, and bases, as these are common incompatibilities.[4]

III. Post-Handling and Cleanup

  • Quenching: If necessary, quench the reaction mixture carefully according to your established experimental protocol.

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent. Dispose of the cleaning materials as solid hazardous waste.

  • Glassware Cleaning: Rinse all contaminated glassware first within the fume hood. A preliminary rinse with a solvent that will be collected as hazardous liquid waste is recommended before standard washing procedures.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_cleanup Post-Use Phase prep 1. Review SDS & Assemble Materials don_ppe 2. Don Required PPE prep->don_ppe weigh 3. Weigh & Transfer Reagent don_ppe->weigh react 4. Add to Reaction weigh->react decon 5. Decontaminate Workspace react->decon dispose 6. Segregate & Dispose Waste decon->dispose

Sources

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